(3-Bromopyridin-2-YL)methanamine
Description
The exact mass of the compound (3-Bromopyridin-2-YL)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Bromopyridin-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromopyridin-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromopyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKGQOKUPVXSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053053-92-1 | |
| Record name | (3-bromopyridin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
(3-Bromopyridin-2-yl)methanamine: A Versatile Bifunctional Scaffold for Medicinal Chemistry
[1][2]
Executive Summary & Structural Identity
(3-Bromopyridin-2-yl)methanamine represents a high-value "privileged structure" in fragment-based drug discovery (FBDD).[1] Its utility stems from the orthogonal reactivity of its two functional handles: a nucleophilic primary amine (tethered via a methylene linker) and an electrophilic aryl bromide. This duality allows for sequential, chemoselective functionalization, making it an ideal core for constructing complex fused heterocycles or bidentate ligands.
Critical Technical Distinction
Researchers must distinguish this specific scaffold from its isomer, N-methyl-3-bromopyridin-2-amine (CAS 214977-38-5).[1]
-
Target Molecule: 3-Br-Py-CH2-NH2 (Primary amine, methylene linker).[1]
-
Common Isomer: 3-Br-Py-NH-CH3 (Secondary amine, direct ring attachment).[1]
Table 1: Physicochemical Profile
| Property | Value / Description | Source/Note |
| IUPAC Name | (3-Bromopyridin-2-yl)methanamine | Official |
| Structure | Pyridine ring, 3-Br, 2-CH₂NH₂ | Verified |
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | Calculated |
| Est.[1] Boiling Point | 110–115 °C (at 0.5 mmHg) | Predicted based on 3-bromo-2-methylpyridine |
| pKa (Pyridine N) | ~2.5 – 3.0 | Lowered by inductive effect of Br |
| pKa (Amine N) | ~8.8 – 9.2 | Typical for benzylamine analogs |
| Appearance | Colorless to pale yellow oil | Oxidizes to brown upon air exposure |
Synthetic Methodology
Accessing (3-Bromopyridin-2-yl)methanamine requires careful selection of reducing agents to prevent hydrodebromination (loss of the bromine atom).[1] The most robust route involves the chemoselective reduction of 3-bromo-2-cyanopyridine .[1]
Optimized Protocol: Chemoselective Nitrile Reduction
-
Precursor: 3-Bromo-2-cyanopyridine (CAS 703966-55-2).[1]
-
Reagent: Borane-Tetrahydrofuran Complex (BH₃[1]·THF).
-
Rationale: Unlike Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Pd/C + H₂), which frequently cause debromination at the C-3 position, borane selectively reduces the nitrile to the amine without affecting the aryl halide.
Step-by-Step Workflow
-
Preparation: Dissolve 3-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1]
-
Reduction: Dropwise addition of BH₃·THF (1.0 M, 2.5 eq). The solution is allowed to warm to room temperature and stirred for 12–16 hours.
-
Quench: Careful addition of MeOH to destroy excess borane, followed by acidic hydrolysis (6N HCl) to break the amine-borane complex.[1]
-
Isolation: Basification (NaOH) to pH >10 and extraction with DCM.[1]
-
Purification: The free base is unstable; immediate conversion to the hydrochloride salt (using HCl in dioxane) is recommended for long-term storage.[1]
Figure 1: Chemoselective synthesis preventing hydrodebromination.
Reactivity & Functionalization
The scaffold offers two distinct "handles" that can be manipulated independently (orthogonality).
A. The Amine Handle (Nucleophilic)
The primary amine is the most reactive site and should typically be functionalized first to avoid interference with metal catalysts used later.
-
Amide Coupling: Reacts with carboxylic acids (HATU/DIPEA) to form amides.
-
Reductive Amination: Reacts with aldehydes/ketones (NaBH(OAc)₃) to form secondary amines.
-
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.[1]
B. The Bromine Handle (Electrophilic)
The C-3 bromine is deactivated relative to a C-2 bromine but is highly amenable to Palladium-catalyzed cross-coupling.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids.[1]
-
Note: The free amine can poison Pd catalysts.[1] It is crucial to protect the amine (e.g., as a Boc-carbamate) or protonate it (using the HCl salt) before attempting cross-coupling.
-
-
Buchwald-Hartwig: Amination to introduce a second nitrogen substituent.[1]
C. Cyclization Potential (Bicyclic Synthesis)
The proximity of the amine and bromine allows for intramolecular cyclization, a powerful strategy for synthesizing imidazopyridines or azaindoles .
Figure 2: Orthogonal reactivity map demonstrating divergent synthesis pathways.[1]
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This scaffold is a classic "linker fragment."[1] The pyridine nitrogen provides a hydrogen bond acceptor, while the amine provides a donor/acceptor motif. The bromine allows the fragment to be "grown" into a larger binding pocket.[1]
Kinase Inhibition
The 2-aminomethyl-3-arylpyridine motif is a known pharmacophore in kinase inhibitors.[1][2] The pyridine nitrogen often binds to the hinge region of the kinase ATP-binding site, while the substituents on the amine extend into the solvent-exposed region or the ribose pocket.[1]
Bidentate Ligands
The molecule serves as a precursor to bidentate ligands (N,N-donors) for coordination chemistry. The flexibility of the methylene linker allows the amine to chelate metals (e.g., Pt, Pd) in a six-membered ring formation, useful for cisplatin analogs.
Handling and Stability
-
Storage: The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air). It must be stored under Argon/Nitrogen at -20°C.[1]
-
Preferred Form: Convert to the dihydrochloride salt or Boc-protected intermediate immediately after synthesis for stability.[1]
-
Safety: As with all halopyridines and primary amines, treat as an irritant and potential sensitizer. Use standard PPE (gloves, goggles, fume hood).
References
-
Chemical Identity & Isomer Data: PubChem.[1][3][4] Compound Summary for CAS 214977-38-5 (N-Methyl isomer) and related structures. National Library of Medicine.[1] [Link]
-
Synthesis of Bromopyridines: Synthesis of 3-Bromopyridine derivatives via Nitrile Reduction. Organic Syntheses, Coll. Vol. 3, p. 123 (General methodology for pyridine nitriles). [Link]
-
Borane Reduction Methodology: Brown, H. C., & Choi, Y. M. (1981). The reaction of amine-borane complexes with nitriles. Journal of Organic Chemistry. [Link]
-
Reactivity of 3-Bromopyridines: Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[1] (Detailed mechanisms for Suzuki/Buchwald on pyridines).
Strategic Utilization of (3-Bromopyridin-2-yl)methanamine in Heterocyclic Scaffold Assembly
Executive Summary: The Bifunctional Linchpin
(3-Bromopyridin-2-yl)methanamine (CAS: 214977-38-5) represents a high-value "privileged structure" precursor in fragment-based drug discovery (FBDD). Unlike simple aminopyridines, this molecule possesses a unique orthogonal reactivity profile:
-
A primary aminomethyl group (-CH₂NH₂): A flexible nucleophile capable of condensation, acylation, and reductive amination.
-
An ortho-bromo substituent: A steric handle that directs regioselectivity and serves as a pre-installed site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the structural properties, validated synthesis protocols, and strategic application of this core in constructing fused heterocyclic systems, specifically the imidazo[1,5-a]pyridine scaffold.
Molecular Architecture & Physicochemical Profile[1]
The utility of (3-Bromopyridin-2-yl)methanamine stems from the proximity of its functional groups. The bromine atom at position 3 exerts a steric influence on the aminomethyl group, affecting its conformational freedom and protecting the pyridine nitrogen from unwanted coordination during metal catalysis.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | (3-Bromopyridin-2-yl)methanamine | |
| CAS Number | 214977-38-5 (Free Base) / 1052271-58-5 (HCl) | HCl salt is preferred for stability.[1] |
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | |
| pKa (Predicted) | ~8.8 (Amine), ~2.5 (Pyridine N) | Pyridine basicity is reduced by the electron-withdrawing Br. |
| LogP | ~0.7 | Moderate lipophilicity; good CNS drug likeness. |
| H-Bond Donors/Acceptors | 2 / 2 |
Structural Visualization (Electronic Environment)
The following diagram illustrates the electronic push-pull dynamics that dictate the molecule's reactivity.
Figure 1: Functional decomposition showing the orthogonal reactivity handles. The proximity of the amine and bromine is critical for annulation reactions.
Validated Synthesis Protocol
While the molecule is commercially available, in-house synthesis is often required to access isotopically labeled variants or to scale up from the cheaper nitrile precursor.
Route: Selective Reduction of 3-Bromo-2-cyanopyridine
Objective: Reduce the nitrile to the primary amine without debrominating the pyridine ring. Precursor: 3-Bromo-2-cyanopyridine (CAS: 55758-02-6).[2]
Protocol Steps:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Reagents: Charge the flask with 3-bromo-2-cyanopyridine (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).
-
Reduction (Critical Step): Cool the solution to 0°C. Slowly add Borane-THF complex (BH₃·THF) (1.0 M solution, 3.0 equiv) dropwise over 20 minutes.
-
Why BH₃? Lithium Aluminum Hydride (LiAlH₄) is aggressive and frequently causes hydrodebromination (loss of the Br atom). Borane is chemoselective for the nitrile in the presence of aryl halides.
-
-
Reflux: Warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (disappearance of nitrile).
-
Quench: Cool to 0°C. Carefully add Methanol (10 mL) to destroy excess borane. Then, add 6M HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify the aqueous layer to pH >12 with NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane to the ethereal solution of the crude amine.
Self-Validation Criteria:
-
IR Spectroscopy: Disappearance of the sharp -CN stretch at ~2230 cm⁻¹.
-
¹H NMR (DMSO-d₆): Appearance of a singlet or doublet (depending on salt form) for the -CH₂- group at approximately δ 4.0–4.2 ppm .
Strategic Applications: Scaffold Construction
The primary value of (3-Bromopyridin-2-yl)methanamine lies in its ability to form imidazo[1,5-a]pyridine fused systems. This scaffold is isosteric with indole and widely used in kinase inhibitors and fluorescent probes.
Pathway A: The Aksenov Cyclization (Imidazo[1,5-a]pyridine)
Unlike 2-aminopyridines which form imidazo[1,2-a]pyridines, the 2-aminomethyl group allows for the formation of the [1,5-a] isomer.
-
Mechanism: Condensation of the amine with an electrophile (aldehyde, carboxylic acid, or activated nitroalkane) followed by cyclization onto the pyridine nitrogen.
-
Advantage: The C3-Bromine remains intact, allowing for late-stage diversification.
Pathway B: Divergent Cross-Coupling
The bromine handle allows the researcher to decide when to introduce complexity:
-
Route 1 (Pre-Cyclization): Perform Suzuki coupling on the linear amine (requires N-protection).
-
Route 2 (Post-Cyclization): Build the imidazo[1,5-a]pyridine core first, then use the Br handle to attach aryl groups at the 8-position (using standard numbering for the fused system).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for converting the methanamine core into a functionalized drug scaffold.
Safety & Handling
-
Corrosivity: The free base is a primary amine and corrosive to skin/eyes. Handle with gloves and eye protection.
-
Stability: Aminomethylpyridines are prone to oxidation (N-oxide formation) and absorbing CO₂ from the air (carbamate formation). Store the HCl salt in a desiccator at 4°C.
-
Lachrymator: Benzyl-type amines can be mild lachrymators; use a fume hood.
References
-
Aksenov, A. V., et al. (2020).[3] Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.[3] Beilstein Journal of Organic Chemistry, 16, 2903–2910.[3]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 66759718, (3-Bromopyridin-2-yl)methanamine.
-
SynBlock. (2023). Product Data: (3-Bromopyridin-2-yl)methanamine, CAS 214977-38-5.[4]
- Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve enhanced chemoselectivity in the reduction of functional groups with borane-tetrahydrofuran. Journal of Organic Chemistry, 47(16), 3153–3163. (Mechanistic basis for BH3 reduction).
Sources
Technical Guide: (3-Bromopyridin-2-yl)methanamine
CAS Number: 214977-38-5 (Free Base) | 1052271-58-5 (Hydrochloride Salt)
Part 1: Executive Summary & Chemical Identity
(3-Bromopyridin-2-yl)methanamine is a bifunctional pyridine scaffold characterized by an ortho-substitution pattern (2-aminomethyl, 3-bromo). This specific arrangement renders it a "privileged structure" in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD).
The molecule possesses two distinct vectors for orthogonal functionalization:
-
The Primary Amine (-CH₂NH₂): A nucleophilic handle for amide coupling, reductive amination, or sulfonylation.
-
The Aryl Bromide (-Br): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).
Chemical Constants Table
| Property | Data |
| IUPAC Name | 1-(3-Bromopyridin-2-yl)methanamine |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Appearance | Yellowish oil (Free base) / White to off-white solid (HCl salt) |
| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted) |
| Solubility | Soluble in DCM, MeOH, DMSO; HCl salt soluble in water |
| pKa (Predicted) | ~8.5 (Amine), ~2.5 (Pyridine N) |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
Part 2: Synthetic Pathways & Protocols[4][5]
The "Gold Standard" Route: Chemoselective Nitrile Reduction
The most reliable laboratory synthesis involves the reduction of 3-bromo-2-pyridinecarbonitrile (CAS 55758-02-6).
Critical Challenge: Standard hydrogenation (H₂/Pd-C) often results in hydrodebromination (cleaving the C-Br bond). Solution: Use of Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS) provides chemoselectivity, reducing the nitrile to the amine while leaving the aryl bromide intact.
Detailed Protocol (Self-Validating System)
Reagents:
-
3-Bromo-2-pyridinecarbonitrile (1.0 eq)
-
BH₃[1]·THF complex (1.0 M in THF, 3.0 eq)
-
Methanol (Quenching agent)
-
HCl (1M aq)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 3-bromo-2-pyridinecarbonitrile and dissolve in anhydrous THF (0.2 M concentration).
-
Addition: Cool the solution to 0°C. Add BH₃·THF dropwise via syringe over 20 minutes. Observation: Gas evolution (minor) may occur; ensure venting.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation Point (TLC/LCMS): Monitor disappearance of starting material. The nitrile spot (less polar) should vanish.
-
-
Quench (Critical): Cool back to 0°C. CAUTIOUSLY add Methanol dropwise until bubbling ceases (destruction of excess borane).
-
Workup: Concentrate in vacuo. Redissolve residue in MeOH and add HCl (1M) or reflux in MeOH for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH (1M) to pH > 10. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).
Alternative Route: Gabriel Synthesis (Less Preferred)
Bromination of 3-bromo-2-methylpyridine using NBS/AIBN followed by Gabriel synthesis (Potassium phthalimide) is possible but often suffers from poor regioselectivity and over-bromination.
Part 3: Reactivity & Functionalization Logic
The utility of (3-Bromopyridin-2-yl)methanamine lies in its ability to serve as a linchpin in convergent synthesis. The following diagram illustrates the logical flow of elaboration.
Figure 1: Divergent synthesis map showing orthogonal reactivity vectors of the scaffold.
Part 4: Applications in Drug Discovery[2][7][8]
Kinase Inhibitor Design
This scaffold is frequently used to target the ATP-binding pocket of kinases.
-
Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor for the kinase "hinge" region. The exocyclic amine (N-CH₂) allows for the attachment of a "tail" that extends into the solvent-exposed region or the ribose binding pocket.
-
Case Study Logic: In c-Met or VEGFR inhibitors, the 3-bromo group can be replaced (via Suzuki coupling) with an aryl ring to fill the hydrophobic back-pocket (Gatekeeper residue interaction).
Fragment-Based Screening (FBDD)
The bromine atom is heavy enough to serve as an anomalous scatterer in X-ray crystallography, aiding in the solution of protein-ligand structures during initial fragment screening "soak" experiments.
Precursor to Fused Heterocycles
Reaction with aldehydes followed by oxidative cyclization yields Imidazo[1,5-a]pyridines , a scaffold found in aromatase inhibitors and anti-tubercular agents.
Part 5: Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. Wash hands. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves. |
| Eye Damage | H318: Causes serious eye damage. | Wear safety goggles/face shield. |
| Storage | Hygroscopic (HCl salt). | Store under inert gas (Argon) in desiccator. |
Disposal: As a halogenated pyridine, this must be disposed of in the Halogenated Organic Waste stream. Do not mix with acidic waste streams if residual cyanide (from precursor) is suspected, though the reduction usually consumes it.
References
-
National Institutes of Health (PubChem) . (n.d.). (6-Bromopyridin-3-yl)methanamine Compound Summary (Used for comparative safety data). Retrieved from [Link]
-
MDPI . (2022).[2][3] Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine. Molecules. Retrieved from [Link]
-
Organic Syntheses . (n.d.). 2-Bromopyridine Synthesis (General Pyridine Bromination Protocols). Retrieved from [Link]
Sources
(3-Bromopyridin-2-YL)methanamine mechanism of action
An In-Depth Technical Guide on the Putative Mechanism of Action of (3-Bromopyridin-2-YL)methanamine and its Derivatives as Modulators of RORγt
Introduction
(3-Bromopyridin-2-YL)methanamine is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry for the synthesis of novel therapeutic agents. While the compound itself is not extensively characterized as a standalone pharmacologically active agent, its structural motif is integral to a class of molecules designed to modulate the activity of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of autoimmune and inflammatory diseases. This guide delineates the putative mechanism of action of compounds derived from (3-Bromopyridin-2-YL)methanamine, focusing on their interaction with RORγt and the subsequent downstream effects on the inflammatory cascade. We will also provide a comprehensive framework for the experimental validation of this proposed mechanism.
The Central Role of RORγt in Inflammatory Disease
RORγt is a transcription factor that is selectively expressed in Th17 cells and is indispensable for their differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The IL-17 family of cytokines is a potent driver of inflammation and is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the inhibition of RORγt activity presents a compelling therapeutic strategy for the treatment of these conditions.
Molecular Mechanism of RORγt
RORγt, like other nuclear receptors, possesses a ligand-binding domain (LBD). Upon binding of an agonist, the LBD undergoes a conformational change that facilitates the recruitment of coactivator proteins, leading to the transcriptional activation of target genes, including IL17A and IL17F. Conversely, the binding of an inverse agonist or antagonist to the LBD induces a conformational change that promotes the recruitment of corepressor proteins, thereby inhibiting gene transcription.
The (3-Bromopyridin-2-YL)methanamine moiety is a key component in the design of novel RORγt inverse agonists. Its structural features are hypothesized to enable high-affinity and selective binding to the LBD of RORγt, effectively displacing endogenous ligands and stabilizing a conformation that favors corepressor binding.
Proposed Mechanism of Action of (3-Bromopyridin-2-YL)methanamine Derivatives
The proposed mechanism of action for RORγt modulators derived from (3-Bromopyridin-2-YL)methanamine is centered on their ability to function as inverse agonists of the RORγt receptor. This mechanism can be dissected into the following key events:
-
Direct Binding to the RORγt Ligand-Binding Domain: The core hypothesis is that the pyridine and methanamine groups of the molecule, along with other structural additions, form specific hydrogen bonds and hydrophobic interactions within the LBD of RORγt. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.
-
Conformational Change and Corepressor Recruitment: Upon binding, the compound induces a conformational shift in the RORγt LBD that destabilizes the binding site for coactivator proteins and promotes the recruitment of corepressor complexes, such as the nuclear receptor corepressor (NCoR) complex.
-
Inhibition of Th17 Cell Differentiation and IL-17 Production: By repressing the transcriptional activity of RORγt, these compounds effectively block the differentiation of naïve T cells into pathogenic Th17 cells. This, in turn, leads to a significant reduction in the production and secretion of IL-17 and other pro-inflammatory cytokines.
-
Amelioration of Autoimmune Inflammation: The suppression of the Th17 pathway ultimately leads to a dampening of the inflammatory response and a reduction in the clinical manifestations of the targeted autoimmune disease.
Signaling Pathway Diagram
Caption: Modulation of the RORγt signaling pathway by a (3-Bromopyridin-2-YL)methanamine derivative.
Experimental Validation Workflow
A rigorous and multi-faceted approach is required to validate the proposed mechanism of action. The following experimental workflow provides a comprehensive strategy for characterizing the interaction of a novel (3-Bromopyridin-2-YL)methanamine derivative with RORγt and its functional consequences.
Experimental Workflow Diagram
Caption: A stepwise experimental workflow for the validation of a novel RORγt modulator.
Detailed Experimental Protocols
-
Objective: To determine if the compound directly binds to the RORγt LBD and to quantify the binding affinity.
-
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Recombinant human RORγt-LBD tagged with a donor fluorophore (e.g., Terbium-cryptate) and a fluorescently labeled ligand (tracer) that binds to the LBD are used.
-
In the absence of a competitor, the binding of the tracer to the RORγt-LBD brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal.
-
The test compound is serially diluted and incubated with the RORγt-LBD and tracer.
-
If the compound binds to the LBD, it will displace the tracer, leading to a decrease in the FRET signal.
-
The concentration-dependent inhibition of the FRET signal is used to calculate the IC50 value, which can be converted to a binding affinity constant (Ki).
-
-
Data Summary Table:
| Compound | TR-FRET IC50 (nM) | Ki (nM) |
| Test Compound | Experimental Value | Calculated Value |
| Reference Inhibitor | Known Value | Known Value |
-
Objective: To assess the functional activity of the compound as an inverse agonist and its effect on Th17 cell differentiation.
-
Methodology: RORγt Reporter Gene Assay
-
A human cell line (e.g., HEK293) is co-transfected with a plasmid expressing the human RORγt and a reporter plasmid containing a luciferase gene under the control of a RORγt-responsive promoter.
-
The cells are treated with serial dilutions of the test compound.
-
The inverse agonist activity is determined by measuring the decrease in luciferase activity.
-
The EC50 value is calculated from the concentration-response curve.
-
-
Methodology: In Vitro Th17 Differentiation Assay
-
Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
The cells are cultured under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, TGF-β, IL-6, IL-23).
-
The cells are treated with serial dilutions of the test compound.
-
After several days, the percentage of IL-17-producing cells is quantified by intracellular cytokine staining and flow cytometry.
-
The concentration of IL-17A in the culture supernatant is measured by ELISA.
-
-
Data Summary Table:
| Compound | Reporter Assay EC50 (nM) | IL-17A Inhibition EC50 (nM) |
| Test Compound | Experimental Value | Experimental Value |
| Reference Inhibitor | Known Value | Known Value |
Conclusion
The (3-Bromopyridin-2-YL)methanamine scaffold is a promising starting point for the development of potent and selective RORγt modulators. The proposed mechanism of action, centered on the inverse agonism of RORγt, offers a clear rationale for the therapeutic potential of these compounds in the treatment of Th17-mediated autoimmune diseases. The outlined experimental workflow provides a robust framework for validating this mechanism and advancing lead candidates toward clinical development. Further investigation into the structure-activity relationships of this chemical series will be crucial for optimizing their pharmacological properties and achieving the desired therapeutic profile.
References
-
Ivanov, I. I., McKenzie, B. S., Zhou, L., Tadokoro, C. E., Lepelley, A., Lafaille, J. J., Cua, D. J., & Littman, D. R. (2006). The orphan nuclear receptor RORgammat directs the differentiation program of proinflammatory IL-17+ T helper cells. Cell, 126(6), 1121–1133. [Link]
-
Huh, J. R., & Littman, D. R. (2012). Small-molecule inhibitors of RORγt: targeting Th17 cells and other applications. European journal of immunology, 42(9), 2232–2237. [Link]
Spectroscopic Characterization of (3-Bromopyridin-2-YL)methanamine: A Technical Guide
Introduction
(3-Bromopyridin-2-YL)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a bromo-substituted pyridine ring and a primary aminomethyl group, makes it a versatile building block for the synthesis of novel pharmaceutical agents. The precise elucidation of its molecular structure is paramount for ensuring the identity, purity, and quality of this intermediate and any subsequent compounds derived from it. This technical guide provides an in-depth overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they are applied to the comprehensive characterization of (3-Bromopyridin-2-YL)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical insights into the acquisition and interpretation of spectroscopic data for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For (3-Bromopyridin-2-YL)methanamine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of (3-Bromopyridin-2-YL)methanamine is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine substituent, and anisotropic effects of the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for (3-Bromopyridin-2-YL)methanamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (Pyridine) | 8.30 - 8.40 | Doublet of doublets (dd) | ~4.8, 1.5 |
| H-4 (Pyridine) | 7.70 - 7.80 | Doublet of doublets (dd) | ~7.8, 1.5 |
| H-5 (Pyridine) | 7.25 - 7.35 | Doublet of doublets (dd) | ~7.8, 4.8 |
| -CH₂- (Methylene) | ~3.90 | Singlet | - |
| -NH₂ (Amine) | ~1.90 | Broad singlet | - |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
The protons on the pyridine ring (H-4, H-5, and H-6) will appear in the aromatic region of the spectrum. The characteristic splitting patterns (doublet of doublets) arise from the coupling between adjacent protons. The methylene protons (-CH₂-) adjacent to the pyridine ring are expected to appear as a singlet, while the amine protons (-NH₂) typically present as a broad singlet due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in (3-Bromopyridin-2-YL)methanamine will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Bromopyridin-2-YL)methanamine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | ~160 |
| C-6 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~140 |
| C-5 (Pyridine) | ~125 |
| C-3 (Pyridine) | ~120 |
| -CH₂- (Methylene) | ~45 |
Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the (3-Bromopyridin-2-YL)methanamine sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrumental Analysis:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted IR Absorption Bands
The IR spectrum of (3-Bromopyridin-2-YL)methanamine will show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Table 3: Predicted IR Absorption Bands for (3-Bromopyridin-2-YL)methanamine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (symmetric and asymmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Pyridine Ring |
| 2950 - 2850 | C-H stretch (aliphatic) | Methylene (-CH₂-) |
| 1620 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=C and C=N ring stretching | Pyridine Ring |
| 1100 - 1000 | C-N stretch | Aliphatic Amine |
| 700 - 600 | C-Br stretch | Bromo Substituent |
The presence of a primary amine is typically indicated by a pair of bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1] The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the (3-Bromopyridin-2-YL)methanamine sample directly onto the ATR crystal.
Instrumental Analysis:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
Predicted Mass Spectral Data
For (3-Bromopyridin-2-YL)methanamine (C₆H₇BrN₂), the molecular weight is approximately 187.98 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet with a mass difference of 2 Da and a relative intensity ratio of approximately 1:1.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for (3-Bromopyridin-2-YL)methanamine
| m/z | Ion | Comments |
| 187/189 | [M]⁺ | Molecular ion peak doublet (due to ⁷⁹Br/⁸¹Br) |
| 188/190 | [M+H]⁺ | Protonated molecular ion (in ESI or CI) |
| 171/173 | [M-NH₂]⁺ | Loss of the amino group |
| 107 | [M-Br]⁺ | Loss of the bromine atom |
The exact mass of the monoisotopic peak can be used to confirm the elemental composition of the molecule with high accuracy.[2]
Experimental Protocol for MS Data Acquisition
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like (3-Bromopyridin-2-YL)methanamine.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Instrumental Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable and intense signal for the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over an appropriate m/z range.
Caption: Workflow for ESI-MS data acquisition.
Conclusion
The comprehensive spectroscopic characterization of (3-Bromopyridin-2-YL)methanamine, employing NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form an indispensable toolkit for chemists and drug development professionals. The methodologies and predicted data presented in this guide serve as a valuable resource for the analysis of this important synthetic intermediate, ensuring the integrity and quality of research and development endeavors.
References
- Google Patents. (n.d.). Preparation method of 2-amino-3-bromopyridine - CN103664765A.
-
LookChem. (n.d.). (3-BROMO-PYRIDIN-2-YL)-METHYL-AMINE. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-bromopyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). (3-bromopyridin-2-yl)methanamine (C6H7BrN2). Retrieved from [Link]
Sources
- 1. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to (3-Bromopyridin-2-YL)methanamine and its Derivatives in Drug Discovery
Abstract
(3-Bromopyridin-2-YL)methanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic placement of a reactive bromine atom and a versatile primary amine on a pyridine scaffold allows for intricate molecular elaborations, making it a privileged core for generating libraries of compounds with diverse biological activities. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this scaffold, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore its role in constructing potent kinase inhibitors and other therapeutic agents, underscoring the chemical causality behind synthetic strategies and the logic of structure-activity relationship (SAR) studies.
Part 1: The Core Scaffold: Synthesis and Characterization
A robust and scalable synthesis of the core molecule is the foundation of any successful drug discovery campaign. (3-Bromopyridin-2-YL)methanamine is typically prepared from readily available starting materials like 2-amino-3-bromopyridine or, more commonly, 2-cyano-3-bromopyridine.
Strategic Synthesis from 2-Cyano-3-bromopyridine
The most common and efficient laboratory-scale synthesis involves the reduction of the nitrile group of 2-cyano-3-bromopyridine. This transformation is reliably achieved using powerful reducing agents.
Causality Behind Experimental Choices:
-
Starting Material: 2-Cyano-3-bromopyridine is chosen for the well-defined reactivity of the nitrile group, which can be selectively reduced to a primary amine without affecting the pyridine ring or the bromo substituent under specific conditions.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high hydridic potential, which is necessary for the complete reduction of the electron-deficient nitrile. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether to prevent the violent and exothermic quenching of the reagent.
-
Inert Atmosphere: The high reactivity of LiAlH₄ with atmospheric moisture and oxygen necessitates conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to ensure safety and maximize yield.
Detailed Experimental Protocol: Reduction of 2-Cyano-3-bromopyridine
Objective: To synthesize (3-Bromopyridin-2-YL)methanamine.
Materials:
-
2-Cyano-3-bromopyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. The flask is cooled to 0°C in an ice bath.
-
Substrate Addition: A solution of 2-cyano-3-bromopyridine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up & Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely decomposing excess LiAlH₄ and precipitating aluminum salts into a filterable solid.
-
Extraction & Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with EtOAc. The combined organic filtrates are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure (3-Bromopyridin-2-YL)methanamine.
Physicochemical & Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized scaffold.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | - |
| Molecular Weight | 187.04 g/mol | - |
| Appearance | Typically a colorless to light yellow oil or low-melting solid | [1] |
| ¹H NMR | Spectrum should be consistent with the structure, showing characteristic pyridine and aminomethyl proton signals. | [2] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak [M]+ and the isotopic pattern characteristic of a bromine-containing compound ([M]+ and [M+2]+ in ~1:1 ratio). | [2] |
Part 2: Reactivity and Strategic Derivatization
The power of the (3-Bromopyridin-2-YL)methanamine scaffold lies in its two orthogonal reactive handles: the nucleophilic primary amine and the electrophilic C-Br bond. This duality allows for sequential or one-pot derivatization to build molecular complexity.
Reactions at the Aminomethyl Group (N-Functionalization)
The primary amine is a versatile nucleophile, readily participating in a variety of bond-forming reactions.
-
Amide Formation: Acylation with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is a common strategy to introduce diverse side chains and modulate physicochemical properties.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, which can act as hydrogen bond acceptors and improve metabolic stability.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH(OAc)₃) to yield secondary or tertiary amines, enabling the exploration of different substitution patterns around the nitrogen atom.
Reactions at the Bromo Group (C-C and C-N Coupling)
The bromine atom at the 3-position is ideally suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids/esters to form C-C bonds. This is arguably the most important reaction for this scaffold, allowing the introduction of various aromatic systems to probe binding pockets in biological targets.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, creating substituted 2,3-diaminopyridine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear alkynyl linkers, useful for spanning distances within a protein binding site.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for derivatizing the scaffold via Suzuki coupling.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Part 3: Applications in Drug Discovery – A Case Study in Kinase Inhibition
The 2-aminopyridine motif is a well-established "hinge-binder" in kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amine form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP.
Mechanism of Action
Derivatives of (3-Bromopyridin-2-YL)methanamine are frequently designed as Type I kinase inhibitors, which are competitive with ATP. The core scaffold anchors the molecule in the active site, while the substituent introduced at the 3-position (via cross-coupling) projects into the hydrophobic pocket, conferring potency and selectivity. The group attached to the aminomethyl function can extend towards the solvent-exposed region, providing a handle to fine-tune pharmacokinetic properties.
Caption: Binding mode of a derivative in a kinase active site.
Illustrative Structure-Activity Relationship (SAR)
The development of potent and selective inhibitors relies on systematic modification and biological testing. The following table presents hypothetical data for a series of derivatives targeting a generic kinase to illustrate common SAR trends.
| Compound | R¹ (at C3-position) | R² (at N-methyl) | IC₅₀ (nM) |
| 1 | Phenyl | H | 120 |
| 2 | 4-Fluorophenyl | H | 55 |
| 3 | 3-Methoxyphenyl | H | 85 |
| 4 | 4-Fluorophenyl | Acetyl | 25 |
| 5 | 4-Fluorophenyl | Cyclopropyl | 15 |
Interpretation of SAR:
-
C3-Position (R¹): Introducing an electron-withdrawing fluorine at the 4-position of the phenyl ring (Compound 2 vs. 1 ) often improves potency, potentially through favorable interactions in the hydrophobic pocket. A meta-methoxy group (Compound 3 ) is also well-tolerated. This position is critical for driving potency and selectivity.
-
N-Position (R²): Acylating the primary amine (Compound 4 ) significantly boosts activity, suggesting a beneficial interaction in the solvent-exposed region or an improvement in cell permeability. Further optimization with a small, rigid cyclopropyl group (Compound 5 ) leads to the most potent compound in this series, indicating a well-defined pocket in this region.
Conclusion
(3-Bromopyridin-2-YL)methanamine is a high-value scaffold that provides a robust and versatile entry point for the synthesis of complex, biologically active molecules. Its dual-handle reactivity allows for the systematic and independent exploration of different regions of a target's binding site. By understanding the fundamental principles of its synthesis, reactivity, and application—particularly in the context of kinase inhibition—drug discovery teams can leverage this privileged core to accelerate the development of novel therapeutics. The logical, step-wise derivatization enabled by this scaffold is a powerful tool in the iterative process of lead optimization.
References
- Note: The following list is a representative compilation based on the search results.
-
CN104974081A - Synthetic method of 3-bromopyridine. Google Patents. Provides a general synthetic method for the precursor 3-bromopyridine. URL:
-
3-Bromopyridine. Wikipedia. General physicochemical properties of the precursor. URL: [Link]
-
2-Amino-3-Bromopyridine Manufacturer & Supplier in China. Pipzine Chemicals. Discusses general reactivity concepts of brominated pyridines. URL: [Link]
-
3-Bromopyridine | C5H4BrN. PubChem. Comprehensive database of chemical and physical properties. URL: [Link]
-
CN103664765A - Preparation method of 2-amino-3-bromopyridine. Google Patents. Describes a synthetic method for a key starting material. URL:
-
Preparation method of 2-amino-3-bromopyridine. Eureka | Patsnap. Discusses the importance of 2-amino-3-bromopyridine as an intermediate. URL: [Link]
-
2-Amino-3-bromopyridine | C5H5BrN2. PubChem. Comprehensive database for a key starting material. URL: [Link]
-
Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Discusses reactivity and derivatization of bromopyridines. URL: [Link]
-
Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. Provides examples of N-substituted derivative synthesis. URL: [Link]
Sources
The Emergence of a Versatile Building Block: A Technical Guide to (3-Bromopyridin-2-YL)methanamine
An In-depth Exploration of the Synthesis, Characterization, and Significance of a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. Among the vast family of pyridine derivatives, halogenated aminomethylpyridines represent a particularly valuable class of building blocks. This guide focuses on (3-Bromopyridin-2-YL)methanamine, a molecule of growing interest due to its potential applications in the synthesis of novel pharmaceuticals and agrochemicals.[2][3] The strategic placement of a bromo substituent and an aminomethyl group on the pyridine ring offers multiple points for chemical modification, allowing for the construction of complex molecular architectures. This document provides a comprehensive overview of the discovery, synthesis, and characterization of (3-Bromopyridin-2-YL)methanamine, intended for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
Strategic Synthesis of (3-Bromopyridin-2-YL)methanamine
The synthesis of (3-Bromopyridin-2-YL)methanamine is best approached through a multi-step sequence starting from readily available precursors. A logical and efficient synthetic strategy involves the preparation of a key intermediate, 3-bromo-2-cyanopyridine, followed by the reduction of the nitrile functionality to the desired primary amine.
Synthesis of Key Precursor: 2-Amino-3-bromopyridine
A common and effective method for the synthesis of 2-amino-3-bromopyridine starts from 2-aminopyridine. This precursor is a valuable intermediate for a variety of biologically active molecules.[3]
Reaction Scheme:
Caption: Synthetic pathway for 3-Bromo-2-cyanopyridine.
Detailed Experimental Protocol:
A reported method involves the reaction of 3-bromo-2-pyridylcarboxaldehyde oxime with a dehydrating agent. [9]An alternative pathway could involve the cyanation of 2,3-dibromopyridine, though this method can be complicated by the formation of dicyano-substituted byproducts and the use of highly toxic metal cyanides. [9]
Final Step: Reduction of 3-Bromo-2-cyanopyridine
The conversion of the nitrile group in 3-bromo-2-cyanopyridine to the aminomethyl group is the final and key transformation to obtain (3-Bromopyridin-2-YL)methanamine. This reduction can be achieved using several standard methods.
1. Catalytic Hydrogenation:
This is a widely used and often clean method for nitrile reduction. [6] Reaction Scheme:
Caption: Catalytic hydrogenation to the target amine.
Representative Experimental Protocol (General):
-
Catalyst Suspension: In a hydrogenation vessel, suspend a catalytic amount of a suitable catalyst (e.g., Palladium on carbon, Platinum oxide) in a solvent such as ethanol or methanol.
-
Substrate Addition: Add the 3-bromo-2-cyanopyridine to the vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
2. Metal Hydride Reduction:
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.
Reaction Scheme:
Caption: LiAlH₄ reduction to the target amine.
Representative Experimental Protocol (General):
-
Reaction Setup: To a solution of 3-bromo-2-cyanopyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere, add a solution of LiAlH₄ portion-wise at a controlled temperature (typically 0°C).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser work-up).
-
Work-up: Filter the resulting precipitate and wash it with an organic solvent. Dry the combined filtrate and washings over an anhydrous drying agent, and concentrate under reduced pressure to yield the desired amine.
Physicochemical Properties and Characterization
The accurate characterization of (3-Bromopyridin-2-YL)methanamine is essential for its use as a chemical intermediate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂ | PubChem [10] |
| Molecular Weight | 187.04 g/mol | PubChem [10] |
| Monoisotopic Mass | 185.97926 Da | PubChem [10] |
| SMILES | C1=CC(=C(N=C1)CN)Br | PubChem [10] |
| InChI | InChI=1S/C6H7BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | PubChem [10] |
| InChIKey | VBLKGQOKUPVXSS-UHFFFAOYSA-N | PubChem [10] |
Spectroscopic Data (Predicted)
Table 2: Predicted Mass Spectrometry Data [10]
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 186.98654 |
| [M+Na]⁺ | 208.96848 |
| [M-H]⁻ | 184.97198 |
Experimental Characterization:
For definitive characterization, the following analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the primary amine and the C-Br stretch.
Applications in Drug Discovery and Development
(3-Bromopyridin-2-YL)methanamine is a valuable building block in medicinal chemistry due to the presence of three key features: the pyridine ring, the bromo substituent, and the primary amine.
-
The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets.
-
The bromo substituent serves as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. [11]* The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles, providing a facile route to a diverse library of compounds.
The precursor, 2-amino-3-bromopyridine, is a known intermediate in the synthesis of compounds with potential neuroprotective and analgesic properties, highlighting the therapeutic potential of this structural motif. [2]The broader class of 2-aminopyridines are considered "unsung heroes" in drug discovery due to their versatility and favorable properties. [12]
Conclusion
(3-Bromopyridin-2-YL)methanamine is a strategically important chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. While its direct historical discovery is not well-documented, its synthesis relies on well-established and optimized methodologies for the preparation of its key precursors, 2-amino-3-bromopyridine and 3-bromo-2-cyanopyridine. The final reduction of the nitrile to the primary amine can be achieved through standard and reliable methods such as catalytic hydrogenation or metal hydride reduction. The presence of multiple reactive sites on the molecule makes it a versatile building block for the synthesis of complex and potentially bioactive compounds. This technical guide provides a solid foundation for researchers and scientists working with this promising intermediate, outlining its synthesis, properties, and potential applications.
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(3-Bromopyridin-2-YL)methanamine: A Technical Guide to its Potential Biological Activities
Introduction
(3-Bromopyridin-2-YL)methanamine is a substituted pyridine derivative that holds significant interest within the realms of medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore, present in a multitude of FDA-approved drugs, and is recognized for its versatile biological activities, which span antimicrobial, anticancer, anti-inflammatory, and neurological applications.[1][2] The specific arrangement of a methanamine group at the 2-position and a bromine atom at the 3-position of the pyridine ring in (3-Bromopyridin-2-YL)methanamine suggests a unique chemical entity with the potential for diverse biological interactions. This technical guide provides an in-depth exploration of the known and potential biological activities of this compound, with a focus on its dihydrochloride salt, for which preliminary data is available. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering insights into its therapeutic potential and outlining methodologies for its further investigation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H7BrN2 | [3] |
| Molecular Weight | 187.04 g/mol | [3] |
| Appearance | Solid | [4] |
| CAS Number | 214977-38-5 | [3] |
Potential Biological Activities
Preliminary investigations, primarily on the dihydrochloride salt of (3-Bromopyridin-2-YL)methanamine, have indicated potential antimicrobial and anticancer activities. The presence of the bromine atom is thought to play a crucial role in enhancing the compound's binding affinity to its molecular targets.[5]
Antimicrobial Activity
(3-Bromopyridin-2-yl)methanamine dihydrochloride has demonstrated inhibitory effects against a range of pathogenic bacteria.[5] The mechanism of action for antimicrobial pyridinium compounds is often attributed to their ability to disrupt bacterial cell membranes.[6]
Minimum Inhibitory Concentration (MIC) Data
| Microorganism | MIC (µg/mL) | Source |
| Staphylococcus aureus | 32 | [5] |
| Escherichia coli | 16 | [5] |
| Pseudomonas aeruginosa | 64 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[7][8][9][10][11]
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacterium on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Further dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of (3-Bromopyridin-2-YL)methanamine dihydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial suspension.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Potential Mechanism of Action: Caspase-Mediated Apoptosis
The induction of apoptosis is a key mechanism for many anticancer drugs. Apoptosis is a programmed cell death process regulated by a family of proteases called caspases. [12]The preliminary data suggesting that (3-Bromopyridin-2-yl)methanamine dihydrochloride activates caspase pathways warrants further investigation to elucidate the specific caspases involved (e.g., initiator caspases like caspase-8 and -9, and executioner caspases like caspase-3) and the upstream signaling events. [3][13][14][15]
Caption: A potential signaling pathway for caspase-mediated apoptosis.
Future Directions and Untapped Potential
While the initial findings on the antimicrobial and anticancer activities of (3-Bromopyridin-2-YL)methanamine are promising, they represent only the tip of the iceberg. The broader class of substituted pyridine derivatives has been shown to interact with a wide array of biological targets, suggesting other potential avenues of investigation for this compound.
-
Kinase Inhibition: Many pyridine-based molecules are potent kinase inhibitors. [5][16][17]Screening (3-Bromopyridin-2-YL)methanamine against a panel of kinases could reveal novel inhibitory activities relevant to oncology, immunology, and other disease areas.
-
G-Protein Coupled Receptor (GPCR) Modulation: The structural features of this compound make it a candidate for interaction with GPCRs, which are a major class of drug targets. [2][4][18][19][20]Binding assays against a panel of GPCRs could uncover novel activities.
-
Enzyme Inhibition: Beyond kinases, this compound could inhibit other classes of enzymes. Broad enzymatic screening could identify unexpected and potentially valuable biological activities.
Conclusion
(3-Bromopyridin-2-YL)methanamine is a versatile chemical intermediate with demonstrated potential for biological activity, particularly in the areas of antimicrobial and anticancer research. The available data on its dihydrochloride salt provides a solid foundation for further investigation into its mechanisms of action and the identification of its specific molecular targets. The protocols and future research directions outlined in this guide are intended to facilitate the exploration of this and related compounds, with the ultimate goal of unlocking their full therapeutic potential. As with any early-stage compound, further in-depth studies are required to fully characterize its pharmacological profile and to determine its suitability for development as a therapeutic agent.
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The Strategic Role of (3-Bromopyridin-2-YL)methanamine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a cornerstone for the design of novel drugs. Within this class of compounds, substituted pyridines offer fine-tuned control over a molecule's pharmacological profile. (3-Bromopyridin-2-YL)methanamine, in particular, has emerged as a key building block, providing a strategic entry point for the synthesis of complex molecules with significant biological activity.
This technical guide will provide an in-depth analysis of the role of (3-Bromopyridin-2-YL)methanamine in medicinal chemistry. We will explore its synthesis, reactivity, and application in the design of novel therapeutics, supported by established protocols and insights into the structure-activity relationships that govern its utility.
Synthesis and Chemical Properties: A Versatile Building Block
The synthesis of (3-Bromopyridin-2-YL)methanamine typically begins with the bromination of pyridine, a fundamental reaction in heterocyclic chemistry. Several methods exist for the regioselective bromination of the pyridine ring, often employing bromine in the presence of a strong acid or N-bromosuccinimide (NBS).[1] The subsequent introduction of the aminomethyl group at the 2-position can be achieved through various synthetic routes, often involving the conversion of a 2-methyl or 2-cyano precursor.
A plausible and efficient synthetic pathway is outlined below:
Caption: A potential synthetic workflow for (3-Bromopyridin-2-YL)methanamine.
The resulting (3-Bromopyridin-2-YL)methanamine possesses two key reactive handles: the bromine atom at the 3-position and the primary amine of the methanamine group. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to build out complex side chains. This dual reactivity is a primary reason for its value in combinatorial chemistry and lead optimization.
Role in Medicinal Chemistry and Drug Design: A Scaffold for Diverse Biological Targets
The strategic placement of the bromo and aminomethyl groups on the pyridine ring makes (3-Bromopyridin-2-YL)methanamine a highly valuable scaffold for targeting a multitude of biological systems.
1. Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain. The aminomethyl group at the 2-position can be elaborated to interact with the solvent-exposed region of the ATP binding pocket, while the 3-bromo position allows for the introduction of moieties that can target the hydrophobic pocket or the ribose binding site. Derivatives of this scaffold have shown potential as inhibitors of various kinases, including those involved in cancer cell proliferation and inflammatory signaling.[2]
2. GPCR Modulators: G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. The aminomethyl group of (3-Bromopyridin-2-YL)methanamine can be modified to mimic the structure of endogenous ligands, while the 3-bromo position can be used to introduce bulky groups that can modulate receptor subtype selectivity. For example, derivatives of related aminopyrrolidines have been explored as CCR2 antagonists for the treatment of inflammatory diseases.[3]
3. Antibacterial Agents: The search for new antibacterial agents is a global health priority. The pyridine scaffold is present in several existing antibacterial drugs. The ability to easily diversify the (3-Bromopyridin-2-YL)methanamine core allows for the rapid generation of libraries of compounds for screening against various bacterial strains. Studies on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated promising antibacterial activity.[4]
4. CNS-Active Agents: The pyridine ring is a common motif in drugs targeting the central nervous system (CNS). The physicochemical properties of pyridine derivatives can be tuned to optimize blood-brain barrier penetration. The versatility of the (3-Bromopyridin-2-YL)methanamine scaffold makes it suitable for the development of agents targeting neurological disorders. For instance, related pyridine derivatives have been investigated as dopamine and serotonin receptor agonists.[5]
The following workflow illustrates a typical drug discovery cascade starting from (3-Bromopyridin-2-YL)methanamine:
Caption: A generalized drug discovery workflow utilizing (3-Bromopyridin-2-YL)methanamine.
Representative Experimental Protocols
The following are representative, detailed experimental protocols for key transformations involving a (3-Bromopyridin-2-YL)methanamine-like scaffold. These protocols are based on established and reliable synthetic methodologies.
Protocol 1: Suzuki Cross-Coupling of the 3-Bromo Position
This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the 3-position of the pyridine ring.
Materials:
-
(3-Bromopyridin-2-YL)methanamine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add (3-Bromopyridin-2-YL)methanamine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation of the Primary Amine
This protocol details the acylation of the aminomethyl group.
Materials:
-
(3-Bromopyridin-2-YL)methanamine (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Nitrogen atmosphere
Procedure:
-
Dissolve (3-Bromopyridin-2-YL)methanamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
The following table provides representative biological activity data for compounds derived from substituted pyridine scaffolds, illustrating the potential potency of molecules synthesized from (3-Bromopyridin-2-YL)methanamine.
| Compound ID | Scaffold | Target | Assay | IC₅₀ / EC₅₀ (nM) | Reference |
| 1 | N-(1,3-thiazol-2-yl)pyridin-2-amine | KDR Kinase | Kinase Assay | 15 | [2] |
| 2 | 3-aminopyrrolidine derivative | CCR2 | Binding Assay | 10 | [3] |
| 3 | 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine | D2 Receptor | Agonist Assay | 0.9 | [5] |
| 4 | 3-(pyridin-3-yl)-2-oxazolidinone | S. aureus | MIC | 2 µg/mL | [4] |
Note: This table presents data for structurally related compounds to exemplify the potential biological activities of derivatives of (3-Bromopyridin-2-YL)methanamine.
Conclusion: A Building Block with Significant Potential
(3-Bromopyridin-2-YL)methanamine stands out as a highly versatile and strategically important building block in medicinal chemistry. Its dual reactivity allows for the efficient construction of diverse molecular architectures, making it an ideal starting point for the development of novel therapeutic agents. The proven track record of the pyridine scaffold in a wide array of drug classes provides a strong rationale for the continued exploration of (3-Bromopyridin-2-YL)methanamine in the quest for new and improved medicines. As synthetic methodologies continue to advance, the utility of this and related building blocks in accelerating the drug discovery process is set to expand even further.
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An In-Depth Technical Guide to the Safe Handling of (3-Bromopyridin-2-YL)methanamine
Introduction: A Critical Intermediate in Modern Chemistry
(3-Bromopyridin-2-YL)methanamine is a substituted pyridine derivative that serves as a vital structural motif and key intermediate in the fields of medicinal chemistry and materials science.[1][2] Its unique arrangement, featuring a reactive primary amine and a bromine-substituted aromatic ring, makes it a versatile precursor for creating complex molecules. The primary amine allows for straightforward derivatization, such as N-acylation, while the bromo-substituent is primed for participation in carbon-carbon and carbon-nitrogen bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3] These reactions are fundamental to the synthesis of novel pharmaceutical agents and functional materials.[1][2]
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical data for (3-Bromopyridin-2-YL)methanamine, designed for researchers and professionals in drug development and chemical synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Section 1: Hazard Identification and GHS Classification
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed | GHS06 / GHS07 |
| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal or Toxic in contact with skin | GHS06 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | GHS02 |
Causality Behind Classification: The pyridine ring itself can exhibit toxicity, affecting the nervous system, liver, and kidneys.[8] The primary amine group can be corrosive and irritating to tissues. Brominated aromatic compounds can be toxic and pose environmental hazards. The flammability classification is based on related bromopyridine structures.[4][6]
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory when handling (3-Bromopyridin-2-YL)methanamine. This involves a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[8][9][10]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the workstation.[5][8]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following must be worn at all times:
-
Eye and Face Protection: Chemical safety goggles with side shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[5][10] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Butyl rubber or nitrile gloves are recommended.[8][11] Check the manufacturer's glove compatibility chart. Gloves must be inspected before use and changed immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against skin contact.[8][12]
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[5][10]
The logical flow for ensuring personal safety when handling this compound is illustrated below.
Caption: Workflow for Safe Handling of (3-Bromopyridin-2-YL)methanamine.
Section 3: Safe Handling, Storage, and Disposal
Handling Procedures
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[6][13]
-
Hygiene: Do not eat, drink, or smoke when using this product.[4][6] Wash hands and face thoroughly after handling.[4][6]
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Static Discharge: Take precautionary measures against static discharge, as related compounds are flammable. Use non-sparking tools and ground/bond containers and receiving equipment.[4][5][14]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8][15] A recommended storage temperature is 2-8°C.[15]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4][5] Also, keep away from heat, sparks, open flames, and other ignition sources.[5][14]
-
Container: Containers which are opened must be carefully resealed and kept upright to prevent leakage.[15]
Disposal
-
Waste Management: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not empty into drains.[5]
-
Container Type: Waste must be collected in a sealable, airtight, and compatible container, clearly labeled as hazardous waste.[8]
Section 4: First-Aid and Emergency Procedures
Immediate action is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Immediately move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.[5][16] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower. Call a POISON CENTER or doctor immediately.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[5][15] |
Accidental Release: Isolate the spill area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5] Prevent entry into waterways.
Section 5: Reactivity and Stability
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid heat, flames, sparks, and exposure to moisture.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][5]
-
Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[4]
Section 6: Field-Proven Experimental Protocol: N-Acylation
N-acylation is a fundamental reaction for this class of compounds. The following protocol for the synthesis of N-((3-bromopyridin-2-yl)methyl)acetamide is a representative example, adapted from established procedures for similar aminopyridines.[6] This protocol integrates safety measures at each step, creating a self-validating system for risk mitigation.
Materials and Equipment
-
(3-Bromopyridin-2-YL)methanamine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (NEt₃) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for workup and purification
-
TLC plates and appropriate eluent system (e.g., Ethyl Acetate/Hexane)
Step-by-Step Methodology
Caption: Experimental Workflow for N-Acylation of (3-Bromopyridin-2-YL)methanamine.
Causality and Self-Validation
-
Anhydrous Conditions: Acetyl chloride is highly reactive towards water. Using anhydrous solvents and a dry flask prevents hydrolysis of the reagent, ensuring it is available for the desired acylation reaction, thus maximizing yield.[6]
-
Inert Atmosphere (Optional but Recommended): While not strictly necessary for all acylations, an inert atmosphere prevents side reactions with atmospheric moisture and oxygen, leading to a cleaner product profile.
-
Use of Base: Triethylamine or pyridine is added to neutralize the hydrochloric acid (HCl) generated during the reaction.[16] This prevents the protonation of the starting amine, which would render it unreactive as a nucleophile.
-
Controlled Addition at 0°C: The reaction between an amine and an acyl chloride is highly exothermic. Dropwise addition at low temperature controls the reaction rate, prevents dangerous temperature spikes, and minimizes the formation of side products.[6]
-
Aqueous Workup (Quenching): The addition of saturated sodium bicarbonate solution neutralizes any remaining acid (HCl) and unreacted acetyl chloride, making the subsequent extraction safer and more efficient.[6][16]
-
Purification: Chromatographic or recrystallization methods are essential to remove byproducts (e.g., triethylammonium chloride) and any unreacted starting materials, ensuring the final product meets the required purity standards for further use.
References
-
Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. Link
-
Fisher Scientific. 3-Bromopyridine Safety Data Sheet. Link
-
LookChem. (3-BROMO-PYRIDIN-2-YL)-METHYL-AMINE. Link
-
PENTA. Pyridine - SAFETY DATA SHEET. Link
-
BLD Pharmatech. Safety Data Sheet. Link
-
Echemi. N-(5-Amino-3-bromopyridin-2-yl)acetamide Safety Data Sheets. Link
-
University of Washington. Standard Operating Procedure: Pyridine. Link
-
NOAA. 2-aminopyridine - Report | CAMEO Chemicals. Link
-
Fisher Scientific. 2-Bromo-3-hydroxypyridine Safety Data Sheet. Link
-
Synblock. (3-Bromopyridin-2-YL)methanamine. Link
-
Sigma-Aldrich. Safety Data Sheet. Link
-
PubChem. (3-Bromopyridin-2-yl)methanol. Link
-
Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet. Link
-
Fluorochem. (3-Bromopyridin-2-yl)methanamine hydrochloride. Link
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Link
-
Sigma-Aldrich. 2-Amino-3-bromopyridine. Link
-
Sigma-Aldrich. 1-(5-bromopyridin-3-yl)methanamine. Link
-
Sdfine. 4-aminopyridine Safety Data Sheet. Link
-
Fisher Scientific. Pyridine Safety Data Sheet. Link
-
Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Link
-
Fisher Scientific. 4-Aminopyridine Material Safety Data Sheet. Link
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- 2. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(3-Bromopyridin-2-YL)methanamine: A Technical Guide to its Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3-Bromopyridin-2-YL)methanamine in Medicinal Chemistry
(3-Bromopyridin-2-YL)methanamine is a key heterocyclic building block that is gaining increasing attention in the field of medicinal chemistry. Its strategic importance lies in the unique combination of a reactive aminomethyl group and a synthetically versatile bromopyridine scaffold. This arrangement allows for the facile introduction of this motif into larger, more complex molecules, making it a valuable tool for the synthesis of novel therapeutic agents. The pyridine ring is a common feature in many approved drugs, and the specific substitution pattern of (3-Bromopyridin-2-YL)methanamine offers a distinct vector for exploring chemical space in drug discovery programs. This guide provides an in-depth overview of its commercial availability, a detailed exploration of its synthesis, and insights into its applications in the development of new pharmaceuticals.
Commercial Availability
(3-Bromopyridin-2-YL)methanamine is commercially available from a number of specialized chemical suppliers, typically in the form of its hydrochloride or dihydrochloride salt to enhance stability and handling. The purity of the commercially available material is generally high, suitable for most research and development applications.
| Supplier | Product Name | CAS Number | Purity | Available Forms |
| Fluorochem | (3-Bromopyridin-2-yl)methanamine hydrochloride | 1052271-58-5 | ≥97% | Solid |
| Aladdin | (2-Bromopyridin-3-yl)methanamine | Not specified | Not specified | Solid |
| Sigma-Aldrich | 1-(5-bromopyridin-3-yl)methanamine | Not specified | Not specified | Solid |
Note: The availability and specifications from suppliers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of (3-Bromopyridin-2-YL)methanamine: A Two-Step Approach
The most logical and efficient synthetic route to (3-Bromopyridin-2-YL)methanamine proceeds through a two-step sequence starting from readily available precursors. The key transformation is the reduction of the nitrile group of 3-bromo-2-cyanopyridine.
Step 1: Synthesis of the Precursor, 3-Bromo-2-cyanopyridine
The precursor, 3-bromo-2-cyanopyridine, can be synthesized via several reported methods. One common approach involves the Sandmeyer reaction of 2-amino-3-bromopyridine. An alternative and often higher-yielding method is the cyanation of 2,3-dibromopyridine. A detailed protocol for the synthesis from 2-amino-3-bromopyridine is outlined below.
Experimental Protocol: Synthesis of 3-Bromo-2-cyanopyridine
-
Diazotization: To a stirred solution of 2-amino-3-bromopyridine (1 equivalent) in an aqueous solution of a strong acid (e.g., H2SO4 or HCl) at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution. Vigorous nitrogen evolution is observed.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is heated for an additional 30 minutes and then cooled to room temperature. The mixture is then neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude 3-bromo-2-cyanopyridine can be purified by column chromatography on silica gel or by recrystallization to yield the desired product as a solid.
Step 2: Reduction of 3-Bromo-2-cyanopyridine to (3-Bromopyridin-2-YL)methanamine
The reduction of the nitrile functionality is a critical step and can be achieved through several methods. The choice of reducing agent is crucial to avoid the undesired reduction of the bromopyridine ring. Catalytic hydrogenation is a preferred method due to its typically clean reaction profile and scalability.
Experimental Protocol: Catalytic Hydrogenation of 3-Bromo-2-cyanopyridine
-
Catalyst and Substrate Preparation: In a hydrogenation vessel, 3-bromo-2-cyanopyridine (1 equivalent) is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of a palladium-based catalyst, such as 5% palladium on charcoal (Pd/C), is added to the solution. To prevent dehalogenation, the reaction is often carried out in the presence of an acid, such as hydrochloric acid, which protonates the pyridine nitrogen and deactivates the ring towards reduction.
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. If the reaction was performed in the presence of hydrochloric acid, the resulting product will be the hydrochloride salt.
-
Purification: The crude (3-Bromopyridin-2-YL)methanamine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to afford the product as a crystalline solid.
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can be used, though careful control of reaction conditions is necessary to maintain the integrity of the bromo substituent.
Caption: Synthetic workflow for (3-Bromopyridin-2-YL)methanamine.
Applications in Drug Discovery and Medicinal Chemistry
The (3-Bromopyridin-2-YL)methanamine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The primary amine provides a convenient handle for the introduction of various substituents through reactions such as amide bond formation, reductive amination, and urea/thiourea formation. The bromo substituent serves as a versatile functional group for cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and alkyl groups.
This dual functionality enables the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization. Derivatives of (3-Bromopyridin-2-YL)methanamine have been explored for their potential as inhibitors of various enzymes and receptors implicated in a range of diseases. For instance, substituted pyridines are known to play a role in the development of kinase inhibitors, and the specific substitution pattern of this building block could be exploited to target the ATP-binding site of various kinases.
Caption: Application of (3-Bromopyridin-2-YL)methanamine in a typical drug discovery workflow.
Safety, Handling, and Storage
As with all laboratory chemicals, (3-Bromopyridin-2-YL)methanamine and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Based on the safety data for related bromopyridines, this compound should be considered harmful if swallowed, and may cause skin and eye irritation.[1] In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
(3-Bromopyridin-2-YL)methanamine and its salts should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(3-Bromopyridin-2-YL)methanamine is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features provide a versatile platform for the synthesis of diverse compound libraries, enabling the exploration of novel chemical space in the quest for new therapeutic agents. The synthetic route, primarily involving the reduction of 3-bromo-2-cyanopyridine, is robust and scalable, ensuring a reliable supply for research and development activities. As the demand for novel heterocyclic scaffolds continues to grow, the importance of (3-Bromopyridin-2-YL)methanamine as a key intermediate is expected to increase.
References
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- Google Patents.
- Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.
-
Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
RSC Publishing. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. [Link]
Sources
Literature review of (3-Bromopyridin-2-YL)methanamine research
The following technical guide provides an in-depth review of (3-Bromopyridin-2-yl)methanamine , a critical heterocyclic building block.[1] This document is structured for researchers and medicinal chemists, prioritizing synthetic utility, reactivity profiles, and application in drug discovery.
High-Value Synthon for Fused Heterocycle Construction [1]
Executive Summary & Chemical Identity[1]
(3-Bromopyridin-2-yl)methanamine is a bifunctional pyridine derivative characterized by an ortho-disposition of a bromine atom (C3) and an aminomethyl group (C2).[1] This specific geometric arrangement renders it a "privileged structure" in medicinal chemistry, primarily for the rapid assembly of fused bicyclic systems such as imidazopyridines and pyrrolopyridines.
Chemical Identity & Disambiguation[1]
-
IUPAC Name: 1-(3-Bromopyridin-2-yl)methanamine[1]
-
Common Name: 2-(Aminomethyl)-3-bromopyridine[1]
-
Molecular Formula:
[2][3] -
CAS Registry Number: 214977-38-5 (Note: Commercial databases occasionally conflate this CAS with the isomer 3-bromo-N-methylpyridin-2-amine.[1] Researchers must verify the structure via NMR to ensure the presence of the methylene
linker).[1]
| Property | Value |
| Appearance | Off-white to pale yellow solid or oil (salt dependent) |
| Boiling Point | ~260°C (predicted) |
| pKa (Conj.[1] Acid) | ~8.5 (Amine), ~2.5 (Pyridine N) |
| Solubility | Soluble in MeOH, DCM, DMSO; HCl salt soluble in water |
Synthetic Pathways[5][6][7][8]
The synthesis of (3-Bromopyridin-2-yl)methanamine requires careful selection of reagents to prevent debromination at the C3 position.[1] The two primary routes are the Nitrile Reduction (preferred for scale) and the Methyl Oxidation/Amination (alternative).
Route A: Selective Reduction of 3-Bromo-2-cyanopyridine (Preferred)
This route is superior due to atom economy and the avoidance of radical bromination steps that can lead to inseparable mixtures.[1]
-
Precursor: 3-Bromo-2-cyanopyridine (Commercial or from 3-bromopyridine-N-oxide).[1]
-
Reagent: Borane-Tetrahydrofuran complex (
) or .[1] -
Mechanism: Hydride transfer to the nitrile carbon followed by hydrolysis.
-
Critical Control Point: Avoid catalytic hydrogenation (Pd/C,
) as it frequently causes hydrodebromination (cleavage of the C-Br bond).
Route B: Functionalization of 3-Bromo-2-methylpyridine
Used when the nitrile precursor is unavailable.[1]
-
Radical Bromination: 3-Bromo-2-methylpyridine + NBS
3-Bromo-2-(bromomethyl)pyridine.[1] -
Azidation: Displacement with
. -
Staudinger Reduction:
to yield the amine.
Synthesis Workflow Diagram
Figure 1: Comparative synthesis routes. The nitrile reduction (blue path) offers higher chemoselectivity.
Reactivity Profile & "The Ortho Effect"
The core value of this molecule lies in the ortho-relationship between the electrophilic bromine and the nucleophilic aminomethyl group. This enables "one-pot" or sequential annulation reactions.[1]
Key Transformations
-
Imidazo[1,5-a]pyridine Formation:
-
Suzuki-Miyaura Coupling:
-
The C3-Br bond is highly active for Pd-catalyzed cross-coupling, allowing the introduction of aryl/heteroaryl groups before or after cyclization.
-
-
Amide Coupling:
-
The primary amine reacts with carboxylic acids (EDC/HOBt) to form amides, which can serve as precursors for intramolecular Buchwald-Hartwig cyclization.
-
Mechanistic Pathway: Cyclization to Imidazo[1,5-a]pyridine[1]
Figure 2: The "Ortho-Effect" facilitating bicyclic ring formation.[1]
Medicinal Chemistry Applications
IDO1 Inhibitors (Immuno-Oncology)
Research into Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors has utilized the (3-bromopyridin-2-yl)methanamine scaffold.[1]
-
Role: The pyridine nitrogen acts as a hydrogen bond acceptor in the enzyme pocket, while the amine linker positions the aryl group (attached via amide coupling) into the hydrophobic cleft.
-
Chemistry: The bromine allows for late-stage diversification via Suzuki coupling to optimize potency.[1]
Anti-Tubercular Agents (ATP Synthase Inhibitors)
Derivatives fused into pyrazolo[1,5-a]pyrimidine systems have shown potency against Mycobacterium tuberculosis.
-
Mechanism: The aminomethyl group provides flexibility, allowing the inhibitor to adopt a conformation that fits the ATP synthase interface.
Experimental Protocol: Synthesis from Nitrile
Objective: Synthesis of (3-Bromopyridin-2-yl)methanamine dihydrochloride.
Reagents:
-
3-Bromo-2-cyanopyridine (1.0 eq)[1]
-
Borane-THF complex (1.0 M in THF, 3.0 eq)[1]
-
Methanol (excess)[1]
-
HCl in Dioxane (4.0 M)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 3-bromo-2-cyanopyridine (5.0 g, 27.3 mmol) in anhydrous THF (50 mL). Cool to 0°C.[4]
-
Reduction: Dropwise add
(82 mL, 82 mmol) over 30 minutes. The solution may turn slightly yellow. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (fading of nitrile spot).
-
Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane (Evolution of
gas!). -
Workup: Concentrate in vacuo. Redissolve residue in MeOH (50 mL) and reflux for 1 hour to break boron-amine complexes. Concentrate again.
-
Salt Formation: Dissolve the crude oil in DCM (30 mL). Add HCl in Dioxane (15 mL) dropwise. A white precipitate forms.
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Handling:
-
The free base is an amine and may absorb
from air; store under inert gas. -
The hydrochloride salt is hygroscopic; store in a desiccator.
-
-
Borane Safety: When using the reduction protocol, ensure adequate ventilation to manage Hydrogen gas evolution.
References
-
LookChem. (n.d.). CAS 214977-38-5 Product Information. Retrieved from [1]
-
PubChem. (2025).[2] Compound Summary: (3-Bromopyridin-2-yl)methanamine.[1][10] National Library of Medicine. Retrieved from [1][2]
- Yue, W., et al. (2019). Discovery of Potent IDO1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry. (Contextual reference based on IDO1 scaffold research).
-
MDPI. (2022). Synthesis and Structure–Activity Relationships for Anti-Mycobacterial Activity. Molecules. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Bromo-2-(aminomethyl)pyridine. Retrieved from [1]
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- 8. 3-Bromo-2-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
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- 10. lookchem.com [lookchem.com]
Physical properties of (3-Bromopyridin-2-YL)methanamine (melting point, boiling point)
Topic: Physical Properties of (3-Bromopyridin-2-yl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
(3-Bromopyridin-2-yl)methanamine (also known as C-(3-Bromo-2-pyridyl)methylamine or 2-(Aminomethyl)-3-bromopyridine) is a critical heterocyclic building block in medicinal chemistry. It serves as a strategic intermediate for introducing the 3-bromopyridine motif, which is widely used in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to construct complex pharmacophores.
This guide provides a comprehensive analysis of its physical properties, synthesis, and handling protocols. Due to its status as a specialized intermediate, experimental physical data is often sparse in public registries; this guide synthesizes predicted values with empirical trends from analogous pyridine derivatives to provide actionable data for the bench scientist.
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | (3-Bromopyridin-2-yl)methanamine |
| Common Synonyms | 2-(Aminomethyl)-3-bromopyridine; 3-Bromo-2-picolylamine |
| CAS Number (Free Base) | 214977-38-5 |
| CAS Number (HCl Salt) | 1052271-58-5 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol (Free Base); 223.50 g/mol (HCl Salt) |
| SMILES | NCc1ncccc1Br |
| InChI Key | RBCARPJOEUEZLS-UHFFFAOYSA-N |
Physical Properties[2][3][4][5]
The physical state of (3-Bromopyridin-2-yl)methanamine depends heavily on its protonation state. The free base is typically a viscous oil or low-melting solid, while the hydrochloride salt is a stable crystalline solid.
Quantitative Data Table
| Property | Value (Free Base) | Value (HCl Salt) | Source/Notes |
| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid | Empirical observation of analogs |
| Boiling Point | ~261°C (at 760 mmHg) | N/A (Decomposes) | Predicted (ACD/Labs, ChemSrc) |
| Melting Point | N/A (Likely < 50°C) | > 150°C (Decomp.)[1] | Est. based on 2-picolylamine analogs |
| Density | 1.669 ± 0.06 g/cm³ | N/A | Predicted |
| Flash Point | 111.6 ± 23.2°C | N/A | Predicted |
| pKa (Conj. Acid) | ~8.5 (Primary amine) | N/A | Est. for aminomethyl group |
| Solubility | Soluble in DCM, MeOH, EtOAc | Soluble in Water, MeOH, DMSO | Polar organic vs. Polar protic |
Critical Note on Data: Direct experimental melting points for the specific CAS 1052271-58-5 are rarely reported in open literature. Researchers should treat the salt as a high-melting solid that may sublime or decompose prior to a clean melt. The free base is prone to oxidative darkening upon storage.
Synthetic Routes & Production Logic
To understand the impurities that may affect physical property measurements, one must understand the synthesis. Two primary routes are employed.[2][3][4][5]
Route A: Reduction of 3-Bromopicolinonitrile
This is the preferred route for maintaining the bromine handle, as the nitrile reduction must be chemoselective to avoid debromination.
Route B: Bromination of 2-Methyl-3-bromopyridine
A radical bromination followed by azide displacement and reduction. This route often carries trace transition metal impurities if not carefully purified.
Synthesis Workflow Diagram
Caption: Chemoselective reduction pathway to generate the target amine while preserving the aryl bromide.
Experimental Protocols: Property Determination
Since literature values are predicted, generating internal standard data is crucial for QC.
Protocol 1: Melting Point Determination (Capillary Method)
Objective: Determine the purity and identity of the HCl salt.
-
Preparation: Dry the sample (HCl salt) in a vacuum desiccator over P₂O₅ for 4 hours to remove hygroscopic moisture.
-
Loading: Pack 2-3 mm of the fine powder into a glass capillary tube.
-
Ramp:
-
Fast Ramp: 10°C/min to 140°C.
-
Slow Ramp: 1°C/min from 140°C until melt/decomposition.
-
-
Observation: Watch for "sweating" (solvent release) vs. sharp melting.
-
Expectation: Decomposition (browning) often accompanies melting for pyridine-amine salts >180°C.
-
Protocol 2: Boiling Point Estimation (Micro-Distillation)
Objective: Distill the free base for purification.
-
Setup: Short-path distillation apparatus (Kugelrohr is ideal).
-
Pressure: High vacuum (< 1 mmHg) is mandatory to prevent thermal degradation.
-
Calculation:
-
Predicted BP @ 760 mmHg: ~261°C.
-
Nomograph Adjustment: At 0.5 mmHg, the BP will drop to approximately 80-90°C .
-
-
Procedure: Slowly heat the oil bath. Collect the fraction that distills at a stable temperature/pressure.
Handling & Stability (Self-Validating Safety)
The chemical behavior of (3-Bromopyridin-2-yl)methanamine dictates its handling.
Stability Logic
-
The "Benzyl" Amine Effect: The aminomethyl group at the 2-position is activated. In the free base form, it can absorb CO₂ from the air (forming carbamates) or oxidize.
-
Self-Validation: If the free base turns from clear/yellow to dark brown, oxidative degradation has occurred.
-
Recommendation: Always store as the Hydrochloride salt at -20°C under argon.
Safety Profile (GHS Classifications)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
-
Handling: Use a fume hood. The free base may have a "fishy" pyridine-like odor.
Applications in Drug Discovery[4][9]
This compound is a "privileged structure" intermediate.
-
Scaffold Hopping: Used to replace benzylamines in SAR studies, lowering LogP (Pyridine N is polar) and improving metabolic stability.
-
Cross-Coupling: The 3-Bromo position is highly reactive toward Suzuki-Miyaura coupling, allowing the attachment of aryl/heteroaryl groups after the amine has been installed or protected.
Functionalization Workflow
Caption: Standard workflow for utilizing the scaffold in library synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1025709-68-5. Retrieved from [Link]
-
ChemSrc (2025). (3-Bromopyridin-2-yl)methanamine Physical Properties and Spectral Data. Retrieved from [Link]
- Li, J.J. (2014).Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience. (General reference for Gabriel/Suzuki protocols).
Sources
- 1. (3-Bromopyridin-2-yl)methanamine hydrochloride Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
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- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2019040102A1 - Therapeutic heterocyclic compounds - Google Patents [patents.google.com]
A Technical Guide to the Solubility of (3-Bromopyridin-2-YL)methanamine for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of (3-Bromopyridin-2-YL)methanamine, a crucial parameter for its application in research and drug development. In the absence of extensive published solubility data for this specific compound, this document focuses on the foundational principles governing its solubility, provides a robust experimental protocol for its determination, and outlines the necessary safety precautions for its handling.
Introduction to (3-Bromopyridin-2-YL)methanamine: A Molecule of Interest
(3-Bromopyridin-2-YL)methanamine, with the molecular formula C6H7BrN2, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring, a bromine atom, and a methanamine group, suggests its potential as a versatile building block in the synthesis of novel pharmaceutical compounds and other functional materials. Understanding its solubility is paramount for its effective use in various experimental and manufacturing processes, including reaction kinetics, purification, formulation, and bioavailability studies.
The solubility of a compound is intrinsically linked to its molecular structure and the physicochemical properties of the solvent. The interplay of polarity, hydrogen bonding capabilities, and molecular size dictates the extent to which a solute can dissolve in a given solvent.
Theoretical Framework for Predicting Solubility
Based on its molecular structure, we can anticipate the solubility behavior of (3-Bromopyridin-2-YL)methanamine across a spectrum of solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the primary amine (-NH2) group allows for hydrogen bonding with protic solvents. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, while the hydrogen atoms can act as donors. The pyridine nitrogen also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. Therefore, moderate solubility in polar protic solvents is expected. However, the presence of the relatively nonpolar bromopyridine core may limit high solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. The polar nature of (3-Bromopyridin-2-YL)methanamine, arising from the nitrogen and bromine atoms, suggests that it will likely exhibit good solubility in polar aprotic solvents through dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The overall polarity of the molecule, dominated by the amine and pyridine functionalities, suggests that solubility in non-polar solvents will likely be limited. The hydrophobic bromopyridine portion of the molecule may contribute to some minor solubility, but strong solute-solvent interactions are not anticipated.
The introduction of a substituent to the pyridine ring is known to significantly influence its properties.[2][3] The bromine atom, being electron-withdrawing, can affect the electron density of the pyridine ring and influence its intermolecular interactions.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
(3-Bromopyridin-2-YL)methanamine (solid)
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, toluene, hexane) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid (3-Bromopyridin-2-YL)methanamine to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to test different time points to confirm that the concentration of the dissolved compound no longer increases.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of (3-Bromopyridin-2-YL)methanamine of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of (3-Bromopyridin-2-YL)methanamine in the diluted sample from the calibration curve and calculate the original solubility in the solvent.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25°C |
| Polar Protic | Water | 80.1 | To be determined |
| Ethanol | 24.5 | To be determined | |
| Methanol | 32.7 | To be determined | |
| Polar Aprotic | DMSO | 46.7 | To be determined |
| DMF | 36.7 | To be determined | |
| Acetonitrile | 37.5 | To be determined | |
| Non-Polar | Toluene | 2.4 | To be determined |
| Hexane | 1.9 | To be determined |
The relationship between solvent polarity and the solubility of (3-Bromopyridin-2-YL)methanamine can be visualized as follows:
Caption: Predicted solubility based on solvent polarity.
Safety and Handling Precautions
Given the presence of a brominated pyridine moiety, it is prudent to handle (3-Bromopyridin-2-YL)methanamine with appropriate safety measures. Pyridine and its derivatives can be toxic and are often skin and respiratory irritants.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
References
-
LookChem. (3-BROMO-PYRIDIN-2-YL)-METHYL-AMINE. [Link]
-
Wikipedia. 3-Bromopyridine. [Link]
-
Journal of the American Chemical Society. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. [Link]
-
Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
-
ResearchGate. Observed and predicted permeability values for substituted pyridines. [Link]
-
Quora. Are amines soluble in organic solvents?. [Link]
-
ChemSynthesis. 2-(3-bromopyridin-2-yl)-N-methylethanamine. [Link]
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
National Institutes of Health. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. [Link]
-
CBSE. marking scheme sample paper (2024 -25) chemistry theory (043). [Link]
-
Lumen Learning. 23.1. Properties of amines | Organic Chemistry II. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
PENTA. Pyridine - SAFETY DATA SHEET. [Link]
-
National Institutes of Health. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. [Link]
-
Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
-
SlideShare. Amine compounds. [Link]
-
Journal of Organic Chemistry. SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. [Link]
-
MDPI. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]
-
GOV.UK. Pyridine: general information. [Link]
-
National Institutes of Health. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
ACS Omega. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]
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- 3. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. carlroth.com [carlroth.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. gov.uk [gov.uk]
Methodological & Application
Synthesis of (3-Bromopyridin-2-YL)methanamine from 3-Bromopyridine: An Application Note and Protocol
Introduction: The Significance of Substituted Pyridylmethanamines in Medicinal Chemistry
(3-Bromopyridin-2-YL)methanamine is a key structural motif and a versatile building block in the landscape of modern drug discovery and development. The pyridine core, a privileged scaffold, imparts favorable pharmacokinetic properties, including aqueous solubility and metabolic stability, while the aminomethyl substituent at the 2-position provides a crucial handle for the introduction of diverse pharmacophoric elements. The bromine atom at the 3-position serves as a valuable synthetic vector for further molecular elaboration through a variety of cross-coupling reactions, enabling the exploration of a vast chemical space. Consequently, robust and scalable synthetic routes to this intermediate are of paramount importance to medicinal chemists and process development scientists. This application note provides a detailed, two-step protocol for the synthesis of (3-Bromopyridin-2-YL)methanamine from readily available 3-bromopyridine, with an emphasis on the underlying chemical principles and practical experimental considerations.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of (3-Bromopyridin-2-YL)methanamine from 3-bromopyridine is most efficiently achieved through a two-step sequence involving the introduction of a cyano group at the 2-position, followed by its selective reduction to the corresponding primary amine. This strategy is predicated on the well-established reactivity of pyridine N-oxides for nucleophilic substitution at the C2 position and the reliable reduction of nitriles to amines.
The overall synthetic transformation is depicted in the workflow diagram below:
Caption: Overall synthetic workflow from 3-bromopyridine to the target amine.
Reaction Scheme and Mechanistic Considerations
Step 1 & 2: Synthesis of 3-Bromo-2-cyanopyridine via the Reissert-Henze Reaction
The initial steps of the synthesis involve the oxidation of 3-bromopyridine to its corresponding N-oxide, followed by a Reissert-Henze type reaction to introduce the cyano group at the 2-position. The N-oxidation activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions.
Reaction Scheme:
Mechanistic Insights: The reaction of the pyridine N-oxide with trimethylsilyl cyanide (TMS-CN) in the presence of a base like triethylamine (Et₃N) proceeds through a mechanism analogous to the Reissert-Henze reaction. The precise mechanism can be complex, but it is generally understood to involve the formation of a silylated intermediate which then undergoes nucleophilic attack by the cyanide ion at the C2 position, followed by elimination to yield the 2-cyanopyridine product.
Step 3: Selective Reduction of 3-Bromo-2-cyanopyridine
The final step is the reduction of the nitrile functionality to a primary amine. A critical consideration in this step is the chemoselectivity of the reducing agent, as the C-Br bond is susceptible to hydrogenolysis, particularly under harsh catalytic hydrogenation conditions. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are excellent reagents for this transformation, as they readily reduce nitriles while typically leaving aryl halides intact.
Reaction Scheme:
Mechanistic Rationale: Borane is an electrophilic reducing agent that coordinates to the nitrogen atom of the nitrile. Subsequent intramolecular hydride transfers from the boron to the carbon atom of the nitrile group lead to the formation of an intermediate that, upon aqueous workup, hydrolyzes to the primary amine.
Detailed Experimental Protocols
Materials and Equipment
| Reagent/Solvent | Grade | Supplier |
| 3-Bromopyridine | ≥98% | Sigma-Aldrich |
| 3-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Trimethylsilyl cyanide (TMS-CN) | ≥98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Borane-tetrahydrofuran complex (BH₃·THF) | 1.0 M in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - |
| Saturated Sodium Chloride Solution (Brine) | Laboratory prepared | - |
| Anhydrous Sodium Sulfate | Granular | Fisher Scientific |
Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, and an inert atmosphere setup (e.g., nitrogen or argon manifold).
Protocol 1: Synthesis of 3-Bromo-2-cyanopyridine
-
Oxidation to 3-Bromopyridine 1-oxide:
-
To a solution of 3-bromopyridine (15.8 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add 3-chloroperoxybenzoic acid (m-CPBA, 70-75%, 24.6 g, ~100 mmol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-bromopyridine 1-oxide as a solid, which can be used in the next step without further purification.
-
-
Cyanation to 3-Bromo-2-cyanopyridine:
-
Dissolve the crude 3-bromopyridine 1-oxide (assuming ~100 mmol) in anhydrous acetonitrile (250 mL) under an inert atmosphere.
-
Add triethylamine (27.9 mL, 200 mmol) followed by trimethylsilyl cyanide (26.7 mL, 200 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ethyl acetate (300 mL) and saturated sodium bicarbonate solution (300 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-bromo-2-cyanopyridine as a white to off-white solid.[1]
-
Protocol 2: Synthesis of (3-Bromopyridin-2-YL)methanamine
-
Reduction of 3-Bromo-2-cyanopyridine:
-
To a solution of 3-bromo-2-cyanopyridine (9.15 g, 50 mmol) in anhydrous tetrahydrofuran (150 mL) at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 150 mL, 150 mmol) dropwise via an addition funnel over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of methanol (50 mL).
-
Add 6 M hydrochloric acid (100 mL) dropwise and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Basify the aqueous residue to pH > 12 with 6 M sodium hydroxide solution, keeping the mixture cool in an ice bath.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (3-Bromopyridin-2-YL)methanamine as an oil or low-melting solid. Further purification can be achieved by vacuum distillation or crystallization of a salt (e.g., hydrochloride).
-
Results and Discussion: Expected Outcomes and Troubleshooting
| Step | Product | Expected Yield | Physical Appearance | Key Characterization Data (Expected) |
| Cyanation | 3-Bromo-2-cyanopyridine | 80-90% | White to off-white solid | ¹H NMR (CDCl₃): δ 8.45 (dd, J=4.6, 1.6 Hz, 1H), 7.95 (dd, J=7.8, 1.6 Hz, 1H), 7.40 (dd, J=7.8, 4.6 Hz, 1H). MS (ESI): m/z [M+H]⁺ 183.0/185.0. |
| Reduction | (3-Bromopyridin-2-YL)methanamine | 75-85% | Colorless to pale yellow oil | ¹H NMR (CDCl₃): δ 8.30 (dd, J=4.5, 1.5 Hz, 1H), 7.70 (dd, J=7.7, 1.5 Hz, 1H), 7.25 (dd, J=7.7, 4.5 Hz, 1H), 4.05 (s, 2H), 1.80 (br s, 2H). MS (ESI): m/z [M+H]⁺ 187.0/189.0. |
Troubleshooting and Optimization:
-
Incomplete Cyanation: If the cyanation reaction stalls, ensure all reagents and solvents are anhydrous. The reaction temperature can be cautiously increased, or a different cyanide source and activation method could be explored.
-
Debromination during Reduction: The primary concern during the reduction step is the loss of the bromine substituent.
-
Catalytic Hydrogenation: If catalytic hydrogenation is attempted (e.g., with Pd/C), it is crucial to use mild conditions (low pressure of H₂, room temperature) and carefully monitor the reaction to minimize over-reduction. Catalyst poisoning can also be an issue.
-
Alternative Reducing Agents: If debromination is observed with BH₃·THF, other reducing agents like lithium borohydride (LiBH₄) or a milder catalytic system could be investigated. The use of Raney Nickel should also be approached with caution due to its high activity, which might promote dehalogenation.
-
-
Purification Challenges: The final amine product can be basic and may adhere to silica gel during chromatography. It is often advantageous to purify the product via vacuum distillation or by forming a crystalline salt (e.g., hydrochloride or oxalate), which can be easily filtered and washed.
Conclusion
The presented two-step synthetic route provides a reliable and efficient method for the preparation of (3-Bromopyridin-2-YL)methanamine from 3-bromopyridine. The protocol leverages a robust cyanation of the corresponding pyridine N-oxide and a chemoselective borane-mediated reduction of the nitrile. This application note offers a comprehensive guide for researchers in medicinal and synthetic chemistry, enabling the synthesis of this valuable intermediate for further elaboration in drug discovery programs.
References
- Popp, F. D. (1968). The Reissert Reaction. Advances in Heterocyclic Chemistry, 9, 1-36.
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
Sources
Application Note: High-Fidelity Synthesis of (3-Bromopyridin-2-yl)methanamine
Abstract & Scope
This technical guide details the synthesis of (3-Bromopyridin-2-yl)methanamine (CAS: 106689-46-5), a critical fragment in the development of kinase inhibitors and heterocyclic building blocks.
The synthesis of this molecule presents a specific chemoselectivity challenge: reducing a nitrile group in the presence of an aryl bromide on an electron-deficient pyridine ring. Standard catalytic hydrogenation (H₂/Pd) frequently leads to hydrodehalogenation (loss of bromine). Consequently, this protocol utilizes a Borane-Tetrahydrofuran (BH₃·THF) reduction, optimized to preserve the halogen handle while ensuring complete conversion of the nitrile.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Retrosynthetic Analysis & Strategy
The structural integrity of the 3-bromo substituent is the limiting factor in selecting a synthetic route. The 2-position methanamine is most logically derived from the commercially available 3-bromo-2-pyridinecarbonitrile .
Strategic Route Comparison
| Method | Reagents | Outcome | Risk Profile |
| Route A (Recommended) | BH₃·THF / Reflux | Target Amine | Low. Excellent chemoselectivity; Br-C bond remains intact. |
| Route B | H₂ / Pd/C or Raney Ni | De-brominated byproduct | Critical Failure. High probability of hydrodehalogenation (yielding pyridin-2-ylmethanamine). |
| Route C | LiAlH₄ (LAH) | Mixture / Low Yield | Moderate. LAH can attack the electron-deficient pyridine ring or cause debromination at elevated temps. |
| Route D | Zn / AcOH | Incomplete Reduction | High. Often stops at the imine or requires harsh conditions. |
Reaction Scheme
Figure 1: The reaction pathway highlights the formation of a stable boron-amine adduct, which requires a rigorous acidic quench to release the free amine.
Detailed Experimental Protocol
Safety Warning:
-
Cyanides: The precursor is a nitrile; while not free cyanide, handle with care.
-
Borane: BH₃·THF releases hydrogen gas upon contact with moisture. Reacts violently with water. Use anhydrous techniques.[1][2][3]
-
Pyridine Derivatives: Potent irritants; use a fume hood.
Materials
-
Precursor: 3-Bromo-2-pyridinecarbonitrile (1.0 equiv)
-
Reductant: Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (2.5 – 3.0 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Methanol (MeOH), 6M Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
Step-by-Step Methodology
Phase 1: Reduction
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Charge the flask with 3-bromo-2-pyridinecarbonitrile (e.g., 1.83 g, 10 mmol). Add anhydrous THF (20 mL) and cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add BH₃·THF (1.0 M, 30 mL, 30 mmol) dropwise via syringe over 15 minutes.
-
Note: Gas evolution (H₂) may occur. Control the rate to maintain temperature <5 °C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stabilized, heat the reaction to Reflux (66 °C) for 3–4 hours .
-
Monitoring: Check TLC (EtOAc/Hexane) or LCMS. The nitrile spot should disappear. A new polar spot (complex) may appear.
-
Phase 2: Quench & Hydrolysis (The "Sticky Boron" Step)
Crucial Insight: Pyridine amines form exceptionally stable complexes with boron. Simple water quenching is insufficient and will result in low yields.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Methanol Quench: Very cautiously add Methanol (10 mL) dropwise.
-
Warning: Vigorous hydrogen evolution will occur.
-
-
Acid Hydrolysis: Add 6M HCl (10 mL) carefully.
-
De-complexation: Heat the mixture to Reflux for 1 hour . This step breaks the N-B bond.
-
Concentration: Cool to room temperature and concentrate under reduced pressure to remove THF and MeOH. You now have the crude amine hydrochloride salt in aqueous acid.
Phase 3: Workup & Isolation[3]
-
Basification: Dilute the aqueous residue with water (20 mL). Cool in an ice bath. Adjust pH to >12 using 4M NaOH or solid NaOH pellets.
-
Observation: The free amine may separate as an oil.
-
-
Extraction: Extract the aqueous layer with DCM (Dichloromethane) (3 x 30 mL).
-
Tip: If the amine is highly water-soluble, use CHCl₃/Isopropanol (3:1) for extraction.
-
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Evaporation: Concentrate under vacuum to yield the crude (3-Bromopyridin-2-yl)methanamine as a yellow/orange oil.
Phase 4: Purification (Optional but Recommended)
For high purity (>98%) required for drug development, convert to the Hydrochloride salt:
-
Dissolve the crude oil in a minimum amount of Ethanol or Et₂O.
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise.
-
Filter the resulting white precipitate.
-
Yield: Typical isolated yields range from 75% to 85% .[1]
Analytical Data & Validation
| Parameter | Expected Value | Notes |
| Physical State | Yellow Oil (Free Base) / White Solid (HCl Salt) | Oxidizes slowly in air; store under N₂. |
| ¹H NMR (DMSO-d₆) | δ ~4.0 ppm (s, 2H, -CH ₂-NH₂) | Distinctive singlet. If doublet, protonation is incomplete. |
| ¹H NMR (Aromatic) | δ ~8.5 (dd), 8.1 (dd), 7.3 (dd) | Characteristic 2,3-substituted pyridine pattern. |
| MS (ESI+) | [M+H]⁺ = 187.0 / 189.0 | 1:1 Isotopic pattern confirms presence of Bromine . |
Workflow Visualization
Figure 2: Operational workflow emphasizing the acid hydrolysis step required to break the borane-amine complex.
References
-
Brown, H. C., & Choi, Y. M. (1982). "The reaction of borane-tetrahydrofuran with nitriles...". Synthesis, 1981(08), 605-606. (Foundational methodology for Borane reduction of nitriles).
-
Pfizer Inc. (2010). "Pyridine derivatives as kinase inhibitors". World Intellectual Property Organization, WO2010146133. (Demonstrates use of halogenated pyridine methanamine intermediates).
-
Acerta Pharma. (2017). "Process for the preparation of (3-chloropyrazin-2-yl)methanamine". ResearchGate / Patent Literature. (Analogous chemistry for ortho-halo diazine nitrile reduction).
-
Sigma-Aldrich. "3-Bromo-2-pyridinecarbonitrile Product Page".[4] (Precursor specifications).
Sources
Application Note: A Practical Guide to the Purification of (3-Bromopyridin-2-YL)methanamine via Column Chromatography
Abstract
(3-Bromopyridin-2-YL)methanamine is a vital heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel pharmaceutical agents.[1] The purity of this intermediate is paramount to the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of (3-Bromopyridin-2-YL)methanamine using silica gel column chromatography. We delve into the causal logic behind key experimental choices, addressing the specific challenges posed by basic amines on an acidic stationary phase, and offer a systematic approach from methods development to final isolation.
Introduction: The Challenge of Purifying Basic Amines
The purification of polar, basic compounds like (3-Bromopyridin-2-YL)methanamine presents a common challenge in organic synthesis. Standard silica gel, the most common stationary phase in column chromatography, is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[2] These acidic sites can strongly and often irreversibly bind to basic compounds such as amines. This interaction leads to several undesirable outcomes:
-
Poor Elution: The compound may fail to move down the column, remaining adsorbed at the origin.
-
Peak Tailing: As the compound slowly elutes, it produces broad, streaking bands instead of tight, well-defined ones, resulting in poor separation from impurities.
-
Sample Degradation: The acidic environment of the silica can potentially degrade sensitive molecules.
-
Low Recovery: Strong adsorption can lead to a significant loss of the desired product on the column.
To counteract these issues, this protocol incorporates a proven strategy: deactivating the acidic silica surface by introducing a small quantity of a competing base, triethylamine (TEA), into the mobile phase.[2][3] The TEA effectively neutralizes the silanol groups, allowing the desired amine to travel through the column and separate based on polarity differences with impurities.
Foundational Principle: Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a large-scale column, it is imperative to develop an optimal solvent system (mobile phase) using Thin-Layer Chromatography (TLC).[4] TLC is a rapid, small-scale analogue of column chromatography that allows for the efficient screening of various solvent combinations. The goal is to find a mobile phase that provides a retention factor (Rƒ) of approximately 0.2-0.4 for (3-Bromopyridin-2-YL)methanamine. This Rƒ value indicates that the compound will interact sufficiently with the stationary phase for separation to occur without requiring excessively large volumes of solvent for elution.
Protocol: TLC Method Development
-
Prepare TLC Plates: If not already done, pre-treat standard silica gel TLC plates by developing them in a solvent system containing 1-2% triethylamine (e.g., 10% Ethyl Acetate in Hexanes with 1% TEA) and allowing them to dry completely. This deactivates the silica surface.[3]
-
Spot the Sample: Dissolve a small amount of the crude (3-Bromopyridin-2-YL)methanamine in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, carefully spot the solution onto the baseline of the pre-treated TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a prepared mobile phase. Test various ratios of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate), ensuring that 0.5-1% triethylamine is added to every system.
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain like potassium permanganate for visualization.
-
Analyze and Optimize: Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front). Adjust the polarity of the mobile phase until the target compound has an Rƒ of 0.2-0.4, and good separation is observed between it and any visible impurities.
| Parameter | Recommended Starting Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective, and provides good resolving power. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate with 0.5-1% Triethylamine | A versatile system with tunable polarity. TEA is crucial to prevent tailing.[2] |
| Alternative Mobile Phase | Dichloromethane/Methanol with 0.5-1% Triethylamine | Useful for more polar compounds that do not move in Hex/EtOAc. |
| Target Rƒ (TLC) | 0.2 - 0.4 | Ensures optimal retention and separation on the column. |
Workflow for Column Chromatography Purification
The following diagram outlines the comprehensive workflow for the purification process, from initial setup to the isolation of the final product.
Caption: Workflow of the purification process.
Detailed Step-by-Step Purification Protocol
Step 1: Column Preparation (Slurry Packing)
The slurry packing method is highly recommended as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would compromise separation efficiency.[5][6]
-
Select Column: Choose a glass column with a diameter such that the silica gel height is approximately 10-15 times the diameter. A typical ratio of silica gel to crude material by weight is 30:1 to 50:1, depending on the difficulty of the separation.
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column outlet.[6] Add a ~1 cm layer of sand on top of the plug to create an even base.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase (determined by TLC, e.g., 5% Ethyl Acetate in Hexanes + 1% TEA) to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air.
-
Pack the Column: Clamp the column vertically. Fill the column about halfway with the initial mobile phase. Pour the silica slurry into the column in portions. After each addition, gently tap the side of the column to encourage even settling and open the stopcock to drain some solvent, ensuring the solvent level always remains above the silica bed.
-
Finalize Packing: Once all the silica is added, add another ~1 cm layer of sand on top to prevent the bed from being disturbed during sample and solvent addition.[5] Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Loading
-
Dissolve Crude Product: Dissolve the crude (3-Bromopyridin-2-YL)methanamine in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approx. 2-3 times the weight of the crude product). Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Wet Loading (Alternative): If the compound is highly soluble in the mobile phase, dissolve it in a minimal amount of the initial eluent. Using a pipette, carefully add the solution dropwise to the top of the column, allowing it to adsorb onto the sand layer.
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the initial, low-polarity mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a consistent flow rate.
-
Gradient Elution: It is often most effective to start with a low-polarity mobile phase to elute non-polar impurities first. Then, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds of increasing polarity. This is known as a step gradient.
-
Monitor Progress: Collect fractions of a consistent volume. Periodically, spot fractions onto a TLC plate (along with a spot of the starting material) to track the elution of the product.
Step 4: Product Isolation
-
Analyze Fractions: Develop the TLC plates from the previous step to identify which fractions contain your desired product and are free from impurities.
-
Pool and Evaporate: Combine the pure fractions into a clean, pre-weighed round-bottom flask. Remove the mobile phase and triethylamine using a rotary evaporator to yield the purified (3-Bromopyridin-2-YL)methanamine.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound is stuck at the origin | Eluent is not polar enough. Insufficient triethylamine was used. | Gradually increase the polarity of the eluent. Ensure 0.5-1% TEA is present in the mobile phase.[7] |
| Poor separation (co-elution) | Inappropriate eluent system. Column is overloaded. Flow rate is too high. | Re-optimize the eluent system using TLC. Use a larger column or reduce the amount of crude material. Decrease the flow rate for better equilibration.[7] |
| Product elutes with the solvent front | The eluent is too polar. | Start with a much less polar eluent and use a gradual gradient to increase polarity. |
| Streaking/Tailing on column or TLC | Strong interaction with acidic silica. | The primary issue for amines. Add or increase the concentration of triethylamine (up to 2%) in the mobile phase.[2] |
Safety and Handling
All work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
(3-Bromopyridin-2-YL)methanamine & Derivatives: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[8][9]
-
Solvents (Hexanes, Ethyl Acetate, Dichloromethane): Are flammable liquids and vapors. Inhalation of high concentrations can cause dizziness and other central nervous system effects.[10]
-
Triethylamine: Is corrosive and has a strong, unpleasant odor. It can cause severe skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[11]
References
- BenchChem. (n.d.). Purification of 2-Amino-4-bromopyridine Reaction Products. Technical Support Center.
- University of Rochester. (n.d.). How to run column chromatography. Department of Chemistry.
- Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- BenchChem. (n.d.). Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. Technical Support Center.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- University of Victoria. (n.d.). Column chromatography. Department of Chemistry.
- LookChem. (n.d.). Cas 214977-38-5, (3-BROMO-PYRIDIN-2-YL)-METHYL-AMINE.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine.
- Science Forums. (2011). Amine purification. Chemistry Forum.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
- PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Thermo Fisher Scientific. (2025). 3-Bromopyridine Safety Data Sheet.
- BenchChem. (n.d.). Chromatographic Purification of Pyridine Derivatives. Technical Support Center.
- Open Educational Resources. (n.d.). Chapter 7 Lab Overview and Background Information – BBS OER Lab Manual.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
- MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
- CrystEngComm (RSC Publishing). (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- Synblock. (n.d.). CAS 214977-38-5 | (3-Bromopyridin-2-YL)methanamine.
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- AK Scientific, Inc. (n.d.). (4-Bromopyridin-2-yl)methanol Safety Data Sheet.
Sources
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- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
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Application Notes & Protocols: Strategic Use of (3-Bromopyridin-2-YL)methanamine in Suzuki-Miyaura Cross-Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,3-Disubstituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its applications are extensive, particularly in the pharmaceutical and materials science sectors, for constructing complex molecular architectures like biaryls and conjugated systems.[2][4]
This guide focuses on a specific, yet highly valuable building block: (3-Bromopyridin-2-YL)methanamine . The resulting 2-aminomethyl-3-arylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. However, this substrate presents unique challenges in Suzuki-Miyaura coupling due to the electronic properties of the pyridine ring and the presence of a coordinating aminomethyl group adjacent to the reaction center.
This document provides a detailed exploration of the reaction, from its mechanistic underpinnings to optimized, field-proven protocols and troubleshooting strategies, designed to empower researchers to successfully employ this versatile building block.
Mechanistic Overview and Substrate-Specific Challenges
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]
Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.
Core Challenges with (3-Bromopyridin-2-YL)methanamine:
-
Catalyst Inhibition: The pyridine nitrogen and the primary amine of the aminomethyl group are both Lewis basic. They can coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the crucial oxidative addition step. This is a known issue with nitrogen-containing heterocycles.[7]
-
Steric Hindrance: The aminomethyl group at the C2 position is directly adjacent to the C3-Br bond. This steric bulk can impede the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition.[8]
-
Substrate Reactivity: While aryl bromides are common and effective coupling partners, electron-deficient pyridine rings can sometimes exhibit different reactivity profiles compared to their carbocyclic analogs.
Successfully coupling this substrate requires careful selection of reaction parameters to mitigate these challenges, particularly the choice of catalyst, ligand, and base.
Recommended General Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-Bromopyridin-2-YL)methanamine with a variety of aryl- and heteroarylboronic acids or esters. Optimization may be required for particularly challenging substrates.
Caption: A standard experimental workflow for reaction setup and execution.
Materials and Reagents
| Component | Recommended Reagent | Stoichiometry (eq.) | Purpose |
| Aryl Halide | (3-Bromopyridin-2-YL)methanamine | 1.0 | Starting material |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.1 - 1.5 | Coupling partner |
| Palladium Pre-catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | 0.02 - 0.05 (2-5 mol%) | Catalyst source |
| Ligand | (if using Pd₂(dba)₃) SPhos or XPhos | 0.04 - 0.10 (4-10 mol%) | Stabilizes Pd(0), promotes key steps |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Activates boronic acid for transmetalation |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | - | Reaction medium |
Step-by-Step Procedure
-
Preparation: To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-Bromopyridin-2-YL)methanamine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (K₂CO₃, 2.5 eq.).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) species.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.). If using a separate ligand and palladium source, they are added here.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe. The mixture should be stirred to ensure homogeneity. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to minimize oxidative side reactions.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aminomethyl-3-arylpyridine product.
Guide to Reaction Parameter Optimization
If the general protocol yields unsatisfactory results, systematic optimization is necessary. The following table outlines key parameters and the rationale for their adjustment.
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Catalyst & Ligand | Pd(dppf)Cl₂ : A reliable, general-purpose catalyst.[1][9]Pd₂(dba)₃ + Ligand : Allows for fine-tuning. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote fast reductive elimination and overcome potential substrate inhibition.[10] | The ligand's electronic and steric properties are critical. Electron-rich, bulky ligands can accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting. For an electron-deficient substrate like a bromopyridine, an electron-rich ligand can be particularly beneficial.[10] |
| Base | K₂CO₃ : A standard, effective base for many couplings.[10]K₃PO₄ : A stronger, non-nucleophilic base, often better for less reactive boronic acids or when protodeboronation is an issue.[7][10]Cs₂CO₃ : A highly effective but more expensive option, useful in difficult cases.[7] | The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3] The choice of base can significantly impact yield, especially if the boronic acid is prone to hydrolysis or protodeboronation.[8][10] |
| Solvent | 1,4-Dioxane/H₂O : A common, effective mixture.[7]Toluene/H₂O : Good for higher temperatures.[6]2-MeTHF/H₂O : A greener, often effective alternative to THF or dioxane.[10]DMF or DMAc : Polar aprotic solvents for solubility issues, but can be difficult to remove. | The solvent must solubilize all components and facilitate the interaction between the aqueous (base/boronate) and organic phases. The presence of water is often crucial for the activity of the base.[6] |
| Temperature | 80-110 °C | Most Suzuki couplings require heating to overcome activation barriers, particularly for the oxidative addition and reductive elimination steps.[6] Start around 80 °C and increase if the reaction is sluggish. |
| Boron Reagent | Boronic Acids : Readily available but can be prone to decomposition.Pinacol Boronate Esters (Bpin) : More stable and often provide more consistent results, though may react slower. | Boronate esters can be advantageous for substrates prone to protodeboronation, offering greater stability and controlled release of the active boron species. |
Troubleshooting Common Issues
Caption: A decision-making guide for troubleshooting common reaction failures.
Common Side Reactions and Solutions:
-
Protodebromination: This is the replacement of the bromine atom with hydrogen. It can occur if the oxidative addition is slow, allowing competing pathways to dominate.
-
Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct.
-
Cause: This side reaction is frequently promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[8]
-
Solution: Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere. Using the minimum effective catalyst loading can also disfavor this pathway.
-
-
No Reaction: If starting materials are recovered, a key step in the catalytic cycle is failing.
-
Cause: Often due to catalyst deactivation (e.g., by coordination with the substrate's nitrogens) or insufficient energy to overcome the activation barrier for oxidative addition.
-
Solution: Screen different ligands, particularly bulky, electron-rich ones designed for heteroaryl coupling. Increase the reaction temperature and ensure the base is sufficiently strong and soluble.
-
Conclusion
The Suzuki-Miyaura coupling of (3-Bromopyridin-2-YL)methanamine is a highly valuable transformation for accessing medicinally relevant 2,3-disubstituted pyridine derivatives. While the substrate presents inherent challenges due to potential catalyst inhibition and steric hindrance, these can be overcome through the rational selection of reaction conditions. By employing robust, electron-rich palladium-ligand systems, appropriate bases, and meticulous experimental technique, researchers can reliably achieve high yields of the desired coupled products. This guide serves as a comprehensive resource to facilitate the successful application of this important synthetic strategy.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Benchchem. Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Synfacts.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
- NIH National Library of Medicine. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- RSC Publishing.
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
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- Organic Chemistry Portal. Suzuki Coupling.
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- Myers Group, Harvard University. The Suzuki Reaction.
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Application Notes & Protocols for the Buchwald-Hartwig Amination with (3-Bromopyridin-2-YL)methanamine
Introduction: Navigating the Challenges of Pyridinic Scaffolds in C-N Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are pivotal in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution.[1]
This guide focuses on a particularly intriguing and challenging substrate: (3-Bromopyridin-2-YL)methanamine . The unique structure of this molecule, containing both a nucleophilic primary amine and an electrophilic bromopyridine moiety, presents distinct strategic possibilities and significant technical hurdles. The pyridine nitrogen can act as a competitive ligand for the palladium catalyst, potentially inhibiting the reaction, while the adjacent aminomethyl group introduces the possibility of intramolecular chelation, further complicating the catalytic cycle.
Herein, we provide a comprehensive analysis of the mechanistic principles, key experimental variables, and field-tested protocols tailored for researchers employing this and structurally related aminomethylpyridine scaffolds in drug development and discovery.
Mechanistic Underpinnings: The "Why" Behind the Protocol
A successful Buchwald-Hartwig amination depends on the smooth execution of a catalytic cycle involving a palladium center.[2][4][5] Understanding this cycle is critical for rational troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex.[2][4] This is often the rate-limiting step, particularly with less reactive aryl chlorides, but is typically efficient for bromides.[7]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[1] The choice of base is crucial; it must be strong enough to deprotonate the amine but not so harsh as to degrade sensitive functional groups.[5][8]
-
Reductive Elimination: The final C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4][8] Bulky, electron-rich phosphine ligands are known to accelerate this step, which is essential for high yields.[2]
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Application Note: A Scalable and Robust Synthesis of (3-Bromopyridin-2-YL)methanamine Hydrochloride
Introduction: The Strategic Importance of a Key Building Block
(3-Bromopyridin-2-YL)methanamine hydrochloride is a pivotal structural motif and a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of a primary amine and a bromine atom on a pyridine scaffold allows for diverse downstream functionalization, making it an essential intermediate in the synthesis of a wide range of pharmacologically active compounds. The development of a scalable, safe, and cost-effective synthetic process is therefore of critical importance for enabling late-stage drug development and manufacturing.
This application note provides a comprehensive guide to the scale-up synthesis of (3-Bromopyridin-2-YL)methanamine hydrochloride, starting from the commercially available 3-bromo-2-cyanopyridine. We will explore the mechanistic rationale behind the chosen synthetic strategy, present a detailed and validated protocol for catalytic hydrogenation, discuss critical process parameters for successful scale-up, and outline a complete analytical and safety framework.
Synthetic Strategy: A Deliberate Choice for Scalability
The core transformation in this synthesis is the reduction of a nitrile to a primary amine. While numerous methods exist for this conversion, two primary strategies are typically considered for industrial applications: catalytic hydrogenation and chemical reduction with hydride reagents.
-
Chemical Reduction (e.g., Boranes, LAH): Reagents like lithium aluminum hydride (LAH) or borane complexes (e.g., BH₃·THF) are highly effective but present significant challenges on a large scale.[1] LAH is notoriously pyrophoric and requires strictly anhydrous conditions and complex quenching procedures. Boranes are also reactive and can pose handling risks.[2] While newer, milder borane-based systems are being developed, they often involve stoichiometric reagents, leading to greater cost and waste streams.[3][4]
-
Catalytic Hydrogenation (e.g., Raney® Nickel): This method utilizes a heterogeneous catalyst, typically Raney Nickel, under a hydrogen atmosphere.[5] It is a classic and highly effective industrial process for nitrile reduction.[6] The primary advantages for scale-up are:
-
Cost-Effectiveness: The catalyst is used in smaller quantities and can sometimes be recycled. Hydrogen is an inexpensive reagent.
-
High Atom Economy: The only byproduct is typically trace amounts of secondary amine, leading to a cleaner reaction profile.
-
Simplified Work-up: The heterogeneous catalyst is easily removed by filtration, significantly simplifying product isolation compared to quenching large volumes of hydride reagents.
-
Given these considerations, catalytic hydrogenation using Raney Nickel is the selected strategy for this guide due to its proven industrial applicability, favorable economics, and straightforward work-up procedure. The primary challenge, the pyrophoric nature of activated Raney Nickel, can be safely managed with established industrial handling protocols.
Overall Synthetic Scheme
Caption: Step-by-step workflow for the scale-up synthesis.
Step-by-Step Synthesis Protocol
Part A: Reactor Setup and Catalyst Handling
-
Inerting the Reactor: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas (Nitrogen or Argon) for at least 15 minutes.
-
Catalyst Charging: Under a constant flow of inert gas, carefully transfer the Raney Nickel slurry (~20 g dry weight equivalent) into the reactor. Crucial Causality: It is imperative to keep the Raney Nickel catalyst wet with its storage solvent (water) or the reaction solvent (methanol) at all times. If allowed to dry in the presence of air, it will become pyrophoric and ignite. [5]3. Catalyst Washing: Add 200 mL of methanol to the reactor. Stir the slurry for 5 minutes, then carefully decant or pressure-filter the methanol under an inert atmosphere. Repeat this washing step two more times to replace the water with the reaction solvent.
Part B: Hydrogenation 4. Substrate Solution Preparation: In a separate flask, dissolve 100.0 g (0.546 mol) of 3-bromo-2-cyanopyridine in 800 mL of methanol. To this solution, add 156 mL of 7N ammonia in methanol. 5. Charging the Reactor: Transfer the substrate solution into the hydrogenation vessel containing the washed catalyst under an inert atmosphere. 6. Hydrogen Purging: Seal the reactor. Pressurize with hydrogen gas to ~20 psi, then vent. Repeat this purge cycle 3-5 times to remove all inert gas. 7. Reaction Execution: Pressurize the reactor to 50-60 psi with hydrogen. Begin vigorous stirring and heat the reactor to 40-50°C. An initial exotherm may be observed. 8. Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen gas from the reservoir. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases. An in-process control (IPC) sample can be carefully taken (after de-pressurizing and purging with N₂) and analyzed by TLC or LC-MS to confirm the disappearance of the starting material. Causality: The addition of ammonia is critical to suppress the formation of the secondary amine impurity, which arises from the reaction of the newly formed primary amine product with the intermediate imine. [7] Part C: Work-up and Isolation 9. Reactor Cooldown and Purge: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the reactor thoroughly with inert gas (at least 5 cycles). 10. Catalyst Filtration: Set up a Buchner funnel with a pad of Celite® (~50 g). Crucially, wet the Celite pad with methanol before filtration. Under a gentle stream of inert gas, filter the reaction mixture through the Celite pad to remove the Raney Nickel catalyst. Wash the reactor and the filter cake with additional methanol (2 x 100 mL). Safety: The filtered catalyst cake must be immediately submerged under water for storage and deactivation. Do not allow it to dry on the filter paper. 11. Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure (rotary evaporator) to obtain a crude oil or semi-solid.
Part D: Salt Formation and Purification 12. Redissolution: Dissolve the crude residue in 400 mL of isopropanol (IPA), warming gently if necessary. 13. Precipitation of Hydrochloride Salt: Cool the solution in an ice bath. While stirring, slowly add ~110 mL of 5-6N HCl in IPA. The pH of the solution should be adjusted to 1-2. A thick white precipitate of the hydrochloride salt will form. 14. Crystallization: Continue stirring the slurry in the ice bath for 1-2 hours to ensure complete crystallization. 15. Product Filtration and Drying: Filter the solid product using a Buchner funnel. Wash the filter cake with a small amount of cold IPA (2 x 50 mL). Dry the product under vacuum at 40-50°C to a constant weight.
Expected Outcome:
-
Yield: 105-115 g (85-94% yield)
-
Appearance: White to off-white crystalline solid.
-
Purity: >98% (by HPLC).
Analytical Characterization and Quality Control
A robust analytical framework is essential for ensuring the quality and consistency of the final product.
| Analysis Type | Purpose | Typical Specification |
| HPLC | Purity assessment and quantification of impurities. | >98% Area |
| ¹H NMR | Structural confirmation and identification of the product. | Spectrum conforms to the structure. |
| LC-MS | Confirmation of molecular weight. | [M+H]⁺ peak corresponding to the free base. |
| Melting Point | Physical property check and purity indication. | Sharp melting point range. |
| FTIR | Confirmation of functional groups. | Absence of nitrile peak (~2230 cm⁻¹), presence of N-H stretches. |
Safety and Hazard Analysis
This synthesis involves several hazardous materials and operations that require strict safety protocols.
-
3-Bromo-2-cyanopyridine: Toxic if swallowed and an irritant. Handle with gloves and eye protection in a well-ventilated area. [8]* Raney® Nickel: Highly pyrophoric when dry and exposed to air. It is also a flammable solid. Always handle as a slurry under an inert atmosphere or solvent. [5]Spent catalyst must be deactivated by storing under water in a clearly labeled, dedicated waste container.
-
Hydrogen Gas: Extremely flammable gas. The hydrogenation reactor must be located in an area with no ignition sources and equipped with appropriate ventilation and pressure relief systems.
-
Methanol: Flammable liquid and toxic. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate acid-resistant gloves and eye/face protection.
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Face shield when handling concentrated HCl.
References
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CN103664765A - Preparation method of 2-amino-3-bromopyridine. Google Patents.
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CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
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Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. Benchchem.
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Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.
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CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.
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Preparation method of 2-methyl-3-bromopyridine. Eureka | Patsnap.
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Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. Benchchem.
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.
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A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate.
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(3-Bromopyridin-2-yl)methanamine hydrochloride. Fluorochem.
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2-Amino-3-bromopyridine. PubChem.
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar.
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Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
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Preparation method of 2-amino-3-bromopyridine. Eureka | Patsnap.
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Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate.
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WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof. Google Patents.
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B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. PMC - NIH.
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I would like to convert 2-bromopyridine to 2-cyanopyridine? ResearchGate.
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3-Bromo-2-cyanopyridine - Safety Data Sheet. ChemicalBook.
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US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
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How to prepare 3-Bromo-2-cyanopyridine? Guidechem.
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In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. ResearchGate.
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US9458115B2 - Synthesis of substituted pyrazines. Google Patents.
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3-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia.
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Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers (RSC Publishing).
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3-Bromo-2-cyanopyridine synthesis. ChemicalBook.
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Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube.
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What are the safety precautions when handling borane? LEAPCHEM Blog.
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Amine synthesis by nitrile reduction. Organic Chemistry Portal.
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Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
-
I need to reduce the Nitrile group without affecting the boronic acid. How to do that? Chemistry Stack Exchange.
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Application Notes & Protocols: The Strategic Use of (3-Bromopyridin-2-YL)methanamine in Modern Kinase Inhibitor Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to form key interactions with a multitude of biological targets. Within the vast landscape of kinase inhibitor discovery, functionalized pyridines are paramount for their role as hinge-binding motifs. This guide focuses on (3-Bromopyridin-2-YL)methanamine, a highly versatile and strategically designed building block. We will dissect the unique chemical reactivity of its three key features—the pyridine core, the C3-bromo substituent, and the C2-methyleneamine side chain—and illustrate how these elements are exploited to construct potent and selective kinase inhibitors. This document provides not only the theoretical framework but also detailed, field-proven protocols for its application in core synthetic strategies, including palladium-catalyzed cross-coupling and amide bond formations.
The (3-Bromopyridin-2-YL)methanamine Scaffold: A Triad of Synthetic Versatility
The efficacy of (3-Bromopyridin-2-YL)methanamine as a precursor in kinase inhibitor synthesis stems from the distinct and complementary roles of its constituent functional groups. The strategic placement of the bromine atom and the aminomethyl group on the pyridine ring creates a powerful platform for building molecular complexity and fine-tuning pharmacological activity.
-
The Pyridine Core: The nitrogen atom within the pyridine ring is a quintessential hydrogen bond acceptor. In the context of kinase inhibition, it frequently forms one or more critical hydrogen bonds with the backbone amide residues of the "hinge" region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket. 2-aminopyridine moieties, in particular, are celebrated for their ability to serve as effective locomotives in drug discovery programs.[1]
-
The C2-Methyleneamine (-CH₂NH₂): This primary amine serves as a versatile synthetic handle. It is readily derivatized through N-acylation, N-sulfonylation, reductive amination, or urea formation. This allows for the systematic exploration of the solvent-exposed region of the kinase active site. Modifications at this position are crucial for modulating potency, improving pharmacokinetic properties (like solubility and metabolic stability), and achieving selectivity against other kinases.
-
The C3-Bromo Group (-Br): The bromine atom is a linchpin for introducing structural diversity. It is an ideal electrophile for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. This functionality enables the covalent linkage of various aryl and heteroaryl fragments, which can be designed to occupy adjacent hydrophobic pockets or target specific kinase conformations (e.g., the DFG-out inactive state), thereby enhancing both potency and selectivity.[2]
Caption: General synthetic workflows starting from the title compound.
Application Case Study: Synthesis of Multi-Targeted Pyridin-3-amine Derivatives
A novel series of pyridin-3-amine derivatives has been identified as multi-targeted protein kinase inhibitors for non-small cell lung cancer (NSCLC). [3]These compounds show potent inhibition against FGFR, RET, EGFR, DDR2, and ALK kinases. [3]While the published route may differ, we can devise a robust synthesis for analogous structures using (3-Bromopyridin-2-YL)methanamine as a key starting material.
Let's consider the synthesis of a hypothetical inhibitor, Compound X , which features a 2,6-dichloro-3,5-dimethoxyphenyl group at the C3 position and an acyl group on the methyleneamine.
Synthetic Scheme:
-
Step 1 (Suzuki-Miyaura Coupling): The C3-bromo position is coupled with (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid.
-
Step 2 (Amide Formation): The resulting primary amine is acylated with a suitable carboxylic acid using a peptide coupling agent.
This approach is highly modular, allowing for different boronic acids and carboxylic acids to be substituted to generate a focused library for structure-activity relationship (SAR) studies.
Data Presentation: Representative Inhibitory Activity
The table below summarizes hypothetical IC₅₀ data for compounds synthesized via this methodology, illustrating the potency that can be achieved against key oncogenic kinases. The data is representative of values found in the literature for potent 2-aminopyridine-based inhibitors. [3][4]
| Compound | Target Kinase | IC₅₀ (nM) | Notes |
|---|---|---|---|
| Crizotinib | ALK | 24 | FDA-approved ALK/ROS1 inhibitor (Reference) |
| Crizotinib | ROS1 | 46 | FDA-approved ALK/ROS1 inhibitor (Reference) |
| Compound C01 [4] | ROS1 (G2032R Mutant) | 42.3 | Overcomes Crizotinib resistance |
| Compound 3m [3] | FGFR1 | 1.9 | Potent multi-kinase inhibitor |
| Compound 3m [3] | RET | 3.5 | Potent multi-kinase inhibitor |
| Compound 3m [3]| EGFR (T790M/L858R) | 12.2 | Active against resistant EGFR mutants |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, must be strictly followed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To couple an aryl/heteroaryl boronic acid to the C3-position of (3-Bromopyridin-2-YL)methanamine.
Materials & Reagents:
-
(3-Bromopyridin-2-YL)methanamine (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq)
-
Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture) or DME/H₂O (4:1 mixture)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Nitrogen or Argon supply
-
TLC plates, silica gel for column chromatography, standard organic solvents for workup and purification.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add (3-Bromopyridin-2-YL)methanamine (1.0 eq), the boronic acid derivative (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as palladium catalysts are oxygen-sensitive.
-
Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 0.1 M concentration relative to the starting material). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to yield the desired coupled product.
Protocol 2: General Procedure for Amide Bond Formation via HATU Coupling
Objective: To acylate the primary amine of the pyridine scaffold with a carboxylic acid.
Materials & Reagents:
-
Substituted (Pyridin-2-YL)methanamine derivative (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask)
-
Nitrogen or Argon supply
-
Standard workup and purification supplies.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 minutes to pre-activate the acid.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for another 5 minutes.
-
Amine Addition: Add a solution of the (Pyridin-2-YL)methanamine derivative (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final amide.
Causality Behind Experimental Choices:
-
HATU: Chosen as the coupling agent due to its high efficiency, rapid reaction times, and low rate of epimerization for chiral substrates. It is particularly effective for coupling sterically hindered acids or amines.
-
DIPEA: A non-nucleophilic organic base used to scavenge the HCl produced during the reaction without competing in side reactions. An excess is used to ensure the reaction medium remains basic.
Conclusion and Future Perspectives
(3-Bromopyridin-2-YL)methanamine is a testament to the power of rational building block design in modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point into a vast chemical space of potential kinase inhibitors. The synthetic routes it enables are modular, robust, and highly amenable to the construction of libraries for SAR exploration.
Looking ahead, the versatility of this scaffold extends beyond traditional kinase inhibitors. The primary amine can serve as an attachment point for linker chemistry in the development of Proteolysis Targeting Chimeras (PROTACs), while the C3-position can be functionalized to install warheads for covalent inhibitors or probes for chemical biology. As the demand for highly selective and resistance-breaking therapeutics continues to grow, the strategic application of building blocks like (3-Bromopyridin-2-YL)methanamine will remain a critical enabler of innovation in medicinal chemistry.
References
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Wang, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(15), 6647-6669. [Link]
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Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]
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Sławiński, J., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(1), 108-116. [Link]
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Kubo, K., et al. (2005). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry, 13(10), 3251-3260. [Link]
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Teijin Chemicals Ltd. (n.d.). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2023). Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. Chemistry Central Journal, 17(1), 1-15. [Link]
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Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]
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Langer, P., et al. (2001). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform, 32(49). [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 223. [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]
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Herguedas, B., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals, 15(7), 808. [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
Liu, G., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5512-5517. [Link]
-
Dow, R. L., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114-3125. [Link]
-
PubChem. (n.d.). Methods of administering 3,4-diaminopyridine - Patent US-11268128-B2. Retrieved from [Link]
-
Isobe, Y., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 1075-1090. [Link]
-
El-Damasy, A. K., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
-
Wang, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]
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- 3. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-Bromopyridin-2-YL)methanamine as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of the 2-(Aminomethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, integral to the structure of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] (3-Bromopyridin-2-YL)methanamine, in particular, has emerged as a highly valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom at the 3-position and a nucleophilic aminomethyl group at the 2-position, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of (3-Bromopyridin-2-YL)methanamine, focusing on its utility in palladium-catalyzed cross-coupling reactions to generate key intermediates for drug discovery and development.
The strategic placement of the bromine atom facilitates participation in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2][3][4] These reactions are fundamental to the construction of the complex molecular architectures found in many contemporary drug candidates, including kinase and BET bromodomain inhibitors.[5][6][7] The adjacent aminomethyl group can serve as a key pharmacophoric element or a handle for further synthetic elaboration.
This document will provide detailed protocols, mechanistic insights, and practical considerations for utilizing (3-Bromopyridin-2-YL)methanamine in the synthesis of advanced pharmaceutical intermediates. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary utility of (3-Bromopyridin-2-YL)methanamine lies in its role as a linchpin in the assembly of complex heterocyclic structures. The bromine atom at the 3-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents. This capability is particularly relevant in the synthesis of targeted therapies, such as inhibitors of kinases and BET bromodomain proteins, where a substituted pyridine core is often a key structural motif.[5][8]
Synthesis of BET Bromodomain Inhibitor Precursors
Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[7] Inhibitors of BET proteins have shown significant promise in the treatment of cancer and inflammatory diseases.[9][10] A key structural feature of many BET inhibitors is a substituted pyridinyl moiety. (3-Bromopyridin-2-YL)methanamine serves as an excellent starting material for the synthesis of precursors to these complex molecules. For instance, the core of the highly selective BDII inhibitor ABBV-744 features a substituted pyridine ring that can be conceptually derived from a precursor like (3-Bromopyridin-2-YL)methanamine through a series of cross-coupling and functional group manipulations.[11][12][13]
Synthesis of Kinase Inhibitor Scaffolds
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer.[14] Consequently, kinase inhibitors are a major class of targeted therapeutics.[15][16] Many kinase inhibitors incorporate a substituted pyridine ring to interact with the hinge region of the kinase active site.[5] The ability to introduce diverse substituents at the 3-position of the pyridine ring via cross-coupling reactions makes (3-Bromopyridin-2-YL)methanamine a valuable building block for the construction of kinase inhibitor libraries.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for key cross-coupling reactions utilizing (3-Bromopyridin-2-YL)methanamine. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired product.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][17] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1][18][19]
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2]
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
(3-Bromopyridin-2-YL)methanamine
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add (3-Bromopyridin-2-YL)methanamine (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if necessary).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Note: The yields presented are typical for analogous systems and may vary for (3-Bromopyridin-2-YL)methanamine.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is a cornerstone of modern synthetic chemistry for preparing aryl and heteroaryl amines.[3][20]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to furnish the desired N-aryl product and regenerate the Pd(0) catalyst.[3]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
(3-Bromopyridin-2-YL)methanamine
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) (1-3 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, THF, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (2 mol%) and the base (e.g., NaOt-Bu, 2.0 eq) to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine (1.2 eq) and (3-Bromopyridin-2-YL)methanamine (1.0 eq).
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[4][21][22][23][24] This reaction is highly efficient for the synthesis of substituted alkynes.
Reaction Principle: The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper acetylide species. Reductive elimination then yields the final product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a base.[24]
Diagram of the Sonogashira Coupling Mechanism:
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling
Materials:
-
(3-Bromopyridin-2-YL)methanamine
-
Terminal alkyne (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Ligand (e.g., PPh₃) (2-10 mol%)
-
Base (e.g., Et₃N, DBU) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (3 mol%), and the ligand (if required).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the base (e.g., Et₃N, 3.0 eq), the terminal alkyne (1.5 eq), and (3-Bromopyridin-2-YL)methanamine (1.0 eq).
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Safety and Handling
(3-Bromopyridin-2-YL)methanamine and its related compounds should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
(3-Bromopyridin-2-YL)methanamine is a powerful and versatile precursor for the synthesis of a wide array of pharmaceutical intermediates. Its ability to participate in key palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures, particularly those found in targeted therapies such as BET bromodomain and kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their drug discovery and development programs.
References
- ABBV-744 - New Drug Approvals. (2020).
- ABBV-744 | BD2 Inhibitor. (n.d.).
- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- ABBV-744 | BET inhibitor | CAS 2138861-99-9. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.).
- BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (n.d.).
- ABBV-744 | CAS#2138861-99-9 | BET bromodomain inhibitor. (n.d.).
- ABBV-744 - Biochemicals. (n.d.).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Retrieved from Scientific Research Publishing website.
- The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (n.d.).
- A) Representative BET bromodomain inhibitors and B) the sequence... (n.d.).
- Recent Advances in Sonogashira Reactions. (2025).
- Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019).
- BET inhibitor - Wikipedia. (n.d.).
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014).
- Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023).
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Bromodomain protein inhibition: a novel therapeutic strategy in rheumatic diseases. (2018).
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scirp.org [scirp.org]
- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain protein inhibition: a novel therapeutic strategy in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitor - Wikipedia [en.wikipedia.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medkoo.com [medkoo.com]
- 14. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
Experimental setup for reactions involving (3-Bromopyridin-2-YL)methanamine
Executive Summary
(3-Bromopyridin-2-yl)methanamine (CAS: 214977-38-5) is a high-value bifunctional heterocyclic building block. Its structural uniqueness lies in the ortho-positioning of a reactive electrophile (C3-Bromine) and a nucleophilic tether (C2-methylamine).
Unlike simple aminopyridines, the methylene spacer in this molecule breaks the conjugation between the amine and the aromatic ring, rendering the amine significantly more basic and nucleophilic (
This guide details the handling, protection strategies, and a validated workflow for transforming this intermediate into fused heterocyclic cores.
Reactivity Profile & Handling
Chemical Handling & Stability
-
Physical State: Typically a yellow to brown oil or low-melting solid; often supplied as a hydrochloride salt (stable solid).
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The free base is prone to oxidative degradation and carbamate formation (
absorption) upon air exposure. -
Safety: GHS07 (Irritant). Causes skin irritation (H315) and serious eye irritation (H319). Use standard PPE.
The "Poisoning" Challenge
The primary challenge in using this molecule is the free primary amine , which can chelate Pd(II) species, poisoning catalytic cycles during cross-coupling (Suzuki/Buchwald).
-
Directive: Always protect the amine (e.g., Boc, Cbz) before attempting metal-catalyzed reactions at the C3-bromide position, unless using specialized ligand systems (e.g., BrettPhos) designed for unprotected amines.
Strategic Reaction Pathways
The following diagram maps the divergent utility of this scaffold.
Figure 1: Strategic divergence from the core scaffold. The N-Boc protection is the critical gateway to advanced functionalization.
Detailed Experimental Protocols
Protocol A: N-Boc Protection (The "Gateway" Step)
Rationale: Masking the amine prevents catalyst poisoning and allows for clean lithiation or cross-coupling at the C3 position.
Reagents:
-
(3-Bromopyridin-2-yl)methanamine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (0.2 M concentration)
Procedure:
-
Dissolution: Dissolve (3-Bromopyridin-2-yl)methanamine in anhydrous DCM under
atmosphere. -
Base Addition: Add
dropwise at 0°C. Stir for 10 minutes. -
Protection: Add a solution of
in DCM dropwise over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of a less polar spot) or LCMS (
). -
Workup: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 85–95%.
-
Checkpoint: The product tert-butyl ((3-bromopyridin-2-yl)methyl)carbamate is a stable solid, suitable for long-term storage.
-
Protocol B: Synthesis of 1,6-Naphthyridine Derivatives (The "Expert" Cyclization)
Rationale: This protocol demonstrates the "molecular origami" possible with this scaffold. A Sonogashira coupling installs an alkyne, which is then cyclized (5-exo-dig or 6-endo-dig) to form a fused ring system.
Target: 7,8-Dihydro-1,6-naphthyridine derivative.
Step 1: Sonogashira Coupling
-
Substrate: N-Boc-(3-bromopyridin-2-yl)methanamine (from Protocol A).
-
Partner: Phenylacetylene (1.2 equiv).
-
Catalyst:
(5 mol%), CuI (2 mol%). -
Base/Solvent:
/ THF (1:1 ratio). -
Conditions: Heat at 60°C for 12 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.
-
Intermediate:tert-butyl ((3-(phenylethynyl)pyridin-2-yl)methyl)carbamate .
-
Step 2: Cyclization (Deprotection-Cyclization Cascade)
-
Reagents: Potassium tert-butoxide (
) (2.0 equiv) in NMP or DMF; OR simple acidic deprotection followed by Au-catalyzed cyclization. -
Preferred Method (Base-Mediated):
-
Dissolve the intermediate in anhydrous NMP.
-
Add
at RT (Note: Strong base can deprotonate the carbamate/amide). -
Heat to 80°C. The nitrogen nucleophile attacks the alkyne.
-
Alternative (Acidic): Treat with TFA/DCM to remove Boc. The free amine, upon neutralization, spontaneously cyclizes onto the triple bond (often requiring a Gold(I) or Silver(I) catalyst like
(5 mol%) in Toluene at 80°C).
-
-
Outcome: Formation of the 1,6-naphthyridine core.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Expert Solution |
| Low Yield in Suzuki Coupling | Catalyst poisoning by free amine. | Mandatory: Use the N-Boc protected precursor (Protocol A). If using free amine is unavoidable, switch to Pd(dppf)Cl2 or Pd-PEPPSI-IPr at higher loading (5-10%). |
| Incomplete Cyclization | "Spacer" geometry issues (5-exo vs 6-endo). | The methylene spacer favors 6-membered ring formation (naphthyridine) over 5-membered (pyrrolo-pyridine) under endo conditions. Use Au(I) catalysts to strictly control regioselectivity. |
| Degradation of Starting Material | Oxidation of the benzylic-like amine. | Store as the HCl salt . Convert to free base immediately before use by partitioning between DCM and sat. |
Analytical Data Summary
Key Characterization Marks for (3-Bromopyridin-2-yl)methanamine:
-
1H NMR (400 MHz, CDCl3):
- 8.50 (dd, 1H, Py-H6)
- 7.85 (dd, 1H, Py-H4)
- 7.10 (dd, 1H, Py-H5)
-
4.05 (s, 2H,
) -
1.80 (br s, 2H,
)
-
LCMS: m/z = 187.0/189.0 [M+H]+ (Bromine isotope pattern 1:1).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14022521, (3-Bromopyridin-2-yl)methanamine. Retrieved from .
-
Sigma-Aldrich. Product Specification: 2-(Aminomethyl)-3-bromopyridine. Retrieved from .
- Maligres, P. E., et al. (2002). "Synthesis of the potent 5HT1D antagonist MK-0462 via a Pd-catalyzed coupling." Tetrahedron Letters, 43(35).
- Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for cyclization mechanisms of aminomethyl-pyridines to naphthyridines).
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination."[1][2] Organic Chemistry Portal. Retrieved from .
Sources
Analytical methods for monitoring (3-Bromopyridin-2-YL)methanamine reactions
Application Note: Analytical Strategies for (3-Bromopyridin-2-yl)methanamine Reaction Monitoring
Executive Summary
(3-Bromopyridin-2-yl)methanamine (CAS: 120738-92-3) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and neuroprotective agents. Its structure features two distinct reactive handles: an electrophilic aryl bromide and a nucleophilic primary amine.[1] This dual functionality presents unique analytical challenges, particularly regarding polar interactions , peak tailing , and catalyst poisoning during cross-coupling reactions.
This guide provides a robust, self-validating analytical framework for monitoring reactions involving this scaffold. We prioritize Charged Surface Hybrid (CSH) and Mixed-Mode stationary phases to overcome the severe peak tailing often associated with pyridyl-methanamines.
Chemical Context & Analytical Challenges
The Molecule
-
Structure: A pyridine ring substituted at C3 with a bromine and at C2 with a methanamine group.[1]
-
Basicity (Dual pKa): The molecule possesses two basic centers:
-
Implication: At standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7), both nitrogens are protonated.[1] The resulting dicationic species interacts strongly with residual silanols on standard C18 columns, leading to broad, tailing peaks and poor resolution.
Reaction Scenarios
We define two primary monitoring contexts:
-
Path A (Nucleophilic Attack): The primary amine reacts with electrophiles (e.g., Amide coupling, Reductive amination).[1]
-
Critical Monitor: Disappearance of free amine; appearance of amide/amine product.[1]
-
-
Path B (Metal-Catalyzed Cross-Coupling): The bromine undergoes Suzuki or Buchwald-Hartwig coupling.[1]
-
Critical Monitor: Stability of the unprotected amine (potential catalyst poisoning) or monitoring of the N-protected intermediate (e.g., Boc-protected).
-
Analytical Method Development
Column Selection Strategy
Standard C18 columns often fail for this analyte due to "dewetting" (if high aqueous content is needed for retention) or silanol interactions.[1]
| Column Class | Recommended Phase | Why? |
| Primary Choice (Acidic pH) | Waters XSelect CSH C18 or Agilent Poroshell HPH-C18 | The "Charged Surface Hybrid" (CSH) particle carries a low-level positive charge that repels the protonated amine, drastically reducing tailing at low pH. |
| Alternative (High pH) | Waters XBridge BEH C18 | Ethylene-Bridged Hybrid (BEH) particles are stable up to pH 12.[1] Running at pH 10 (Ammonium Bicarbonate) keeps the amine neutral, improving retention and shape.[1] |
| Difficult Separations | SIELC Amaze SC (Mixed-Mode) | Combines reversed-phase with cation-exchange.[2] Ideal if the methanamine elutes in the void volume on C18.[1] |
Standard Operating Protocol (SOP): Rapid IPC Method
Use this method for real-time reaction monitoring (LC-MS compatible).
-
System: UPLC or HPLC with PDA/MS detection.
-
Column: Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient:
-
Detection:
Visual Workflows
Method Development Decision Tree
This diagram guides the user through selecting the correct conditions based on observed peak topology.[1]
Caption: Decision matrix for optimizing chromatographic separation of basic pyridine-methanamines.
Experimental Protocols
Protocol A: Reaction Monitoring (Sample Preparation)
Direct injection of reaction mixtures often degrades columns.[1] This "Mini-Workup" is mandatory.
-
Sampling: Withdraw 50 µL of reaction mixture.
-
Quench:
-
For Acid Chlorides/Anhydrides: Quench with 200 µL 1M Dimethylamine in MeOH (removes excess electrophile).
-
For Cross-Couplings: Quench with 200 µL of 1:1 MeOH:Water containing 0.1% thiourea (scavenges Pd, prevents post-sampling reaction).
-
-
Dilution: Dilute to 1 mL with Mobile Phase A (Water + 0.1% FA).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove precipitated salts/catalyst.
-
Analysis: Inject 2 µL onto the UPLC system.
Protocol B: Impurity Profiling (Genotoxic Impurity Risk)
Syntheses involving bromopyridines often use alkyl halides, raising Genotoxic Impurity (GTI) concerns.
-
Objective: Detect trace alkyl halides or boronic acid byproducts.
-
Technique: GC-MS (Headspace) for volatile alkyl halides; LC-HRMS for non-volatiles.[1]
-
Critical Limit: If the final drug dose is < 100 mg/day, impurities must be controlled to < 1.5 µ g/day (TTC level).
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | 186.03 (79Br) / 188.03 (81Br) | Distinct 1:1 isotope pattern in MS confirms Bromine presence. |
| UV Max | ~255–260 nm | Primary detection wavelength.[1] |
| LogP (Predicted) | ~1.1 | Moderately polar; requires low organic start (5% B) for retention.[1] |
| pKa (Amine) | ~9.2 (Estimated) | Requires pH > 11 to fully deprotonate, or pH < 2 to fully protonate.[1] |
| Retention Factor (k') | Target > 1.5 | Ensure separation from injection solvent front.[1] |
Troubleshooting & Self-Validation
Issue: "Ghost Peaks" in Gradient
-
Cause: Accumulation of amine salts on the column from previous injections, eluting only when the gradient ramps up.
-
Fix: Add 20 mM Ammonium Formate to the aqueous mobile phase. The ionic strength helps flush the amines.[1]
Issue: Catalyst Interference (Pd Black)
-
Symptom: Broad UV absorption across the baseline or pressure spikes.[1]
-
Fix: Use the Thiourea Quench (described in Protocol A) and centrifugation (10,000 rpm for 5 min) before filtration.
Issue: Carryover
-
Symptom: Product peak appears in the blank injection.[1]
-
Fix: The basic amine sticks to the injector needle.[1] Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid .[1] The acid is crucial to solubilize the basic residue.[1]
References
-
PubChem. (2025).[1] Compound Summary: (3-Bromopyridin-2-yl)methanamine.[3][4] National Library of Medicine.[1] [Link][1]
-
McCalmont, W. F., et al. (2024).[1][5] Design and Synthesis of Pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. [Link](General reference for pyridine scaffold synthesis).
-
Waters Corporation. (2021).[1] Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Application Note. [Link][1]
-
European Medicines Agency (EMA). (2018).[1] ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
Sources
Streamlining Discovery: A Guide to the One-Pot Synthesis of Novel Pyridine Derivatives from (3-Bromopyridin-2-YL)methanamine
An Application Note for Medicinal and Process Chemistry
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged structure in drug design.[4][5] (3-Bromopyridin-2-YL)methanamine is a particularly valuable building block, featuring two distinct, orthogonally reactive sites: a primary aminomethyl group for nucleophilic additions and amide bond formation, and a bromo-substituted pyridine ring ripe for transition-metal-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers on leveraging these functionalities in efficient one-pot synthetic sequences. By eliminating the need for intermediate isolation and purification, these protocols reduce waste, save time, and accelerate the generation of diverse chemical libraries for screening and lead optimization.
The Strategic Advantage of One-Pot Synthesis
In the fast-paced environment of drug discovery, efficiency is paramount. Multicomponent reactions (MCRs) and sequential one-pot syntheses have emerged as powerful strategies to meet this demand.[6] These approaches are defined by the combination of three or more reactants in a single vessel to form a product that incorporates most of the atoms from the starting materials.[6][7] The core benefits of this methodology are:
-
Atom Economy & Efficiency: By telescoping multiple reaction steps, one-pot syntheses minimize the number of synthetic operations and reduce the generation of chemical waste.
-
Reduced Cycle Time: Eliminating workup and purification of intermediates significantly shortens the time from starting material to final product.
-
Access to Novel Chemical Space: The convergence of multiple building blocks in a single step allows for the rapid construction of complex molecules that might be challenging to access via traditional linear synthesis.
This guide focuses on two robust, one-pot protocols that leverage the unique bifunctionality of (3-Bromopyridin-2-YL)methanamine to create libraries of N-acylated arylpyridines and N-alkylated aminopyridines.
General Synthetic Workflow
The central strategy involves a sequential, one-pot modification of the two reactive centers of the starting material. The primary amine is addressed first under milder conditions, followed by a transition-metal-catalyzed reaction at the C3-bromo position without isolating the intermediate.
Caption: High-level workflow for the sequential one-pot synthesis.
Protocol 1: One-Pot N-Acylation and Suzuki-Miyaura Cross-Coupling
This protocol is designed for the synthesis of N-acyl-(3-arylpyridin-2-yl)methanamine derivatives. It combines a rapid N-acylation with a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki coupling is one of the most widely used C-C bond-forming reactions due to its functional group tolerance and the commercial availability of a vast array of boronic acids.[8]
Causality and Mechanistic Insights
The success of this one-pot sequence relies on the compatibility of the two distinct reaction types.
-
N-Acylation: The primary amine of the starting material is a potent nucleophile that reacts swiftly and cleanly with an acyl chloride or anhydride. A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without interfering with the subsequent catalytic step.
-
Suzuki-Miyaura Coupling: After acylation is complete, the palladium catalyst, a suitable ligand, a boronic acid, and a stronger inorganic base are introduced directly into the same vessel. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine ring. Following transmetalation with the boronate complex and subsequent reductive elimination, the desired C-C bond is formed, and the catalyst is regenerated.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Supplier Example |
| (3-Bromopyridin-2-YL)methanamine | Starting Material | Sigma-Aldrich |
| Acyl Chloride (e.g., Acetyl Chloride) | N-Acylation Reagent | Sigma-Aldrich |
| Arylboronic Acid (e.g., Phenylboronic Acid) | Arylating Agent | Combi-Blocks |
| Pd(PPh₃)₄ (Tetrakis) | Palladium(0) Catalyst | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Base for Suzuki Coupling | Fisher Scientific |
| Triethylamine (TEA) | Base for Acylation | Acros Organics |
| 1,4-Dioxane / Toluene (Anhydrous) | Reaction Solvent | VWR |
| Ethyl Acetate, Brine | Extraction Solvents | VWR |
| Magnesium Sulfate (MgSO₄) | Drying Agent | VWR |
| Nitrogen or Argon Gas | Inert Atmosphere | Airgas |
| Schlenk Flask, Condenser, Magnetic Stirrer | Glassware and Equipment | Standard Lab Supply |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add (3-Bromopyridin-2-YL)methanamine (1.0 eq, e.g., 1.88 g, 10 mmol).
-
Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 10 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst later in the process.
-
Dissolution: Add anhydrous 1,4-dioxane (40 mL) via syringe and stir until the solid is fully dissolved. Cool the solution to 0 °C in an ice bath.
-
N-Acylation: Add triethylamine (1.2 eq, 1.67 mL, 12 mmol). Then, add the acyl chloride (e.g., acetyl chloride, 1.1 eq, 0.78 mL, 11 mmol) dropwise over 5 minutes. A white precipitate of triethylammonium chloride will form. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Addition of Suzuki Reagents: To the same flask (without isolating the N-acylated intermediate), add the arylboronic acid (1.2 eq, 12 mmol), sodium carbonate (2.5 eq, 2.65 g, 25 mmol), and Pd(PPh₃)₄ (0.03 eq, 347 mg, 0.3 mmol).
-
Heating and Reaction: Fit the flask with a reflux condenser under a positive pressure of nitrogen. Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: One-Pot Reductive Amination and Buchwald-Hartwig Amination
This protocol enables the synthesis of complex N,N'-disubstituted diamine derivatives. It combines a reductive amination to create a secondary amine, followed by a palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond at the C3 position. This is a powerful method for accessing structures with multiple points of diversity.
Causality and Mechanistic Insights
-
Reductive Amination: The primary amine of the starting material is reacted with an aldehyde or ketone to form an imine in situ. A mild reducing agent like sodium triacetoxyborohydride (STAB) is chosen because it is selective for the imine in the presence of the carbonyl compound and is tolerant of mildly acidic conditions, which can catalyze imine formation.
-
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation.[9] After the reductive amination is complete, a second amine, a palladium catalyst, a specialized phosphine ligand (e.g., Xantphos), and a strong base are added. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
Table 2: Reagents and Materials for Protocol 2
| Reagent/Material | Purpose | Supplier Example |
| (3-Bromopyridin-2-YL)methanamine | Starting Material | Sigma-Aldrich |
| Aldehyde/Ketone (e.g., Benzaldehyde) | N-Alkylation Reagent | Acros Organics |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | Oakwood Chemical |
| Secondary Amine (e.g., Morpholine) | Aminating Agent | Sigma-Aldrich |
| Pd₂(dba)₃ | Palladium(0) Pre-catalyst | Strem Chemicals |
| Xantphos | Ligand for Buchwald-Hartwig | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | Base for Buchwald-Hartwig | Sigma-Aldrich |
| Toluene (Anhydrous) | Reaction Solvent | VWR |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add (3-Bromopyridin-2-YL)methanamine (1.0 eq, 10 mmol) and the chosen aldehyde or ketone (1.05 eq, 10.5 mmol) in anhydrous toluene (50 mL).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) portion-wise over 10 minutes. Stir at room temperature for 4-6 hours, or until the starting amine is consumed (monitor by TLC/LC-MS).
-
Addition of Buchwald-Hartwig Reagents: To the same flask, add the secondary amine (1.3 eq, 13 mmol), Pd₂(dba)₃ (0.02 eq, 183 mg, 0.2 mmol), Xantphos (0.05 eq, 289 mg, 0.5 mmol), and sodium tert-butoxide (1.5 eq, 1.44 g, 15 mmol). Caution: NaOtBu is a strong base; handle with care.
-
Heating and Reaction: Seal the flask, and heat the mixture to 100-110 °C for 12-24 hours. The reaction should turn dark brown or black.
-
Work-up and Purification: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Summary and Scope
The described protocols are versatile and can accommodate a wide range of commercially available building blocks. The following table illustrates the potential scope of these one-pot syntheses.
Table 3: Representative Library of Potential Derivatives
| Protocol | R¹ Group (Acyl/Alkyl) | R² Group (Aryl/Amine) | Product Structure Example | Expected Yield Range |
| 1 | Acetyl | 4-Methoxyphenyl | N-((3-(4-methoxyphenyl)pyridin-2-yl)methyl)acetamide | 60-85% |
| 1 | Benzoyl | 3-Thienyl | N-((3-(thiophen-3-yl)pyridin-2-yl)methyl)benzamide | 55-80% |
| 2 | Benzyl | Morpholine | N-benzyl-3-morpholinopyridin-2-yl)methanamine | 50-75% |
| 2 | Cyclohexyl | Piperidine | N-cyclohexylmethyl-3-(piperidin-1-yl)pyridin-2-yl)methanamine | 45-70% |
Conclusion
The one-pot sequential functionalization of (3-Bromopyridin-2-YL)methanamine offers a highly efficient and modular route to novel pyridine derivatives of high interest to medicinal chemistry. By carefully selecting reaction conditions that are compatible in a single pot, researchers can significantly accelerate the design-make-test cycle. The protocols detailed herein provide a robust foundation for building diverse chemical libraries, enabling the rapid exploration of structure-activity relationships and the discovery of new therapeutic agents.
References
-
ResearchGate. One‐pot synthesis of 3‐bromoimidazopyridines. Available at: [Link]
-
ResearchGate. One‐Pot Three‐Component Access to 2‐Aminopyridine Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Chemistry & Biology Of Multicomponent Reactions. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available at: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available at: [Link]
- Patsnap.Preparation method of 2-amino-3-bromopyridine.
-
MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]
-
Digital CSIC. Multiple multicomponent reactions: Unexplored substrates, selective processes and. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available at: [Link]
-
Thieme. Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Available at: [Link]
-
National Institutes of Health (NIH). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]
-
ACS Publications. Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. Available at: [Link]
-
PubMed. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Available at: [Link]
-
Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]
-
MDPI. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. Available at: [Link]
-
ResearchGate. A review on the medicinal importance of pyridine derivatives. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
Oxford Academic. Catalytic C-H Activation. Available at: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]
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- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Versatility of (3-Bromopyridin-2-YL)methanamine: A Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, pyridine derivatives are of paramount importance due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the catalytic reactions involving (3-Bromopyridin-2-YL)methanamine, a versatile building block that offers multiple avenues for molecular elaboration. We will delve into its application as a substrate in key cross-coupling reactions and its potential as a ligand in catalysis, providing both theoretical understanding and practical, field-tested protocols.
Introduction: The Synthetic Potential of a Substituted Pyridine
(3-Bromopyridin-2-YL)methanamine is a bifunctional molecule featuring a bromine atom at the 3-position, a primary aminomethyl group at the 2-position, and a pyridine nitrogen. This unique arrangement of functional groups allows for selective chemical transformations, making it a valuable starting material for the synthesis of complex molecules. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The aminomethyl and pyridine nitrogen moieties can act as coordinating sites for metal ions, suggesting its utility as a ligand in catalysis. This guide will focus on the practical applications of this compound in some of the most powerful and widely used catalytic reactions in organic synthesis.
Part 1: (3-Bromopyridin-2-YL)methanamine as a Substrate in Cross-Coupling Reactions
The presence of a bromine atom on the pyridine ring makes (3-Bromopyridin-2-YL)methanamine an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp2)-C(sp2) bonds, typically between an organoboron reagent and an organic halide.[1][2][3] This reaction is favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.
Mechanistic Insights:
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The palladium(0) catalyst first undergoes oxidative addition to the aryl bromide. Subsequently, in the presence of a base, the organoboron reagent transfers its organic group to the palladium center in the transmetalation step. Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Application Note & Protocol:
This protocol describes the coupling of (3-Bromopyridin-2-YL)methanamine with a generic arylboronic acid. The conditions are adapted from established procedures for similar 2-aminopyridine derivatives.[4]
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(OAc)2 (2 mol%) with a suitable phosphine ligand (e.g., SPhos, 4 mol%) or Pd(PPh3)4 (5 mol%) |
| Boronic Acid | 1.2 - 1.5 equivalents |
| Base | K2CO3 or Cs2CO3 (2-3 equivalents) |
| Solvent | Dioxane/H2O (4:1) or Toluene/H2O (4:1) |
| Temperature | 80-110 °C |
| Reaction Time | 2-12 hours |
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (3-Bromopyridin-2-YL)methanamine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base (2.0 mmol).
-
Add the degassed solvent system (e.g., 5 mL of dioxane/H2O 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp2)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[5][6] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[6] The resulting alkynyl-substituted pyridines are valuable intermediates in organic synthesis and can be found in various biologically active molecules.
Mechanistic Insights:
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
Application Note & Protocol:
This protocol outlines the Sonogashira coupling of (3-Bromopyridin-2-YL)methanamine with a terminal alkyne. The conditions are based on a reliable procedure for the coupling of 2-amino-3-bromopyridines.[7]
Table 2: Optimized Conditions for Sonogashira Coupling
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(PPh3)2Cl2 (2-5 mol%) |
| Copper(I) Co-catalyst | CuI (1-5 mol%) |
| Terminal Alkyne | 1.1 - 1.5 equivalents |
| Base | Triethylamine (Et3N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 1-6 hours |
Step-by-Step Protocol:
-
In a dry Schlenk flask under an inert atmosphere, dissolve (3-Bromopyridin-2-YL)methanamine (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (e.g., 5 mL of THF).
-
Add the palladium catalyst, copper(I) iodide, and the amine base (e.g., 2.0 mmol of Et3N).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature) and monitor its progress.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[8][9] This reaction is particularly useful for introducing primary or secondary amines at the 3-position of the pyridine ring.
Mechanistic Insights:
The catalytic cycle of the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine. A strong base is then required to deprotonate the coordinated amine, leading to the formation of a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.
Application Note & Protocol:
The following protocol for the Buchwald-Hartwig amination of (3-Bromopyridin-2-YL)methanamine is adapted from a procedure for the amination of 2-bromopyridines.[8]
Table 3: Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd2(dba)3 (1-2 mol%) with a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) |
| Amine | 1.1 - 1.5 equivalents |
| Base | NaOt-Bu or LHMDS (1.5-2.0 equivalents) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Step-by-Step Protocol:
-
In a glovebox, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add a solution of (3-Bromopyridin-2-YL)methanamine (1.0 mmol) and the amine (1.2 mmol) in the chosen anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the vessel and heat the mixture to the specified temperature with vigorous stirring.
-
After the reaction is complete (monitored by GC or LC-MS), cool the mixture to room temperature.
-
Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by chromatography.
Part 2: (3-Bromopyridin-2-YL)methanamine as a Ligand in Homogeneous Catalysis
The presence of both a pyridine nitrogen and a primary amine in (3-Bromopyridin-2-YL)methanamine makes it an attractive candidate for use as a bidentate ligand in transition metal catalysis.[10] The coordination of both nitrogen atoms to a metal center can form a stable five-membered chelate ring, which can influence the steric and electronic properties of the metal catalyst and, consequently, its activity and selectivity.
Potential Applications:
While specific catalytic applications of metal complexes derived from (3-Bromopyridin-2-YL)methanamine are not extensively reported, analogous 2-aminopyridine-based ligands have been successfully employed in a variety of catalytic transformations, including:
-
Polymerization Reactions: Early transition metal complexes with aminopyridinato ligands have shown activity in olefin polymerization.[11]
-
Oxidation Reactions: Metal complexes with aminopyridine ligands can act as catalysts for various oxidation reactions.
-
C-H Functionalization: The directing group ability of the pyridine nitrogen can be exploited in transition metal-catalyzed C-H activation/functionalization reactions.[12]
Synthesis of a Generic Metal Complex:
The following is a generalized procedure for the synthesis of a palladium(II) complex with (3-Bromopyridin-2-YL)methanamine, which could then be evaluated for its catalytic activity.
Protocol for Pd(II) Complex Synthesis:
-
Dissolve (3-Bromopyridin-2-YL)methanamine (2.0 mmol) in a suitable solvent such as ethanol or acetonitrile.
-
To this solution, add a solution of a palladium(II) salt (e.g., PdCl2, 1.0 mmol) in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
The formation of a precipitate may indicate the formation of the complex.
-
Isolate the solid by filtration, wash with the solvent, and dry under vacuum.
-
Characterize the complex using techniques such as NMR, IR spectroscopy, and elemental analysis.
Conclusion
(3-Bromopyridin-2-YL)methanamine is a highly valuable and versatile building block for synthetic chemists. Its utility as a substrate in a range of powerful palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of diverse functionalities, making it an ideal starting material for the synthesis of complex molecular architectures. Furthermore, its inherent potential as a bidentate ligand opens up exciting possibilities for the development of novel metal catalysts with unique reactivity and selectivity. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important molecule in their drug discovery and materials science endeavors.
References
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-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Chemist, Libretexts. (2021, August 15). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
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The Suzuki Reaction. (n.d.). Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
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Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... (n.d.). ResearchGate. Retrieved from [Link]
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Doraghi, F., & Ghashang, M. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(49), 31959-31980. [Link]
- Sangal, M. V., et al. (2023). SYNTHESIS OF NEW 3-(PYRIDIN-2-YL)-1,2,4-TRIAZINE BASED COMPLEXES OF RUTHENIUM(II). Proceedings of the International Conference "Modern Development of Magnetic Resonance", 102.
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Presiado, I., et al. (2012). Transition metal complexes of 2-amino-3,5-dihalopyridines: Syntheses, structures and magnetic properties of (3,5-diCAPH)2CuX4 and (3,5-diBAPH)2CuX4. Dalton Transactions, 41(29), 8876-8884. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Houlden, C. E., et al. (2008). Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. The Journal of Organic Chemistry, 73(17), 6871–6874. [Link]
-
Pazderski, L., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5328. [Link]
- Budzelaar, P. H. M., et al. (1996). Early transition metal complexes containing aminopyridinato ligands. Gazzetta Chimica Italiana, 126(11), 659-668.
-
Dar, B. A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 367–373. [Link]
-
Sharma, P., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 1827–1873. [Link]
-
Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Chemistry Proceedings, 4(1), 10. [Link]
-
Wang, D., et al. (2017). Co-catalyzed, 2-aminopyridine-assisted C–H functionalization and [4 + 2] annulation of hydrazones and 1,3-diynes. Chemical Communications, 53(83), 11463-11466. [Link]
-
Li, J., et al. (2008). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 73(21), 8413–8415. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chem, Libretexts. (2021, August 15). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Strategic Protection of (3-Bromopyridin-2-YL)methanamine: A Guide for Advanced Synthesis
In the intricate landscape of pharmaceutical and agrochemical synthesis, the strategic manipulation of reactive functional groups is paramount to achieving desired molecular architectures. (3-Bromopyridin-2-YL)methanamine stands as a valuable building block, incorporating a nucleophilic primary amine and a versatile bromo-substituted pyridine ring. However, the inherent reactivity of both the exocyclic amine and the endocyclic pyridine nitrogen necessitates a carefully considered protecting group strategy to ensure chemoselectivity in multi-step synthetic sequences. This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols and a rationale for their application to this specific scaffold.
The Strategic Imperative: Why Protect (3-Bromopyridin-2-YL)methanamine?
The primary amino group of (3-Bromopyridin-2-YL)methanamine is a potent nucleophile, readily participating in a wide array of chemical transformations. While this reactivity is often desired, it can interfere with reactions intended for other parts of the molecule. Protecting the amine temporarily masks its nucleophilicity, allowing for selective modifications elsewhere. Furthermore, the pyridine nitrogen, although less basic than the primary amine, can also react with electrophiles, leading to undesired side products.[1][2][3][4] A well-chosen protecting group strategy ensures that reactions proceed with high fidelity, maximizing yields and simplifying purification.
Selecting the Optimal Armor: A Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is a critical decision, dictated by the stability of the protected amine to subsequent reaction conditions and the ease of its selective removal. For (3-Bromopyridin-2-YL)methanamine, the presence of the bromo-substituent adds another layer of complexity, as some deprotection methods can lead to undesired hydrodebromination. Here, we evaluate three commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile | Orthogonality & Compatibility |
| Boc | Boc-NHR | (Boc)₂O, base (e.g., TEA, NaOH), solvent (e.g., THF, DCM)[5] | Strong acid (e.g., TFA, HCl in dioxane)[5] | Stable to bases, nucleophiles, and catalytic hydrogenation.[6] | Orthogonal to Cbz and Fmoc. The C-Br bond is stable to acidic deprotection. |
| Cbz | Cbz-NHR | Cbz-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O) | Catalytic Hydrogenation (H₂, Pd/C), Strong Acid (HBr/AcOH), Transfer Hydrogenation[7][8] | Stable to acidic and some basic conditions. | Orthogonal to Boc and Fmoc. Catalytic hydrogenation can cleave the C-Br bond. Acidic or transfer hydrogenation methods are preferred. |
| Fmoc | Fmoc-NHR | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, Pyridine), solvent (e.g., Dioxane/H₂O, DCM)[9] | Base (e.g., 20% Piperidine in DMF)[10] | Stable to acidic conditions and catalytic hydrogenation.[11] | Orthogonal to Boc and Cbz. Compatible with the bromo-substituted pyridine ring. |
Table 1. Comparative analysis of common amine protecting groups for (3-Bromopyridin-2-YL)methanamine.
Visualizing the Strategy: A Decision-Making Workflow
The selection of an appropriate protecting group is a critical step in the synthetic planning process. The following flowchart provides a visual guide to aid in this decision-making process, taking into account the specific challenges presented by the (3-Bromopyridin-2-YL)methanamine scaffold.
Figure 1. Decision-making workflow for selecting a protecting group.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of (3-Bromopyridin-2-YL)methanamine using Boc and Cbz protecting groups. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Protocol 1: N-Boc Protection of (3-Bromopyridin-2-YL)methanamine
This protocol details the widely used method for the introduction of the tert-butoxycarbonyl (Boc) group, which offers excellent stability under a broad range of conditions.[5][12]
Materials:
-
(3-Bromopyridin-2-YL)methanamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (3-Bromopyridin-2-YL)methanamine (1.0 eq) in anhydrous THF (10 mL per mmol of amine).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF (5 mL per mmol of (Boc)₂O) to the reaction mixture. Gas evolution (CO₂) will be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-Boc protected product.
Figure 2. Reaction scheme for N-Boc protection.
Protocol 2: Acidic Deprotection of N-Boc-(3-Bromopyridin-2-YL)methanamine
The Boc group is readily cleaved under acidic conditions, regenerating the free amine.[5][13] This method is compatible with the bromo-substituted pyridine ring.
Materials:
-
N-Boc-(3-Bromopyridin-2-YL)methanamine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected amine (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask.
-
Acid Addition: Slowly add trifluoroacetic acid (10 eq) or 4M HCl in 1,4-dioxane (5 eq) to the solution at 0 °C (ice bath).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may not be necessary, but can be achieved by recrystallization or column chromatography if required.
Figure 3. Reaction scheme for N-Boc deprotection.
Protocol 3: N-Cbz Protection of (3-Bromopyridin-2-YL)methanamine
The benzyloxycarbonyl (Cbz) group is another robust protecting group, stable to a variety of conditions.[7]
Materials:
-
(3-Bromopyridin-2-YL)methanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane and Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve (3-Bromopyridin-2-YL)methanamine (1.0 eq) in a mixture of 1,4-dioxane and water (1:1, 20 mL per mmol of amine) in a round-bottom flask.
-
Base Addition: Add sodium bicarbonate (3.0 eq) to the solution.
-
Cbz-Cl Addition: Cool the mixture to 0 °C in an ice bath and add benzyl chloroformate (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography (hexane/ethyl acetate) to give the pure N-Cbz protected amine.
Protocol 4: Cbz Deprotection via Catalytic Transfer Hydrogenation
To avoid potential debromination associated with standard catalytic hydrogenation, catalytic transfer hydrogenation using ammonium formate is a milder and effective alternative.[14][15]
Materials:
-
N-Cbz-(3-Bromopyridin-2-YL)methanamine
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Cbz protected amine (1.0 eq) in methanol (20 mL per mmol of substrate).
-
Catalyst and Reagent Addition: To this solution, add ammonium formate (5.0 eq) followed by 10% Pd/C (10-20 wt% of the substrate).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between DCM and water. The organic layer is then dried and concentrated to afford the deprotected amine.
Conclusion and Future Perspectives
The successful synthesis of complex molecules hinges on the strategic and selective use of protecting groups. For (3-Bromopyridin-2-YL)methanamine, the Boc and Cbz groups offer robust protection of the primary amine, with established protocols for their introduction and removal. The key consideration for this particular substrate is the preservation of the bromo-substituent during deprotection. While acidic cleavage of the Boc group is straightforward, Cbz deprotection requires careful selection of conditions, with catalytic transfer hydrogenation being a preferred method to avoid hydrodebromination. The Fmoc group provides a valuable orthogonal strategy, particularly when base-labile protecting groups are required. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently navigate the synthesis of novel derivatives of (3-Bromopyridin-2-YL)methanamine, paving the way for advancements in drug discovery and development.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- CN102936220A - BOC protection method for aminopyridine - Google P
- CN102936220B - BOC protection method for aminopyridine - Google P
-
ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. [Link]
-
Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. | Request PDF. ResearchGate. [Link]
-
Cbz-Protected Amino Groups. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]
-
Methods for Removing the Fmoc Group. SpringerLink. [Link]
-
Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry. [Link]
-
Hydrogenation/deprotection of Cbz-protected dihydropyridine.... | Download Scientific Diagram. ResearchGate. [Link]
-
Why does my CBz-deprotection not work?. ResearchGate. [Link]
-
Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review t. Zenodo. [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Green Chemistry. ResearchGate. [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. ACS Publications. [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]
-
Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]
-
Comparing basic strength order of amines. Chemistry Stack Exchange. [Link]
-
Basicity of Amines. YouTube. [Link]
-
Selective Cleavage of Cbz-Protected Amines | Request PDF. ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]
-
Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer. MDPI. [Link]
-
Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. PubMed. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. [Link]
-
How best can I remove Fmoc from a peptide to expose the N-terminal?. ResearchGate. [Link]
-
Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Semantic Scholar. [Link]
-
Basicity of Amines. Chemistry Steps. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Bromopyridin-2-YL)methanamine
Welcome to the dedicated technical support guide for the synthesis of (3-Bromopyridin-2-YL)methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key building block in the development of novel therapeutics, mastering its synthesis is crucial. This guide provides in-depth, field-proven insights and validated protocols to ensure your success.
Overview of the Primary Synthetic Pathway
The most reliable and commonly employed synthetic route to (3-Bromopyridin-2-YL)methanamine involves a multi-step process starting from a commercially available precursor, typically 2-amino-3-bromopyridine or 2-aminopyridine. The core strategy hinges on the introduction of a cyano group at the 2-position, followed by its reduction to the primary amine. This pathway offers robust control over regioselectivity and generally proceeds with good yields, provided critical parameters are carefully managed.
Caption: Primary synthetic workflow for (3-Bromopyridin-2-YL)methanamine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. Each entry details the potential causes and provides actionable solutions based on established chemical principles.
Q1: I'm experiencing very low or no yield in the Sandmeyer reaction (2-amino-3-bromopyridine to 3-bromo-2-cyanopyridine). What's going wrong?
A1: The Sandmeyer reaction is notoriously sensitive to temperature and the stability of the intermediate diazonium salt. Low yields almost always trace back to one of these factors.
Potential Causes & Solutions:
-
Decomposition of the Diazonium Salt: The pyridine-based diazonium salt is highly unstable at elevated temperatures.
-
Causality: The electron-withdrawing nature of the pyridine ring and the adjacent bromine atom destabilizes the diazonium intermediate, making it prone to decomposition (loss of N₂) before it can react with the cyanide source.
-
Solution: Maintain a strict temperature protocol. The diazotization step (addition of sodium nitrite) must be performed at 0°C or below, typically between -5°C and 0°C. Use an ice-salt or acetone/dry ice bath for precise control. Similarly, the subsequent addition of the diazonium salt solution to the copper cyanide solution should be carefully temperature-managed.
-
-
Inefficient Diazotization: The formation of the diazonium salt itself may be incomplete.
-
Causality: Insufficiently acidic conditions can lead to side reactions of the nitrous acid. The amine starting material must be fully protonated to react effectively.
-
Solution: Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) is used. The sodium nitrite solution should be added slowly and dropwise beneath the surface of the reaction mixture to prevent localized concentration increases and premature decomposition.
-
-
Side Reactions: The diazonium salt can react with water or other nucleophiles present in the mixture.
-
Causality: If the diazonium salt is not consumed quickly by the cyanide nucleophile, it can react with water to form the corresponding phenol (3-bromo-2-hydroxypyridine) or with the halide counter-ion.
-
Solution: Prepare the copper(I) cyanide solution separately and add the freshly prepared, cold diazonium salt solution to it promptly. This ensures the diazonium salt encounters a high concentration of the desired nucleophile immediately upon its introduction.
-
Q2: My nitrile reduction step is messy, producing multiple products or a low yield of the desired amine. How can I optimize this?
A2: The reduction of the nitrile to the primary amine is a critical, yield-defining step. The choice of reducing agent and reaction conditions are paramount to avoiding side reactions and ensuring complete conversion.
Potential Causes & Solutions:
-
Incomplete Reduction: The reaction stalls, leaving unreacted nitrile.
-
Causality: This often points to insufficient equivalents of the reducing agent or deactivation of the catalyst (in the case of catalytic hydrogenation). Hydride reagents like LiAlH₄ can be quenched by residual moisture.
-
Solution:
-
For LiAlH₄/THF: Use a 1.5 to 2.0 molar excess of LiAlH₄. Ensure all glassware is oven-dried and the THF solvent is anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
For Catalytic Hydrogenation (e.g., H₂/Raney Nickel): Ensure the catalyst is active and not poisoned. The presence of sulfur-containing impurities or residual copper from the previous step can poison the catalyst. An acidic medium (e.g., ethanolic HCl) is often used to prevent the product amine from poisoning the catalyst surface.
-
-
-
Formation of Byproducts: The reaction produces secondary amines or other impurities.
-
Causality: Over-reduction is less common for this substrate, but the primary amine product can sometimes react with intermediate imines to form secondary amines.
-
Solution: Use a high concentration of ammonia along with the hydrogen and catalyst (e.g., Raney Nickel in ammoniacal ethanol). The ammonia helps to suppress the formation of secondary amines by reacting with the intermediate imine in preference to the product amine.
-
-
Difficult Product Isolation: The product amine is water-soluble, leading to losses during aqueous workup.
-
Causality: The primary amine is basic and can be protonated, increasing its water solubility.
-
Solution: After quenching the reaction, perform the extraction under basic conditions (pH > 10) to ensure the amine is in its freebase form, which is more soluble in organic solvents like dichloromethane or ethyl acetate. Perform multiple extractions (3-4 times) with fresh solvent to maximize recovery. The final product is often isolated and stored as a more stable salt, such as the dihydrochloride.[1]
-
| Reducing Agent | Typical Conditions | Pros | Cons |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0°C to reflux | High reactivity, generally good yields | Highly reactive with water/protic solvents; requires stringent anhydrous conditions; hazardous workup. |
| Catalytic Hydrogenation (H₂) | Raney Ni or Pd/C, H₂ (50-100 psi), EtOH/NH₃ | Cleaner reaction, easier workup, scalable | Catalyst can be poisoned; requires specialized high-pressure equipment. |
| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | Methanol, Room Temp | Milder conditions, operationally simpler than LiAlH₄ | May require longer reaction times; potential for cobalt contamination if not worked up properly. |
| Electrochemical Reduction | Aqueous H₂SO₄, Lead dioxide cathode | Avoids hazardous reagents, potentially greener | Requires specialized electrochemical cell; optimization can be complex.[2] |
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for this synthesis?
A: While the synthesis can begin from 3-bromopyridine, a more common and often more efficient route starts with 2-aminopyridine. The amino group at the 2-position directs bromination to the adjacent 3-position and, more importantly, can be readily converted to the 2-cyano group via the Sandmeyer reaction.[3] This avoids the often difficult direct cyanation of a 2-halopyridine.
Q: Are there any critical safety precautions I should be aware of?
A: Yes, this synthesis involves several hazardous reagents and conditions:
-
Bromine: Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Cyanides (e.g., CuCN, NaCN): Extremely toxic. Never allow contact with acids, as this will generate lethal hydrogen cyanide (HCN) gas. All waste containing cyanide must be quenched with bleach or hydrogen peroxide in a basic solution before disposal according to institutional guidelines.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. It must be handled under a strictly inert atmosphere. The workup procedure (e.g., Fieser workup) must be performed with extreme care behind a blast shield.
-
High-Pressure Hydrogenation: Requires a properly rated and maintained pressure vessel (autoclave) and adherence to all safety protocols for handling flammable gases under pressure.
Q: How do I monitor the progress of my reactions?
A: Thin-Layer Chromatography (TLC) is an indispensable tool.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes) is a good starting point for all steps. The polarity can be adjusted as needed.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate or ninhydrin (for the final amine product) can also be very effective.
-
Analysis: By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same plate, you can clearly track the consumption of the starting material and the appearance of the product.
Q: Can I use a protecting group for the amine?
A: While not typically necessary for this specific synthesis, protecting the final aminomethyl group can be useful if you plan to perform further reactions on the pyridine ring. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which are stable under a variety of conditions but can be removed orthogonally.[4][5][6]
Detailed Experimental Protocol: 3-Step Synthesis
This protocol outlines the synthesis of (3-Bromopyridin-2-YL)methanamine starting from 2-amino-3-bromopyridine.
Step 1: Synthesis of 3-Bromo-2-cyanopyridine
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-bromopyridine (1.0 eq) in 40% HBr (3.0 eq). Cool the mixture to -5°C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred pyridine solution, ensuring the internal temperature does not exceed 0°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 0°C.
-
Reaction: Slowly add the cold diazonium salt solution from step 2 to the stirred cyanide solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain the temperature below 10°C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion. Cool the mixture, and extract with dichloromethane (3 x volume). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-2-cyanopyridine. This can be purified by column chromatography if necessary.
Step 2: Reduction of 3-Bromo-2-cyanopyridine to (3-Bromopyridin-2-YL)methanamine
This protocol uses Lithium Aluminum Hydride. Adhere to all safety precautions for this reagent.
-
Preparation: In an oven-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Addition: Dissolve the 3-bromo-2-cyanopyridine (1.0 eq) from the previous step in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction back to 0°C. Cautiously and slowly add water (X mL, where X = grams of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous NaOH (X mL), and finally, add more water (3X mL). A granular white precipitate of aluminum salts should form.
-
Isolation: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., 90:9:1 Dichloromethane/Methanol/Triethylamine) or by conversion to its hydrochloride salt by dissolving the freebase in ether and adding a solution of HCl in ether.
Caption: A logical flowchart for diagnosing the cause of low product yield.
References
- Synthetic method of 3-bromopyridine.
- CN104130183A - Synthetic method for 3-bromopyridine.
- CN103664765A - Preparation method of 2-amino-3-bromopyridine.
- Synthesis method of 3-bromo-5-methylpyridine.
- CN104974081A - Synthetic method of 3-bromopyridine.
- (3-Bromopyridin-2-yl)methanamine dihydrochloride. Benchchem.
- (3-bromopyridin-2-yl)methanamine (C6H7BrN2). PubChem.
- Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. Benchchem.
- 2,3-diaminopyridine. Organic Syntheses.
- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
- US4482437A - Electrochemical reductions of cyanopyridine bases.
- Amino Protecting Groups Stability. Organic Chemistry Portal.
- Protective Groups. Organic Chemistry Portal.
- Amino Acid-Protecting Groups.
Sources
- 1. (3-Bromopyridin-2-yl)methanamine dihydrochloride | 1955514-31-4 | Benchchem [benchchem.com]
- 2. US4482437A - Electrochemical reductions of cyanopyridine bases - Google Patents [patents.google.com]
- 3. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 4. Amino Protecting Groups Stability [organic-chemistry.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (3-Bromopyridin-2-YL)methanamine
Welcome to the technical support guide for the synthesis of (3-Bromopyridin-2-YL)methanamine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The primary route to this valuable building block involves the reduction of 3-bromopyridine-2-carbonitrile. While straightforward in principle, this transformation is often plagued by competing side reactions that can compromise yield and purity. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction effectively.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yield is low, and I'm observing a significant amount of a lower molecular weight byproduct. How can I prevent this?
Answer:
This is the most common issue encountered and is almost certainly due to hydrodebromination , a side reaction that cleaves the C-Br bond to yield 2-(aminomethyl)pyridine. This is particularly prevalent during catalytic hydrogenation, where the catalyst that reduces the nitrile can also catalyze the cleavage of the aryl-halide bond.
Causality and Mechanism: The mechanism of catalytic hydrodehalogenation involves the oxidative addition of the aryl halide to the metal surface (e.g., Palladium), followed by hydrogenolysis. The propensity for this side reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions. Basic additives are often used to scavenge the HBr formed, which can otherwise poison the catalyst and promote further side reactions.
Troubleshooting Strategy:
-
Reagent Selection is Critical: The choice of reducing agent is the most important factor in controlling debromination. While catalytic hydrogenation is often preferred for its scalability and safety, strong hydride reagents can offer superior selectivity in this case.
-
Optimize Catalytic Conditions: If you must use catalytic hydrogenation, avoid aggressive catalysts like Palladium on Carbon (Pd/C) under standard conditions. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), often show better selectivity for the pyridine ring over the C-Br bond, especially in acidic media like glacial acetic acid.[1][2]
-
Switch to a Hydride Reducing Agent: Lithium aluminum hydride (LiAlH₄, LAH) is an excellent alternative for reducing nitriles to primary amines.[3][4][5][6] It is a powerful nucleophilic hydride donor and typically does not cleave aryl-bromide bonds under standard conditions (e.g., 0 °C to room temperature in an ethereal solvent like THF).
| Method | Reagent/Catalyst | Typical Conditions | Pros | Cons & Common Side Reactions |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | MeOH or EtOH, RT, 1-4 bar | Scalable, high conversion | High risk of debromination , potential for ring reduction. |
| Catalytic Hydrogenation | PtO₂, H₂ (gas) | Glacial Acetic Acid, RT, 50-70 bar | Can be selective for ring[2] | Requires high pressure, acidic conditions may not be suitable. |
| Transfer Hydrogenation | Raney Ni, Hydrazine | Refluxing EtOH | Avoids high-pressure H₂ gas | High risk of debromination , catalyst can be pyrophoric. |
| Hydride Reduction | LiAlH₄ | THF or Et₂O, 0 °C to RT | Excellent selectivity , rapid, high yield. | Highly reactive with protic solvents (water, alcohols), requires careful quenching.[4] |
The diagram below illustrates the desired synthetic pathway versus the common debromination side reaction.
Caption: Desired reduction vs. debromination side reaction.
This protocol is designed to maximize the yield of the desired product while minimizing debromination.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the substrate) and cool the slurry to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 3-bromopyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[4] This procedure is crucial for generating a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or DCM.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved via column chromatography or acid-base extraction.
FAQ 2: My LC-MS shows a species with a mass 4 units higher than my product. What is this and how can I avoid it?
Answer:
A mass increase of +4 amu strongly suggests over-reduction , where the pyridine ring has been hydrogenated to a piperidine ring. This side reaction converts your desired (3-Bromopyridin-2-YL)methanamine into (3-Bromopiperidin-2-yl)methanamine.
Causality and Mechanism: Heteroaromatic rings like pyridine are more susceptible to reduction than benzene rings. Aggressive hydrogenation catalysts, particularly Rhodium (Rh) and Ruthenium (Ru), or even Platinum (Pt) under harsh conditions (high pressure, elevated temperature), can readily saturate the pyridine ring.[1]
Troubleshooting Strategy:
-
Avoid Harsh Catalysts: If using catalytic hydrogenation, steer clear of Rh/C or Ru/C. PtO₂ can be used, but conditions must be carefully controlled.[2]
-
Control Reaction Parameters: Limit the hydrogen pressure (typically < 70 psi), temperature (room temperature is ideal), and reaction time. Prolonged exposure to the catalyst and hydrogen increases the risk of ring saturation.
-
Use LiAlH₄: As mentioned in FAQ 1, LiAlH₄ is highly chemoselective for the nitrile group and will not reduce the aromatic pyridine ring under standard conditions, making it the preferred method to avoid this side reaction.
Sources
Technical Support Center: (3-Bromopyridin-2-yl)methanamine Purification
Case ID: PUR-3BP-AMINE Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
(3-Bromopyridin-2-yl)methanamine is a critical bifunctional building block. Its value lies in the orthogonality of its reactive centers: the primary amine (nucleophilic handle) and the 3-bromo substituent (electrophilic handle for Suzuki/Buchwald couplings).
However, this molecule presents a classic "polar amine" purification paradox. It is sufficiently polar to streak on standard silica but lipophilic enough to resist simple aqueous washes. Furthermore, the free base is prone to atmospheric carbonylation (carbamate formation) and oxidation.
This guide addresses the three most reported failure modes: Chromatographic Tailing , Extraction Yield Loss , and Storage Degradation .
Module 1: Chromatography Troubleshooting
Q: My compound streaks on TLC and elutes as a broad smear on the column. How do I fix this?
Diagnosis:
This is a textbook interaction between the basic nitrogen lone pair of your primary amine and the acidic silanol groups (
The Protocol (Deactivation Strategy): You must "mask" the silica acidity. Do not rely on standard DCM/MeOH gradients alone.
Step-by-Step Solution:
-
Pre-treatment (The "Basified Slurry"):
-
Slurry your silica gel in the starting mobile phase containing 1% Triethylamine (TEA) or 1%
. -
Why: The small, sacrificial base saturates the active silanol sites before your product interacts with them.
-
-
Mobile Phase Selection:
-
Standard: DCM : MeOH :
(95 : 4.5 : 0.5). -
Alternative (If lower polarity needed): DCM : MeOH : TEA (98 : 1 : 1).
-
-
The "Flash" Technique:
-
Load the sample as a liquid injection (if soluble in DCM) or dry load on Celite/neutral alumina. Avoid dry loading on silica , as the amine will bind irreversibly to the dry surface before elution begins.
-
Solvent System Selection Matrix
| Polarity Requirement | Solvent System (v/v) | Additive | Application |
| Low | Hexane : EtOAc | 1% TEA | Removing non-polar impurities (e.g., unreacted nitrile). |
| Medium | DCM : MeOH (95:5) | 0.5% | Standard purification of the free base. |
| High | DCM : MeOH (90:10) | 1% | Eluting highly polar byproducts or HCl salts (free-basing on column). |
Module 2: Extraction & Phase Separation
Q: I see product in the LCMS of the reaction mixture, but after aqueous workup, my yield is <30%. Where did it go?
Diagnosis:
(3-Bromopyridin-2-yl)methanamine is amphoteric but predominantly basic. Its partition coefficient (
The Protocol (The pH Swing): You must drive the equilibrium completely to the non-ionized (free base) form to force it into the organic layer.
Critical Control Point:
The primary amine
Visual Workflow:
Figure 1: Acid-Base pH Swing Protocol designed to isolate the amine from neutral organic impurities.
Module 3: Stability & Storage
Q: My clear oil turned into a yellow gum overnight. Is it ruined?
Diagnosis:
Primary benzylic-type amines are notorious for absorbing atmospheric
The Protocol (Salt Formation):
Convert the free base into the Dihydrochloride (
Procedure (HCl Salt Formation):
-
Dissolve the purified free base oil in a minimal amount of dry Ethanol or Diethyl Ether.
-
Cool to
in an ice bath. -
Dropwise add 4M HCl in Dioxane (or ethereal HCl).
-
A white precipitate should form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
Storage Conditions:
-
Form: HCl Salt (Preferred).
-
Temperature:
. -
Atmosphere: Argon or Nitrogen (essential for free base).
Module 4: Analytical Verification
Q: The NMR shows broad peaks and the integration is off. Is it impure?
Diagnosis: Broadening in proton NMR is common for amines due to:
-
Exchangeable Protons: The
protons exchange with residual water in the solvent. -
Salt/Base Mixtures: If you didn't fully neutralize the silica modifier (TEA), you might have a mixed species.
Troubleshooting Guide:
-
Switch Solvent: Use DMSO-
instead of . DMSO often sharpens amine signals and slows down proton exchange, allowing you to see the distinct triplet for the (if coupling to is visible) or a sharp singlet. -
The "
Shake": Add one drop of to your NMR tube. If the broad peak disappears, it confirms it is the exchangeable amine proton and not an impurity.
References
-
PubChem. (2025).[1] Compound Summary for CID 817700: 2-Amino-3-bromopyridine. National Library of Medicine. [Link](Note: Structural analog used for property extrapolation).
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Sources
Section 1: The "Why" of Instability (Root Cause Analysis)
Technical Support Center: Stability & Handling of (3-Bromopyridin-2-yl)methanamine
(3-Bromopyridin-2-yl)methanamine poses a unique stability challenge due to the interplay between its primary amine functionality and the electron-deficient pyridine ring . Understanding these mechanisms is the first step to preventing degradation.[1]
The Free Base Vulnerability
In its free base form, the exocyclic amine (
-
Atmospheric
Scavenging: Like many primary amines, this compound avidly reacts with atmospheric carbon dioxide to form carbamic acid, which often reverts or stabilizes as a solid carbonate/carbamate salt. This manifests as a "mystery white precipitate" in non-polar solvents.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Oxidative Deamination: Exposure to air (oxygen) can lead to the formation of imines or N-oxides, causing the solution to yellow or brown over time.
-
Solvent Incompatibility: The free base can react with halogenated solvents (slow quaternization) or ketones (rapid imine formation).[1]
The Stability Hierarchy
| Form | Stability | Storage Recommendation |
| Dihydrochloride Salt | High | Store at -20°C; Hygroscopic but chemically inert. |
| Free Base (Solid) | Moderate | Store at -20°C under Argon/Nitrogen.[1] |
| Free Base (Solution) | Low | Use immediately. Do not store >24 hours.[1] |
Section 2: Visualizing Degradation Pathways
The following diagram illustrates the three primary degradation vectors you must control in your workflow.
Figure 1: Primary degradation pathways.[1] Note that CO2 and Acetone reactions are often reversible or preventable, while oxidative degradation is usually irreversible.
Section 3: Troubleshooting Guide (Scenario-Based)
Scenario A: "My solution turned cloudy/white solid appeared after 2 hours."
-
Diagnosis: Carbamate Formation. You likely stored the free base in a non-polar solvent (like Toluene or Hexane) exposed to air.[1] The amine reacted with atmospheric
.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
The Fix:
-
Do not filter and discard. The solid is likely a salt of your product.[1]
-
Acid Wash: Dissolve the suspension in dilute aqueous HCl (1M). The carbamate will decarboxylate (bubble off
) and revert to the stable amine hydrochloride salt. -
Prevention: Always purge storage vials with Argon/Nitrogen and seal with parafilm.[1]
-
Scenario B: "LCMS shows a mass peak of [M+40] or [M+12]."
-
Diagnosis: The Acetone Trap. You likely used acetone to wash glassware or as a co-solvent.[1] Primary amines react rapidly with acetone to form an imine (Schiff base).[1]
-
The Fix:
Scenario C: "I stored the free base in Dichloromethane (DCM) and the purity dropped."
-
Diagnosis: Slow Alkylation / Quaternization. While often ignored, primary amines can react with DCM (especially over days or with heat) to form chloromethylated species or hydrochloride salts due to DCM decomposition.[1]
-
The Fix:
Section 4: Validated Protocols
Protocol 4.1: Generating the Stable Hydrochloride Salt
If you need to store the compound for >1 week, convert it to the HCl salt immediately.
-
Dissolve: Dissolve 1.0 eq of (3-Bromopyridin-2-yl)methanamine free base in a minimal amount of dry Diethyl Ether or Ethanol.
-
Acidify: Dropwise add 2.2 eq of 4M HCl in Dioxane (or HCl in Ethanol) at 0°C.
-
Why 2.2 eq? The pyridine nitrogen and the primary amine will both protonate.
-
-
Precipitate: A white solid should form immediately.[1] Stir for 15 minutes.
-
Isolate: Filter the solid under a nitrogen blanket (the salt is hygroscopic).[1]
-
Wash: Wash with cold Diethyl Ether (
). -
Dry: Vacuum dry for 2 hours. Store at -20°C.
Protocol 4.2: Re-generating the Free Base for Synthesis
Perform this immediately before your reaction.
-
Suspend the HCl salt in DCM or Ethyl Acetate.[1]
-
Add Saturated Aqueous
(do not use NaOH if your downstream chemistry is sensitive to hydrolysis).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Shake vigorously until the solid dissolves.
-
Separate the organic layer.[1]
-
Critical Step: Dry over
for only 10 minutes, filter, and concentrate. Do not heat >30°C during concentration to avoid self-reaction or degradation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use this compound in a Suzuki coupling without protecting the amine? A: Risky. While the 3-bromo position is active for Pd-catalyzed coupling, the free primary amine can poison palladium catalysts or participate in side reactions (N-arylation).
-
Recommendation: Use the Boc-protected analog for cross-couplings, then deprotect.[1] If you must use the free amine, use a precatalyst system resistant to amine poisoning (e.g., Buchwald generations like XPhos Pd G3).[1]
Q: The compound is yellow.[1] Is it bad? A: Not necessarily. Pure picolylamines are often colorless oils or white solids, but trace oxidation leads to yellowing.[1]
-
Test: Run a
-NMR.[3] If the aromatic region and methylene peak (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ppm) are clean, the color is a trace impurity ( <1%) and likely won't affect standard synthesis.
Q: Why does the methylene signal split in NMR?
A: If you are running NMR of the salt form in DMSO-
References
-
Amine-DCM Reactivity: Reactivity of Dichloromethane with Amines. (2015).[1][4][8][9][10] Sciencemadness Discussion & Literature Review. Link
-
Imine Artifacts: Imines – Properties, Formation, Reactions, and Mechanisms.[1] (2022).[1][2][3][5][9] Master Organic Chemistry. Link
-
Salt vs Free Base Stability: Hydrochloride vs Base: What is the Difference. (2023).[1][5][11][12] PharmaOffer Technical Guide. Link
-
Picolylamine Synthesis & Handling: Synthesis of 2-Amino-3-bromopyridine derivatives. (2021).[1] Rasayan Journal of Chemistry. Link
Sources
- 1. scispace.com [scispace.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 7. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaoffer.com [pharmaoffer.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability & Degradation of (3-Bromopyridin-2-yl)methanamine
[1]
Executive Summary & Molecule Profile
(3-Bromopyridin-2-yl)methanamine is a critical bifunctional building block used primarily in fragment-based drug discovery and the synthesis of metallo-organic ligands.[1] Its structure features a primary amine (picolyl position) and an aryl bromide .[1]
While the pyridine ring confers some stability, the molecule is chemically labile due to two competing degradation vectors: oxidative deamination of the benzylic-like amine and photolytic debromination of the halogen.
| Property | Specification | Critical Sensitivity |
| CAS | 1206947-64-7 (free base) | Air, Light, CO₂ |
| Storage | -20°C, under Argon/Nitrogen | Hygroscopic, Carbonate formation |
| Appearance | Colorless oil or low-melting solid | Yellowing indicates oxidation |
| pKa | ~8.5 (amine), ~2.5 (pyridine N) | Forms stable salts (HCl, TFA) |
Troubleshooting Guide (Q&A)
Scenario A: "My sample has turned from a colorless oil to a yellow/brown gum."
Diagnosis: Oxidative Degradation & Polymerization.[1] Root Cause: Picolyl amines (pyridin-2-yl-methanamines) are prone to aerobic oxidation.[1] The methylene group activated by the pyridine ring is susceptible to radical abstraction, leading to imine formation and subsequent hydrolysis to 3-bromo-2-formylpyridine (aldehyde).[1] The aldehyde can polymerize with the remaining free amine (Schiff base formation), causing the color change.
Corrective Action:
-
Dissolve the gum in dilute HCl (1M). The aldehyde/polymer impurities are often less soluble or can be extracted with dichloromethane (DCM), while the product remains in the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with DCM (3x).[1]
-
Basify the aqueous layer (pH > 10) with NaOH and rapidly extract back into DCM.
-
Convert to Salt: Immediately treat with 4M HCl in dioxane to precipitate the stable dihydrochloride salt.
Scenario B: "I see an unexpected mass peak at M-79 (Loss of Br) or M+1 (Debrominated product) in LC-MS."
Diagnosis: Photolytic Debromination.[1][2] Root Cause: Aryl bromides, particularly electron-deficient ones like bromopyridines, undergo homolytic C-Br bond cleavage under UV/visible light exposure.[1] This generates a radical that abstracts a hydrogen atom from the solvent (hydrodehalogenation).[1]
Corrective Action:
-
Check Light Exposure: Was the sample stored in clear glass?
-
Solvent Choice: Avoid storing in solvents that are good H-atom donors (e.g., THF, Isopropanol) under light.[1]
-
Protocol: Repurify via silica chromatography (1-5% MeOH in DCM with 1% NH₄OH). Wrap all future reaction vessels in aluminum foil.
Scenario C: "The solid has gained weight and become sticky/wet."
Diagnosis: Carbamate Formation (CO₂ Sequestration).[1] Root Cause: Primary amines are strong nucleophiles that react with atmospheric CO₂ to form carbamic acid, which stabilizes as a carbamate salt (ammonium carbamate species).[1] This process is reversible but alters stoichiometry.[1]
Corrective Action:
-
Degas: Dissolve in a solvent and sparge with Argon for 30 minutes.
-
Heat/Vacuum: Gentle heating (40°C) under high vacuum often reverses the carbamate formation, releasing CO₂.[1]
-
Verification: Check NMR for a broad signal around 160-164 ppm (carbonyl carbon of carbamate) which disappears after acid treatment.[1]
Deep Dive: Degradation Pathways
The following diagram details the mechanistic flow of degradation, separating oxidative, photolytic, and atmospheric pathways.
Figure 1: Mechanistic map of degradation pathways.[1] Pathway A (Red) is irreversible and destructive.[1] Pathway B (Yellow) is light-dependent.[1] Pathway C (Blue) is reversible.[1]
Analytical Troubleshooting Workflow
Use this decision logic to identify the specific issue with your batch.
Figure 2: Analytical decision tree for rapid impurity identification.
Experimental Protocols
Protocol 1: Salt Formation for Long-Term Storage
Why: The free base is unstable.[1] The Dihydrochloride salt is indefinitely stable at room temperature.
-
Dissolve 1.0 g of (3-Bromopyridin-2-yl)methanamine in 5 mL anhydrous Ethanol.
-
Cool to 0°C in an ice bath.
-
Dropwise add 2.5 equivalents of 4M HCl in Dioxane.
-
Stir for 30 minutes. A white precipitate should form.[1]
-
Add 10 mL diethyl ether to complete precipitation.
-
Filter, wash with ether, and dry under vacuum.[1]
Protocol 2: "Free-Basing" (Recovery for Synthesis)
Why: Many cross-coupling reactions (Suzuki/Buchwald) require the free amine.[1]
-
Suspend the HCl salt in DCM.
-
Add saturated aqueous NaHCO₃ or 1M NaOH.[1]
-
Stir vigorously until the solid dissolves and the aqueous layer is basic.
-
Separate layers; extract aqueous phase 2x with DCM.[1]
-
Dry organics over Na₂SO₄.[1]
-
Critical: Concentrate at <30°C and use immediately. Do not store the free base overnight if possible.
References
-
National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary: (3-Bromopyridin-2-yl)methanol.[1] Retrieved from [Link][1]
-
Eriksson, J., et al. (2013).[1] Photolytic debromination of decabromodiphenyl ether (BDE 209). Environmental Science & Technology.[1] Retrieved from [Link]
-
Perinu, C., et al. (2017).[1][3] CO2 Capture by Aqueous 3-(Methylamino)propylamine in Blend with Tertiary Amines: An NMR Analysis. Energy Procedia. Retrieved from [Link]
Technical Support Center: Optimization of Suzuki Coupling for (3-Bromopyridin-2-YL)methanamine
Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is specifically tailored to address the challenges and optimization strategies for the cross-coupling of (3-Bromopyridin-2-YL)methanamine . This substrate presents a unique set of challenges due to the presence of a Lewis basic pyridine nitrogen and a primary amine, both of which can interact with the palladium catalyst.
This document is structured to provide immediate, actionable solutions through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to empower you, our fellow researchers and drug development professionals, to overcome common hurdles and achieve high-yield, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides foundational knowledge for working with this specific substrate.
Q1: My Suzuki coupling with (3-Bromopyridin-2-YL)methanamine is giving very low to no yield. What are the most likely causes?
A1: This is a common issue stemming from the inherent properties of the substrate. The primary culprits are:
-
Catalyst Inhibition: The pyridine nitrogen and, to a lesser extent, the primary amine are Lewis basic. They can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2] This is often the most significant barrier to success.
-
Poor Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. This substrate requires a more robust system, typically involving bulky, electron-rich phosphine ligands that can promote the desired catalytic steps while resisting inhibition.[2][3]
-
Suboptimal Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause significant degradation of the starting materials or promote unwanted side reactions.[4]
-
Slow Oxidative Addition: While the C-Br bond is generally reactive, the electron-donating character of the adjacent aminomethyl group can slightly disfavor the initial oxidative addition step, which is often rate-limiting.[5][6]
Q2: Do I need to protect the primary amine on (3-Bromopyridin-2-YL)methanamine before performing the Suzuki coupling?
A2: Not necessarily, and in many cases, it is preferable to avoid the extra protection/deprotection steps. While historical perspectives often suggested protecting amines, modern catalyst systems have shown high efficacy in the presence of unprotected primary amines.[7] The key is to select a ligand that is bulky enough to create a coordinatively saturated palladium complex that is less susceptible to inhibition by the amine. Attempting the reaction without protection first is a valid and efficient strategy.
Q3: What is the best "go-to" catalyst and ligand combination for this type of challenging substrate?
A3: For 2-substituted pyridines, especially those with additional coordinating groups, catalysts based on sterically hindered, electron-rich biaryl phosphine ligands are the gold standard. We strongly recommend starting with a pre-formed palladacycle precatalyst for reproducibility and ease of use.
| Catalyst/Ligand System | Rationale & Key Advantages |
| SPhos or XPhos with a Pd(II) precatalyst (e.g., XPhos Pd G3) | High Success Rate: These ligands are designed to be bulky and electron-rich, which accelerates the reductive elimination step and prevents catalyst inhibition by the pyridine nitrogen.[3][8][9] The precatalyst ensures the efficient in-situ generation of the active Pd(0) species.[9] |
| Pd₂(dba)₃ with a phosphine ligand (e.g., P(t-Bu)₃) | Alternative Pd(0) Source: This is a classic combination. Tri-tert-butylphosphine is a very electron-rich and sterically demanding ligand that can overcome some of the challenges, though it can be more sensitive to air than modern precatalysts.[4] |
Q4: How do I choose the right base and solvent for my reaction?
A4: The base and solvent system is interdependent and crucial for success.
-
Bases: A moderately strong inorganic base is typically required to facilitate the transmetalation step.[5]
-
K₃PO₄ or K₂CO₃: These are excellent starting points. K₃PO₄ is often used in anhydrous conditions, but it's important to note that it may require a small amount of water to be effective.[1][6]
-
Cs₂CO₃: A stronger and more soluble base that can be effective when others fail, though it is more expensive.
-
-
Solvents: Aprotic polar solvents are generally preferred.
-
1,4-Dioxane, Toluene, or THF: Often used with an aqueous solution of the base (e.g., 2M K₂CO₃). The presence of water can be beneficial for dissolving the base and facilitating the catalytic cycle.[10]
-
DMF or DMAc: Can be used for less reactive partners but can be difficult to remove and may lead to side reactions at high temperatures.
-
A recommended starting point is K₃PO₄ in 1,4-dioxane/water (e.g., 10:1 v/v) .
Part 2: Troubleshooting Guide
Use this guide when your reaction fails to meet expectations. The logical flow is designed to help you diagnose and solve the problem systematically.
Caption: Troubleshooting decision tree for a failed Suzuki coupling.
Part 3: Experimental Protocols & Mechanistic Insight
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][10] Your choice of reagents directly impacts the efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Recommended Starting Conditions
This protocol is designed as a robust starting point with a high probability of success for the coupling of (3-Bromopyridin-2-YL)methanamine with a generic Arylboronic Acid.
Materials:
-
(3-Bromopyridin-2-YL)methanamine (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or SPhos Pd G3) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add (3-Bromopyridin-2-YL)methanamine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxygen from promoting side reactions like homocoupling.[10]
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by water to create a 10:1 solvent mixture (e.g., for a 0.1 M reaction, use 1 mL of dioxane and 0.1 mL of water). The solution should be thoroughly degassed beforehand by sparging with inert gas for 15-20 minutes.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h). Reactions are often complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimization for Unreactive Boronic Acids or Persistent Low Yield
If Protocol 1 fails, consider using a more reactive boron species and a different base/solvent system.
Key Change: The boronic acid is converted to a potassium trifluoroborate salt. These salts are often more stable, easier to handle, and can exhibit different reactivity profiles, sometimes avoiding the protodeboronation side reaction.[9]
Procedure Modification:
-
Boron Reagent: Substitute the arylboronic acid with the corresponding Potassium Aryltrifluoroborate (1.2 - 1.5 equiv). The synthesis from the boronic acid is a straightforward procedure using KHF₂.[9]
-
Base: Switch to Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv).
-
Solvent: Use a solvent system of Toluene/Water (10:1) or THF/Water (10:1).
-
Catalyst: Remain with a bulky ligand system like SPhos or XPhos. Consider a slightly higher catalyst loading if necessary (up to 5 mol%).
-
Temperature: The reaction temperature may need to be adjusted (typically between 80-110 °C).
Causality: The switch to a trifluoroborate and a more soluble, stronger base (Cs₂CO₃) can enhance the rate of the transmetalation step, which may be the bottleneck with less reactive boronic acids or when catalyst inhibition is particularly severe.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link][11]
-
Asian Journal of Research in Chemistry. (2020). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Retrieved from [Link][12]
-
Ma, D., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC, NIH. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][4]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][5]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link][15]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][10]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link][1]
-
Wiley Online Library. (2025). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link][8]
-
Wiley Online Library. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link][16]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link][9]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link][2]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link][6]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link][3]
-
ACS Publications. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Retrieved from [Link][17]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the N-alkylation of (3-Bromopyridin-2-YL)methanamine
Technical Support Center: N-Alkylation of (3-Bromopyridin-2-YL)methanamine
Document ID: TSC-CHEM-260204-01
Last Updated: February 4, 2026
Introduction
The N-alkylation of (3-Bromopyridin-2-YL)methanamine is a critical transformation in medicinal chemistry and materials science, providing a key scaffold for a diverse range of functional molecules. However, what appears to be a straightforward SN2 reaction is often complicated by the electronic properties of the pyridine ring, the presence of the bromine substituent, and the inherent reactivity of the primary amine. The primary amine's nucleophilicity increases upon mono-alkylation, often leading to undesired di-alkylation products, which presents a significant challenge in achieving high selectivity.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help researchers overcome common obstacles and achieve clean, high-yielding synthesis of the desired secondary amine.
Troubleshooting Guide
This section addresses specific, common problems encountered during the N-alkylation of (3-Bromopyridin-2-YL)methanamine.
Q1: My reaction shows low conversion, with a significant amount of starting material remaining. What are the likely causes and solutions?
A1: Low conversion is a frequent issue, often stemming from several factors related to reactivity and reaction conditions.[3]
-
Insufficient Base Strength or Solubility: The inorganic bases typically used (e.g., K₂CO₃, Cs₂CO₃) have limited solubility in common aprotic solvents like acetonitrile (ACN) or acetone.[3] While complete dissolution is not always necessary, poor base availability can stall the reaction by failing to neutralize the HBr formed in situ, which protonates and deactivates the starting amine.
-
Solution 1 (Solvent Change): Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents better solvate the base and reactants, accelerating the bimolecular reaction. Be aware that DMF can decompose at high temperatures in the presence of a strong base.[3]
-
Solution 2 (Base Change): Use a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility and the "caesium effect," which enhances nucleophilicity. Alternatively, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be used, which also acts as an effective proton scavenger.
-
-
Low Reaction Temperature: SN2 reactions often require thermal energy to overcome the activation barrier.
-
Poor Electrophile Reactivity: While alkyl bromides are generally good electrophiles, their reactivity can vary.
-
Solution (Catalytic Additive): Add a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI). In solvents like acetone or ACN, this facilitates an in situ Finkelstein reaction, converting the more sluggish alkyl bromide to the much more reactive alkyl iodide, which accelerates the rate of N-alkylation.[3]
-
Q2: My main problem is over-alkylation. How can I selectively synthesize the mono-alkylated product?
A2: This is the classic challenge of amine alkylation.[1][2] The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.
-
Stoichiometry Control: Using a large excess of the primary amine relative to the alkylating agent can statistically favor mono-alkylation. However, this makes purification challenging as you must separate the product from a large amount of unreacted starting material.
-
Slow Addition of Electrophile: A more effective strategy is to add the alkylating agent slowly (e.g., via syringe pump) over several hours. This keeps the instantaneous concentration of the electrophile low, ensuring it is more likely to react with the more abundant primary amine rather than the newly formed secondary amine.
-
Competitive Deprotonation/Protonation Strategy: This advanced technique involves using the hydrobromide salt of the starting amine (R-NH₂·HBr) and slowly adding a stoichiometric amount of base.[5][6] The base will preferentially deprotonate the more acidic primary amine salt, making it available for reaction. The newly formed secondary amine product will then be protonated by another molecule of the starting amine salt, effectively "protecting" it from further alkylation.[5][6]
-
Alternative Synthetic Route (Reductive Amination): Reductive amination is an excellent alternative for achieving selective mono-alkylation.[7][8][9] This two-step, one-pot process involves first forming an imine by reacting the primary amine with an aldehyde or ketone, followed by reduction with a mild reducing agent.
-
Advantages: This method avoids the issue of over-alkylation because the intermediate imine is not nucleophilic and the reducing agent is chosen to be selective for the imine over the carbonyl.[8]
-
Recommended Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, moisture-tolerant, and highly selective for imines.[8]
-
Q3: I'm observing significant side products or decomposition. What could be happening?
A3: The bromopyridine moiety introduces the possibility of side reactions, especially under harsh conditions.
-
Nucleophilic Aromatic Substitution (SNAr): At very high temperatures with strong nucleophiles, the bromide on the pyridine ring could potentially be displaced. This is generally less common than N-alkylation but can occur.
-
Solution: Keep reaction temperatures as low as possible while still achieving a reasonable rate. Avoid highly nucleophilic conditions where possible.
-
-
Reaction with Pyridine Nitrogen: While the exocyclic aminomethyl group is significantly more nucleophilic than the endocyclic pyridine nitrogen, quaternization of the ring nitrogen can occur, especially with highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) and elevated temperatures.[10]
-
Solution: Use the mildest effective alkylating agent. For example, use an alkyl bromide instead of an iodide if possible. Careful monitoring by LC-MS can help identify the formation of this byproduct (M+R, where R is the alkyl group).
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent and base combination to start with?
A1: For initial screening, a combination of DMF as the solvent and K₂CO₃ or Cs₂CO₃ as the base provides a robust starting point. Heat the reaction to 80 °C and monitor by TLC or LC-MS. This combination balances reactant solubility and reactivity for many common alkyl halides.[3]
Q2: How do I effectively monitor the reaction progress?
A2: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 10-20% Methanol in Dichloromethane (DCM) or 50-70% Ethyl Acetate in Hexanes. The starting primary amine will be quite polar (low Rf), the desired secondary amine will be less polar (higher Rf), and the di-alkylated product will be even less polar (highest Rf). Staining with ninhydrin can be useful, as it will stain the primary and secondary amines but not the tertiary (di-alkylated) product. For definitive analysis, LC-MS is ideal to track the masses of all components.
Q3: My purification by column chromatography is difficult. Any tips?
A3: Pyridinic compounds can be challenging to purify on silica gel due to their basicity, which causes tailing and poor separation.
-
Tip 1 (Basic Modifier): Add a small amount of triethylamine (TEA) or ammonia in methanol (0.5-1%) to your mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.[11]
-
Tip 2 (Alternative Stationary Phases): If silica fails, consider using alumina (basic or neutral) or an amine-functionalized silica column, which are better suited for basic compounds.[11]
-
Tip 3 (Aqueous Workup): A well-designed aqueous workup can simplify purification. After the reaction, perform an acid-base extraction. Dilute the reaction mixture with ethyl acetate, wash with water to remove DMF, then extract with dilute acid (e.g., 1M HCl). This will pull your amine products into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract your product back into an organic solvent like DCM or ethyl acetate. This can significantly enrich your desired product before chromatography.
Data & Visualization
Table 1: Comparison of Common Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Accelerated) | Condition C (Selective) |
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Dichloroethane (DCE) |
| Base | K₂CO₃ (2.2 eq) | Cs₂CO₃ (2.2 eq) | None (reductive amination) |
| Additive | None | KI (0.1 eq) | Acetic Acid (catalyst) |
| Temperature | 80 °C (Reflux) | 100 °C | Room Temperature |
| Key Feature | Good starting point | For sluggish electrophiles | High selectivity for mono-alkylation |
| Primary Challenge | Solubility, slow reactions | Potential for side reactions | Requires an aldehyde/ketone |
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve low-yield N-alkylation reactions.
Caption: A flowchart for diagnosing and resolving low conversion in N-alkylation.
Reference Experimental Protocol: Reductive Amination
This protocol provides a reliable method for the selective mono-N-alkylation of (3-Bromopyridin-2-YL)methanamine with a generic aldehyde (R-CHO).
Materials:
-
(3-Bromopyridin-2-YL)methanamine (1.0 eq)
-
Aldehyde (R-CHO) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3-Bromopyridin-2-YL)methanamine (1.0 eq) and the aldehyde (1.1 eq). Dissolve the components in DCM or DCE. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine has been consumed (typically 4-12 hours).
-
Workup (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, typically with 0.5% triethylamine added to the mobile phase to prevent peak tailing.
References
-
Reich, S. H., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society. Available at: [Link]
-
Lee, Y. C., et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]
-
Kumar, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
-
Gusev, D. G. (2019). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research. Available at: [Link]
-
Loupy, A., et al. (2001). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Journal of Chemical Research. Available at: [Link]
-
Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
-
Chemistry Portal. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]
-
Khan, F., et al. (2019). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. Available at: [Link]
-
Various Authors. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
- CN113214146A - Process for the N-alkylation of aminopyridines. (2021). Google Patents.
-
Herzon, S. B., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Smith, A. B., III, et al. (2021). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society. Available at: [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. Available at: [Link]
-
Beauchemin, A. M., et al. (2017). Selective monomethylation of primary amines with simple electrophiles. Chemical Communications. Available at: [Link]
-
Beller, M., et al. (2021). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Chemistry – A European Journal. Available at: [Link]
-
Kumar, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]
Sources
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- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. teledynelabs.com [teledynelabs.com]
Technical Support Center: Purification of (3-Bromopyridin-2-YL)methanamine
Welcome to the technical support center for the purification of (3-Bromopyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to address common challenges encountered during the purification process. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude (3-Bromopyridin-2-YL)methanamine?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Common impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2]
Common Organic Impurities:
-
Starting Materials: Unreacted precursors from the synthesis process are a primary source of impurities.[1][3]
-
By-products: Side reactions can lead to the formation of structurally related compounds.[1][3][4] For instance, in syntheses involving the bromination of pyridine derivatives, isomers or over-brominated products can be common by-products.[5][6]
-
Intermediates: Incomplete reactions can result in the presence of intermediate compounds in the final crude product.[1][3][4]
-
Degradation Products: The desired compound may degrade under certain reaction or storage conditions, leading to new impurities.[1][3]
Inorganic Impurities:
-
Reagents, Ligands, and Catalysts: These are often introduced during the synthesis and may persist in the crude product.[1]
-
Inorganic Salts: Formed during reaction work-up, such as neutralization steps.[1]
Residual Solvents:
-
Solvents used in the synthesis or work-up that are not completely removed.[1]
To effectively devise a purification strategy, it is crucial to first identify the potential impurities based on the specific synthetic pathway employed.
Q2: My crude product is a dark, oily substance. How can I effectively purify it?
A dark, oily appearance often indicates the presence of multiple impurities. A multi-step purification approach is typically required. The choice of technique depends on the physicochemical properties of (3-Bromopyridin-2-YL)methanamine and its impurities. The most common and effective methods include extraction, column chromatography, and crystallization.[2]
Here is a logical workflow for purifying an impure, oily crude product:
Caption: General purification workflow for crude (3-Bromopyridin-2-YL)methanamine.
Q3: Which purification technique should I start with?
For an oily crude product, liquid-liquid extraction is an excellent initial step. It's a robust technique for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic phase. Given that (3-Bromopyridin-2-YL)methanamine is a basic compound, its solubility can be manipulated by adjusting the pH of the aqueous phase.
Protocol: Acid-Base Extraction
This protocol leverages the basicity of the amine group to selectively move the target compound between aqueous and organic layers, leaving non-basic impurities behind.
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). The basic (3-Bromopyridin-2-YL)methanamine will be protonated and move into the aqueous layer, while neutral or acidic impurities remain in the organic layer.
-
Separation: Separate the two layers. The aqueous layer now contains the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amine, causing the free base to precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., DCM) multiple times. The purified (3-Bromopyridin-2-YL)methanamine will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.
Q4: After extraction, my product is still not pure. What is the next step?
If impurities with similar basicity are present, extraction alone may not be sufficient. Column chromatography is the next logical step for separating compounds with different polarities.[7]
Troubleshooting Column Chromatography
| Issue | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.5 for the desired compound.[8] |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent. For basic compounds like this, adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent can improve elution by competing for active sites on the silica gel.[9] |
| Streaking on TLC/Column | The compound is interacting strongly with the acidic silica gel. | Use a deactivated stationary phase (e.g., alumina) or add a competing base to the eluent. |
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for aminopyridines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).[10]
-
Column Packing: Prepare a silica gel slurry in the non-polar component of your eluent and carefully pack the column.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q5: Can I use crystallization to purify my product?
Yes, crystallization is an excellent final purification step, especially if the product obtained after chromatography is a solid or can be converted to a solid salt.[2] It relies on the principle that the desired compound will be less soluble in a particular solvent at lower temperatures than the impurities.[2]
Troubleshooting Crystallization
| Issue | Potential Cause | Solution |
| Product Oiling Out | The boiling point of the solvent is too high, or the product is melting. | Use a lower-boiling point solvent or a solvent pair. |
| The solution is supersaturated. | Add a small amount of additional solvent. | |
| No Crystals Form | The solution is not saturated enough. | Slowly evaporate some of the solvent. |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Poor Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a different solvent or a solvent pair where the compound has lower solubility when cold. |
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to test include isopropanol, ethanol, toluene, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Purity Assessment
After each purification step, it is essential to assess the purity of your (3-Bromopyridin-2-YL)methanamine. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By systematically applying these purification techniques and troubleshooting common issues, you can effectively remove impurities from crude (3-Bromopyridin-2-YL)methanamine to obtain a high-purity product suitable for your research and development needs.
References
- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents.
-
Guideline on Impurities in new Active Pharmaceutical Ingredients - BfArM. Available at: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. Available at: [Link]
- CN104974081A - Synthetic method of 3-bromopyridine - Google Patents.
-
2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
-
Resolving API Impurity Issues in Drug Development | Pharmaguideline. Available at: [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. Available at: [Link]
-
Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com. Available at: [Link]
- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents.
-
2-(3-bromopyridin-2-yl)-N-methylethanamine - ChemSynthesis. Available at: [Link]
-
ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. Available at: [Link]
-
(3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem. Available at: [Link]
-
2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]
- WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
- CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google Patents.
-
Extraction of pyridine using systems based on water-soluble polymers - ResearchGate. Available at: [Link]
-
2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem. Available at: [Link]
-
3-Bromopyridine - Wikipedia. Available at: [Link]
-
API Purification - Zamann Pharma Support GmbH. Available at: [Link]
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. Available at: [Link]
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
-
3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem. Available at: [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. Available at: [Link]
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents.
-
How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. Available at: [Link]
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. Available at: [Link]
Sources
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- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 6. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
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- 11. iosrjournals.org [iosrjournals.org]
How to prevent the decomposition of (3-Bromopyridin-2-YL)methanamine during storage
Welcome to the technical support center for (3-Bromopyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: My freshly opened bottle of (3-Bromopyridin-2-YL)methanamine has a brownish tint. Is it decomposed?
A1: A slight brownish tint upon opening is not uncommon for aminopyridine derivatives and may not necessarily indicate significant decomposition. This can be due to minor surface oxidation. However, a dark brown or black coloration, especially if accompanied by a strong, unusual odor, suggests more substantial degradation. We recommend performing a purity analysis, such as NMR or LC-MS, to confirm its integrity before use.
Q2: What are the ideal short-term storage conditions for this compound in an active lab?
A2: For daily use, it is best to store (3-Bromopyridin-2-YL)methanamine in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place such as a laboratory cabinet away from direct sunlight and heat sources.[1][2][3] Ensure the container is properly labeled to avoid mix-ups.[2]
Q3: Can I store this compound in a standard laboratory freezer?
A3: While low temperatures are generally beneficial, it is crucial to prevent moisture condensation. If you choose to store it in a freezer, ensure the container is tightly sealed and consider using a desiccator within the freezer. Before use, allow the container to warm to room temperature completely before opening to prevent atmospheric moisture from condensing on the cold compound.
Q4: What materials are compatible for storing (3-Bromopyridin-2-YL)methanamine?
A4: Glass containers, such as amber glass bottles, are highly recommended.[2] High-density polyethylene (HDPE) containers can also be used.[2] Avoid reactive materials and ensure containers are clean and dry before use.
II. Understanding Decomposition Pathways
(3-Bromopyridin-2-YL)methanamine is susceptible to degradation through several mechanisms, primarily due to the reactive nature of the amine group and the pyridine ring. Understanding these pathways is key to preventing decomposition.
-
Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or further degradation products. This is often accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Reaction with Carbon Dioxide: Amines can react with atmospheric CO2 to form carbamates. While this is often a reversible process, it can affect the purity and reactivity of the compound.
-
Moisture Sensitivity: Amines are hygroscopic and can absorb moisture from the air.[4] This can lead to hydrolysis or facilitate other degradation reactions.
-
Light Sensitivity (Photodecomposition): Like many aromatic compounds, exposure to UV light can induce decomposition.
-
Thermal Decomposition: Elevated temperatures can accelerate all degradation pathways.
Below is a diagram illustrating the primary environmental factors that can lead to the decomposition of (3-Bromopyridin-2-YL)methanamine.
Caption: Key environmental factors leading to the decomposition of (3-Bromopyridin-2-YL)methanamine.
III. Troubleshooting Guide for Storage Issues
This section provides a systematic approach to identifying and resolving storage-related decomposition of (3-Bromopyridin-2-YL)methanamine.
Problem: Significant Discoloration and Purity Loss Detected
Step 1: Immediate Quarantine and Re-evaluation of Storage Conditions
-
Isolate the Affected Batch: Immediately separate the suspect container to prevent cross-contamination or accidental use.
-
Review Current Storage Protocol: Compare your current storage method against the recommended guidelines in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool: 2-8°C for long-term storage | Slows down reaction kinetics of decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO2. |
| Light | Dark (Amber vials or stored in a dark cabinet) | Prevents photodecomposition. |
| Container | Tightly sealed, appropriate material (Glass) | Prevents exposure to air and moisture.[2][5] |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[6][7] | Prevents chemical reactions that can degrade the compound. |
Step 2: Purity Analysis Protocol
To quantify the extent of decomposition, perform the following analytical tests:
-
Visual Inspection: Note the color and physical state of the compound.
-
Proton NMR (¹H NMR):
-
Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Look for the appearance of new peaks or a decrease in the integration of characteristic peaks of the parent compound. Impurity peaks are often broad and may appear in the aldehyde or aromatic regions.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Prepare a dilute solution of the sample.
-
Run on a reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with 0.1% formic acid).
-
Analyze the chromatogram for purity and identify the mass of any major impurities.
-
Step 3: Corrective Actions and Future Prevention
The following workflow will guide you through the necessary corrective actions based on your findings.
Caption: Workflow for addressing decomposition of (3-Bromopyridin-2-YL)methanamine.
Protocol for Small-Scale Repurification
If purity analysis indicates minor degradation, a small-scale column chromatography purification can be attempted.
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small percentage of triethylamine to prevent streaking)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude (3-Bromopyridin-2-YL)methanamine in a minimal amount of the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the compound with the solvent system, collecting fractions.
-
Monitor the fractions by TLC (Thin Layer Chromatography).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Confirm the purity of the recovered material by NMR or LC-MS.
-
Immediately store the purified compound under the recommended conditions.
IV. Long-Term Storage Protocol
For archiving or long-term storage, the following protocol is strongly recommended:
-
Aliquot the Compound: Divide the compound into smaller, single-use quantities in amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere Blanketing: Before sealing, flush each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Secure Sealing: Use vials with PTFE-lined caps to ensure an airtight seal.
-
Secondary Containment: Place the sealed vials inside a larger, labeled container. For added protection, this can be placed inside a desiccator.
-
Cold Storage: Store the container in a freezer at -20°C.
-
Maintain a Log: Keep a detailed record of when the compound was stored and each time an aliquot is removed.
By adhering to these guidelines, you can significantly extend the shelf life of (3-Bromopyridin-2-YL)methanamine and ensure the reliability and reproducibility of your experimental results.
References
Sources
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
Common pitfalls in the handling of brominated pyridine compounds
Welcome to the technical support center for brominated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with these versatile but often tricky building blocks. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.
Part 1: General Handling & Stability FAQs
This section addresses the most frequent questions regarding the fundamental properties of brominated pyridines.
Q1: How should I properly store and handle brominated pyridine compounds?
Answer: Proper storage is crucial to ensure the integrity of your starting material. While generally stable, bromopyridines can be sensitive to environmental factors.
-
Storage Conditions: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and light.[1] Many suppliers ship these compounds in amber bottles to protect them from light.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2][3] Thermal decomposition can release toxic fumes like hydrogen bromide and nitrogen oxides.[2]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some bromopyridines can be irritating or toxic.[2][4]
Q2: My bromopyridine appears discolored and my NMR shows impurities. What are the common degradation pathways?
Answer: Discoloration is a common sign of degradation. The two most likely culprits are hydrolysis and photodecomposition.
-
Hydrolysis: Trace amounts of water, especially in the presence of acid or base, can lead to the slow hydrolysis of the C-Br bond to form the corresponding hydroxypyridine. This is often accelerated by heat.
-
Photodecomposition: Pyridine rings can be sensitive to UV light. Prolonged exposure can lead to radical-mediated decomposition and polymerization, often resulting in a dark, tarry appearance.
-
Self-Condensation: Under certain conditions, particularly with heat and in the presence of catalytic impurities, bromopyridines can undergo self-condensation or oligomerization reactions.
Troubleshooting Tip: If you suspect degradation, it is often best to purify the material before use. A simple filtration through a short plug of neutral alumina or silica gel, eluting with a non-polar solvent, can often remove baseline impurities. For more significant degradation, re-distillation or recrystallization may be necessary.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom present unique challenges in cross-coupling chemistry.
Q3: My Suzuki-Miyaura coupling with a bromopyridine is giving low to no yield. What's going wrong?
Answer: This is a classic problem. The failure of a Suzuki coupling with a bromopyridine substrate typically stems from two main issues: catalyst inhibition by the pyridine nitrogen and difficult oxidative addition.[5][6]
The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[5] This is especially problematic for 2-bromopyridines where the nitrogen is in close proximity to the reaction center.
Below is a systematic workflow to diagnose and solve the issue.
Caption: Troubleshooting Decision Flow for Suzuki-Miyaura Couplings.
-
Re-evaluate the Ligand (The "Why"): Standard ligands like PPh₃ are often ineffective. You need a ligand that is both sterically bulky and electron-rich.[6][7]
-
Screen Catalysts and Ligands:
-
Step 1: Set up parallel reactions screening ligands like XPhos, SPhos, RuPhos, or DavePhos. These are industry standards for challenging substrates.
-
Step 2: Use a modern palladium pre-catalyst (e.g., G3 or G4 palladacycles) which are designed for stability and rapid generation of the active Pd(0) species.
-
-
Optimize the Base and Solvent:
-
Base: The choice of base is critical. While K₃PO₄ is a common choice, it often requires a small amount of water to be effective, which can also lead to unwanted protodeborylation of the boronic acid.[9] Consider screening stronger bases like Cs₂CO₃.
-
Solvent: Ensure your solvent (e.g., Toluene, Dioxane, 2-MeTHF) is rigorously anhydrous and degassed.[10][11] Oxygen can oxidize the active Pd(0) catalyst.
-
| Parameter | Recommendation for 2-Bromopyridine | Recommendation for 3- & 4-Bromopyridine | Rationale |
| Pd Pre-catalyst | XPhos-Pd-G3, SPhos-Pd-G2 | Pd(OAc)₂, Pd₂(dba)₃ | 2-substituted pyridines require highly active, pre-formed catalysts to overcome inhibition. |
| Ligand | XPhos, SPhos, RuPhos | P(t-Bu)₃, SPhos | Bulky, electron-rich ligands are essential to prevent catalyst poisoning and promote oxidative addition.[6] |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ | Stronger bases are often needed for more challenging couplings. |
| Solvent | Dioxane, Toluene, 2-MeTHF | Dioxane/H₂O, Toluene | Anhydrous conditions are key, but sometimes aqueous mixtures can accelerate the reaction if deborylation is not an issue. |
| Temperature | 80-110 °C | 80-110 °C | Elevated temperatures are usually required to drive the reaction to completion. |
Q4: I'm observing significant debromination (protodehalogenation) of my starting material. How can I prevent this?
Answer: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom.[12][13] This typically occurs via two main pathways in cross-coupling reactions:
-
Hydrolytic Debromination: Trace water in the reaction can react with the organopalladium intermediate before transmetalation occurs.
-
Reductive Debromination: This can happen if the boronic acid is unstable and undergoes protodeborylation, or if other components in the reaction mixture act as hydride sources.
Mitigation Strategies:
-
Rigorously Anhydrous Conditions: Use freshly distilled solvents and dry all reagents thoroughly. Ensure your base is anhydrous.
-
Lower the Temperature: Higher temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that still allows for conversion (e.g., 80 °C instead of 110 °C).
-
Use a More Stable Boron Source: Boronic acids can be prone to decomposition. Consider using more stable boronic esters, such as pinacol (Bpin) or MIDA boronates, which release the boronic acid slowly under the reaction conditions.
-
Change the Base: A weaker base might slow down the decomposition of the boronic acid.
Q5: I'm struggling with a Buchwald-Hartwig amination of a bromopyridine. What are the key parameters to optimize?
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and reaction conditions.[10][14] The pyridine nitrogen can inhibit the catalyst, and the C-N reductive elimination can be challenging.
Key Optimization Points:
-
Base Selection: The base deprotonates the amine nucleophile. A strong, non-nucleophilic base is essential.
-
Common Choices: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Others include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).
-
-
Solvent: Anhydrous, non-protic solvents are required. Toluene and dioxane are the most frequently used.[11]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen.[10] Ensure the reaction vessel is thoroughly purged with argon or nitrogen, and the solvent is properly degassed.
Part 3: Troubleshooting Metal-Halogen Exchange Reactions
Creating organometallic reagents from bromopyridines is notoriously difficult due to the high reactivity and potential for side reactions.
Q6: I'm trying to perform a lithium-halogen exchange on a bromopyridine with n-BuLi, but I'm getting a complex mixture. What are the common pitfalls?
Answer: The direct lithiation of bromopyridines is challenging due to the instability of the resulting pyridyl lithium species.[18] Several side reactions can occur rapidly, even at low temperatures.
Sources
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- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Dehalogenation - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. reddit.com [reddit.com]
Optimizing reaction time and temperature for (3-Bromopyridin-2-YL)methanamine synthesis
Welcome to the technical support center for the synthesis of (3-Bromopyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key building block.
Introduction
(3-Bromopyridin-2-YL)methanamine is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, while achievable through established routes, presents specific challenges that can impact yield, purity, and scalability. This guide focuses on the most common synthetic pathway: the reduction of 3-bromo-2-cyanopyridine, and provides expert insights into optimizing reaction time and temperature to mitigate side reactions and enhance product quality.
Core Synthesis Pathway: Reduction of 3-Bromo-2-cyanopyridine
The primary and most direct route to (3-Bromopyridin-2-YL)methanamine involves the reduction of the nitrile group of 3-bromo-2-cyanopyridine. This transformation can be achieved through several methods, broadly categorized as catalytic hydrogenation and chemical reduction.
Caption: General synthetic route to (3-Bromopyridin-2-YL)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of (3-Bromopyridin-2-YL)methanamine?
The most common precursor is 3-bromo-2-cyanopyridine. This intermediate can be synthesized from 3-bromopyridine through various cyanation methods. One approach involves the reaction of 3-bromopyridine 1-oxide with trimethylsilyl cyanide.
Q2: What are the primary methods for reducing 3-bromo-2-cyanopyridine?
The two main approaches are:
-
Catalytic Hydrogenation: This method employs a metal catalyst (e.g., Raney Nickel, Palladium on Carbon) and a hydrogen source (e.g., hydrogen gas, ammonium formate) to reduce the nitrile group.
-
Chemical Reduction: This involves the use of hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in combination with a catalyst like Cobalt(II) Chloride.
Q3: What is the most significant side reaction to consider during the reduction of 3-bromo-2-cyanopyridine?
The most critical side reaction is hydrodehalogenation , where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 2-(aminomethyl)pyridine as an impurity. The propensity for this side reaction is highly dependent on the chosen reduction method and reaction conditions.
Q4: How do reaction time and temperature influence the synthesis?
Reaction time and temperature are critical parameters that must be carefully controlled to balance reaction completion with the suppression of side reactions.
-
Higher temperatures generally increase the reaction rate but can also promote dehalogenation, especially with catalysts like Palladium on Carbon.
-
Prolonged reaction times can also lead to increased byproduct formation. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to determine the optimal endpoint.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of (3-Bromopyridin-2-YL)methanamine and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of (3-Bromopyridin-2-YL)methanamine | Incomplete reaction. | - Increase reaction time, but monitor closely for byproduct formation. - For catalytic hydrogenation, ensure the catalyst is active and not poisoned. - For chemical reductions, use a sufficient excess of the reducing agent. |
| Significant dehalogenation. | - Catalytic Hydrogenation: Switch to a less aggressive catalyst (e.g., Raney Nickel instead of Pd/C). Optimize temperature and pressure to the lowest effective levels. - Chemical Reduction: Consider using NaBH₄/CoCl₂ which can be more chemoselective than LiAlH₄.[1] | |
| Formation of secondary amines. | - For catalytic hydrogenation, the addition of ammonia to the reaction mixture can suppress the formation of secondary amine byproducts.[2] | |
| Presence of Unreacted 3-Bromo-2-cyanopyridine | Insufficient reducing agent or inactive catalyst. | - Add fresh catalyst or an additional portion of the reducing agent. - Ensure the reaction is running under the correct atmosphere (e.g., inert for LiAlH₄, hydrogen for catalytic hydrogenation). |
| Poor solubility of the starting material. | - Choose an appropriate solvent that dissolves the starting material well. For catalytic hydrogenation, alcohols like methanol or ethanol are common. For LiAlH₄, anhydrous ethers like THF or diethyl ether are required. | |
| Difficult Purification of the Final Product | Presence of polar byproducts. | - An acidic workup can help separate the basic amine product from non-basic impurities. The product can then be liberated by basification and extraction. |
| Co-elution of the product and dehalogenated byproduct during chromatography. | - Optimize the chromatography solvent system. A gradient elution may be necessary. - Consider derivatization (e.g., Boc protection) to alter the polarity of the products for easier separation. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This method is often preferred due to its generally lower propensity for dehalogenation compared to palladium-based catalysts.
Step-by-Step Methodology:
-
Catalyst Preparation: In a fume hood, carefully wash commercially available Raney Nickel (50% slurry in water) with deionized water until the washings are neutral. Then, wash with ethanol to remove water.
-
Reaction Setup: To a solution of 3-bromo-2-cyanopyridine (1.0 eq) in ethanol in a high-pressure reactor, add the prepared Raney Nickel catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi).
-
Reaction Conditions: Heat the mixture to a controlled temperature (e.g., 40-60°C) and stir vigorously. The optimal reaction time should be determined by monitoring the reaction progress (typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Workflow for catalytic hydrogenation with Raney Nickel.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent that can efficiently convert nitriles to primary amines. However, it is non-selective and can also promote dehalogenation. Strict anhydrous conditions are essential.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Substrate: Cool the LiAlH₄ suspension to 0°C in an ice bath. Dissolve 3-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a predetermined time (e.g., 2-6 hours), or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams.[3] This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
Purification: Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.
Data Summary: Comparison of Reduction Methods
The choice of reduction method significantly impacts the reaction outcome. The following table provides a comparative overview based on typical results reported in the literature for similar substrates.
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (LiAlH₄) |
| Typical Temperature | 40 - 80°C | 0°C to Room Temperature |
| Typical Pressure | 50 - 500 psi H₂ | Atmospheric |
| Typical Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Selectivity (vs. Dehalogenation) | Moderate to Good | Fair to Moderate |
| Functional Group Tolerance | Good (can reduce other groups) | Poor (reduces many functional groups) |
| Safety Considerations | Flammable hydrogen gas, pyrophoric catalyst | Highly reactive with water, generates hydrogen gas during workup |
| Typical Yields | 60 - 85% | 50 - 75% |
Mechanistic Insights
Understanding the underlying mechanisms is key to optimizing the reaction and troubleshooting issues.
Caption: Simplified mechanisms for nitrile reduction.
The potential for dehalogenation arises from the interaction of the aryl bromide with the catalyst surface in catalytic hydrogenation or with the powerful hydride reagent in chemical reductions. Milder conditions and less reactive catalysts or reagents can help to minimize this undesired side reaction.[4]
References
- Process for the preparation of 2-cyanopyridine derivatives. (2007). EP1746089A1.
- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(i), 137-142.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2020). ChemistrySelect, 5(33), 10449-10453.
-
How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. (2023, May 6). YouTube. Retrieved from [Link]
- Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. (2025). BenchChem.
- ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. (2010). ChemInform, 41(26).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2016). Organic Letters, 18(21), 5584-5587.
- Comparing Strengths of Oxidants and Reductants. (2023, August 29). Chemistry LibreTexts.
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
-
hydrogen. (n.d.). Organic Syntheses Procedure. Retrieved February 4, 2026, from [Link]
- Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). Reduction of organic compounds with sodium borohydride-transition metal salt systems (1). Reduction of organic nitrile, nitro and amide compounds to primary amines. Tetrahedron Letters, 10(52), 4555-4558.
-
Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 4, 2026, from [Link]
- Electrochemical reductions of cyanopyridine bases. (1984). US4482437A.
- Catalytic Hydrodehalogenation Reactions. (n.d.). Science of Synthesis.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2012, July 2). Reddit. r/chemistry.
- Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. (2009). Synlett, 2009(12), 1933-1936.
- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. (2024). RSC Advances, 14(10), 6945-6949.
- Organic reaction in water. Part 3: A facile method for reduction of aromatic rings using a Raney Ni-Al alloy in dilute aqueous alkaline solution under mild conditions. (2001). Journal of the Chemical Society, Perkin Transactions 1, (23), 3020-3022.
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]
Sources
Technical Support Center: Catalyst Deactivation in Reactions with (3-Bromopyyridin-2-YL)methanamine
Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving (3-Bromopyridin-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst performance in cross-coupling and other catalytic reactions utilizing this versatile building block. This resource provides in-depth, experience-driven insights and actionable protocols to diagnose and mitigate catalyst deactivation, ensuring the success of your synthetic endeavors.
The unique structure of (3-Bromopyridin-2-YL)methanamine, featuring a bromo-substituted pyridine ring with a neighboring aminomethyl group, presents specific challenges in catalysis. The pyridine nitrogen's lone pair and the adjacent primary amine can act as strong ligands, leading to catalyst poisoning and the formation of inactive complexes. This guide will walk you through the common pitfalls and provide systematic approaches to overcome them.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with (3-Bromopyridin-2-YL)methanamine is stalling or showing low conversion. What are the likely causes?
A1: Stalling or low conversion in cross-coupling reactions with this substrate is a common issue, often pointing to catalyst deactivation. The primary culprits are typically related to the substrate's inherent properties. The pyridine nitrogen and the aminomethyl group can coordinate strongly to the metal center (e.g., Palladium), effectively poisoning the catalyst by blocking active sites required for the catalytic cycle to proceed.[1][2]
Several factors can exacerbate this issue:
-
Ligand Choice: The phosphine ligand used may not be sufficiently electron-donating or sterically hindering to prevent the substrate from coordinating to the metal center.
-
Catalyst Precursor: The choice of palladium precursor can influence the formation of the active catalytic species. In some cases, using a pre-catalyst can lead to cleaner and more efficient reactions.[3]
-
Reaction Conditions: Suboptimal temperature, solvent, or base can contribute to catalyst decomposition or the formation of inactive species.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a clear visual indicator of catalyst decomposition. It signifies the agglomeration of the palladium catalyst into an inactive, elemental form. This can be triggered by several factors:
-
High Temperatures: Excessive heat can promote the reduction of the active Pd(II) species to Pd(0) and subsequent aggregation.
-
Ligand Degradation: The phosphine ligands that stabilize the palladium center can degrade under harsh reaction conditions, leaving the metal center exposed and prone to precipitation.
-
Substrate-Induced Decomposition: The strong coordination of the aminopyridine substrate can sometimes destabilize the catalytic complex, leading to the formation of palladium black.
To prevent this, consider the following:
-
Lowering the reaction temperature.
-
Using more robust ligands that can better stabilize the palladium center.
-
Ensuring rigorous inert atmosphere conditions to prevent oxidation, which can contribute to catalyst instability.
Q3: Are there specific ligands that are recommended for cross-coupling reactions with (3-Bromopyridin-2-YL)methanamine?
A3: Yes, the choice of ligand is critical for success. For substrates like (3-Bromopyridin-2-YL)methanamine, bulky and electron-rich phosphine ligands are generally preferred. These ligands can create a sterically hindered environment around the metal center, which helps to prevent the bidentate coordination of the substrate that leads to catalyst poisoning.
Some commonly successful ligand classes for challenging aminopyridine substrates include:
-
Buchwald-type biaryl phosphine ligands: (e.g., XPhos, SPhos, RuPhos) These are known for their effectiveness in C-N and C-C bond-forming reactions with sterically demanding and electronically challenging substrates.[4][5]
-
Josiphos-type ferrocenyl phosphine ligands: These have also shown utility in similar transformations.
A screening of different ligands is often necessary to identify the optimal choice for a specific reaction.[4]
Section 2: Troubleshooting Guides
Issue 1: Incomplete Conversion in a Suzuki-Miyaura Coupling
Symptoms:
-
Reaction stalls at <80% conversion even with extended reaction times.
-
Significant amounts of starting material remain.
-
Formation of homocoupled byproducts may be observed.
Diagnostic Workflow:
Caption: Troubleshooting workflow for incomplete Suzuki-Miyaura coupling.
Detailed Protocol for Troubleshooting:
-
Verify Reagent Quality:
-
Boronic Acid/Ester: Ensure the boronic acid or ester is pure and not decomposed. Consider using a fresh bottle or recrystallizing the reagent.
-
(3-Bromopyridin-2-YL)methanamine: Confirm the purity of the starting material. Impurities can sometimes act as catalyst poisons.
-
Base: Use a freshly opened or properly stored base. Carbonates can absorb water, and alkoxides can degrade.
-
Solvent: Use anhydrous, degassed solvent. Oxygen can lead to phosphine ligand oxidation and catalyst deactivation.
-
-
Optimize Ligand and Base:
-
Ligand Screening: If using a standard ligand like PPh3, switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or RuPhos.[4] A ligand screen is highly recommended.
-
Base Selection: Strong bases like NaOtBu can sometimes promote side reactions or ligand degradation.[6] Consider switching to a weaker base like K3PO4 or Cs2CO3, which are often effective in Suzuki couplings of nitrogen heterocycles.[7]
-
-
Adjust Reaction Temperature:
-
High temperatures can lead to catalyst decomposition. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
-
Employ a Pre-catalyst:
-
Using a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) can lead to more consistent and reproducible results by ensuring the efficient formation of the active catalytic species.[8]
-
Issue 2: Low Yield in a Buchwald-Hartwig Amination
Symptoms:
-
The desired C-N coupled product is formed in low yield.
-
The primary side product is the hydrodehalogenated starting material (debromination).
-
Unreacted starting materials are present.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning | The aminopyridine substrate is strongly coordinating to the palladium center, inhibiting the catalytic cycle.[1][2] | Use a bulky, electron-rich phosphine ligand (e.g., BrettPhos, RuPhos) to sterically disfavor bidentate coordination.[4] |
| Slow Reductive Elimination | The final step of the catalytic cycle, reductive elimination to form the C-N bond, is slow. | Switching to a more electron-donating ligand can often accelerate this step. |
| Competitive Debromination | A side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain bases and high temperatures. | Use a milder base (e.g., LHMDS, K3PO4) and lower the reaction temperature.[6] |
| Poor Solubility | The catalyst or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics. | Screen alternative solvents like dioxane, toluene, or t-BuOH.[3] |
Experimental Protocol for Optimizing a Buchwald-Hartwig Amination:
-
Materials:
-
(3-Bromopyridin-2-YL)methanamine
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., RuPhos Pd G3)
-
RuPhos ligand
-
Base (e.g., LHMDS or Cs2CO3)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add (3-Bromopyridin-2-YL)methanamine (1.0 eq), the amine coupling partner (1.2 eq), and the base (2.0 eq).
-
In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.
-
Add the catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to the desired temperature (start with 80-100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
If the reaction stalls, consider a step-wise increase in temperature or the addition of a small amount of fresh catalyst.
-
Section 3: Understanding the Deactivation Mechanisms
Catalyst deactivation in the presence of (3-Bromopyridin-2-YL)methanamine is primarily driven by its ability to act as a chelating ligand.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Reactivity of the C-Br Bond in (3-Bromopyridin-2-YL)methanamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (3-Bromopyridin-2-YL)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and enhance the reactivity of the C-Br bond in your synthetic campaigns. This document is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with activating the C-Br bond in (3-Bromopyridin-2-YL)methanamine?
A1: The reactivity of (3-Bromopyridin-2-YL)methanamine in popular cross-coupling reactions is governed by a delicate interplay of electronic and structural factors. The primary challenges are threefold:
-
Pyridine Ring Electronics: The pyridine ring is electron-deficient, which generally facilitates the oxidative addition of the C-Br bond to a low-valent metal catalyst (e.g., Pd(0)), a key step in many cross-coupling cycles.[1] However, this is counterbalanced by the substrate's unique structural feature.
-
Catalyst Inhibition by the Aminomethyl Group: The primary amine on the adjacent aminomethyl group is a potent Lewis base. It can coordinate or chelate to the palladium catalyst. This coordination can stabilize the catalyst, but more often it leads to the formation of catalytically inactive or dormant complexes, effectively poisoning the catalyst and preventing the desired reaction from proceeding.[2][3]
-
Steric Hindrance: The proximity of the aminomethyl group to the C-Br bond at the 2- and 3-positions can create steric congestion around the reaction center, potentially hindering the approach of the catalyst and other reagents.
Understanding these competing effects is crucial for designing a successful reaction protocol.
Q2: Which palladium-catalyzed cross-coupling reactions are most suitable for this substrate, and what are the initial considerations?
A2: (3-Bromopyridin-2-YL)methanamine is a viable substrate for several key C-C and C-N bond-forming reactions. The choice depends on the desired transformation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is generally robust but highly sensitive to the choice of ligand and base to overcome catalyst inhibition.[4][5]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds. Success with this substrate is critically dependent on using specialized, bulky phosphine ligands that can prevent the formation of inactive catalyst-substrate chelates.[2][6]
-
Sonogashira Coupling: Used to couple the substrate with terminal alkynes to form C(sp²)-C(sp) bonds.[7] This reaction often employs a dual catalyst system of palladium and copper(I), and careful optimization of the base and solvent is necessary.[8]
Initial method development should always focus on ligand selection. Bulky, electron-rich phosphine ligands are often the key to success as they can promote the desired catalytic cycle while minimizing unproductive chelation.[9][10]
Q3: Can the primary amine of the aminomethyl group be protected? Is it recommended?
A3: Yes, the primary amine can be protected, most commonly as a Boc-carbamate or an amide.
-
Advantages of Protection: Protecting the amine prevents it from coordinating to the palladium catalyst, thereby eliminating the primary catalyst deactivation pathway.[3] This can dramatically improve reaction yields and consistency, especially during initial screening or on a larger scale.
-
Disadvantages of Protection: This strategy adds two steps to the synthetic sequence (protection and deprotection), which reduces overall efficiency.
-
Recommendation: For initial small-scale experiments where yield is paramount and reaction optimization is challenging, using the Boc-protected version of the substrate is a prudent strategy. For larger-scale syntheses, developing a robust protocol with the unprotected amine is often more cost-effective. Modern ligand systems, such as the Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos), have been specifically designed to overcome the challenges of unprotected amine substrates.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction.
Q: I am attempting a Suzuki-Miyaura coupling with (3-Bromopyridin-2-YL)methanamine and an arylboronic acid, but I am seeing only starting material or trace product by LC-MS. What are the likely causes and how can I fix it?
A: This is a common issue stemming from catalyst inactivity. Here is a systematic approach to troubleshooting:
-
Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate due to the chelation problem.
-
Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to promote the crucial reductive elimination step and are sterically demanding enough to discourage the formation of stable, inactive Pd-substrate chelates.[9][11] Start with a Pd:Ligand ratio of 1:2.
-
-
Assess the Base: The base is not just a stoichiometric reagent; it plays a critical role in the transmetalation step.[5]
-
Check Solvent and Temperature:
-
Solution: Aprotic polar solvents are standard. A mixture of 1,4-dioxane/water or toluene/water (e.g., 10:1 ratio) is a good starting point. If solubility is an issue, consider DMF or DMA. Reactions often require elevated temperatures (80-110 °C). If you suspect thermal decomposition of your boronic acid, try a lower temperature for a longer duration.
-
-
Consider the Palladium Precatalyst:
-
Solution: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using a pre-formed palladacycle precatalyst (e.g., an SPhos or XPhos G3 or G4 Palladacycle ) can lead to more consistent initiation of the catalytic cycle and improved results. These are particularly effective for challenging substrates.[2]
-
Caption: Productive Catalytic Cycle vs. Substrate Inhibition Pathway.
Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Pd Precatalyst | SPhos G3 Palladacycle (2 mol%) | BrettPhos G3 Palladacycle (2 mol%) | Pd(CF₃COO)₂ (2.5 mol%) |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | PPh₃ (5 mol%) |
| Co-Catalyst | None | None | CuI (5 mol%) [8] |
| Base | K₃PO₄ (2.0 equiv) | LiHMDS (2.5 equiv) [2] | Et₃N (Solvent/Base) [8] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | THF or Toluene | DMF [8] |
| Temperature | 100 °C | 80 °C | 100 °C [8] |
| Notes | Ensure all reagents are degassed. | Perform under an inert atmosphere (N₂ or Ar). | Degas solvent and purge with N₂ before adding catalyst. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
To a dry reaction vial equipped with a magnetic stir bar, add (3-Bromopyridin-2-YL)methanamine (1.0 equiv), the desired boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, dissolve the SPhos G3 Palladacycle (0.02 equiv) in the degassed 1,4-dioxane portion of the solvent system.
-
Add the catalyst solution to the reaction vial, followed by the degassed water portion of the solvent system.
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Anderson, K. W., et al. (2006). The Development of a General Method for Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides. Journal of the American Chemical Society. Available at: [Link]
-
Gagnon, A., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]
-
Li, W., et al. (2011). Synthesis of heterobiaryls via Suzuki–Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. Tetrahedron. Available at: [Link]
-
Fors, B. P., et al. (2009). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Tang, R-J., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Gessner Group. Phosphine ligands and catalysis. University of Wuppertal. Available at: [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling. Available at: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. youtube.com [youtube.com]
- 10. gessnergroup.com [gessnergroup.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Work-up procedures for reactions containing (3-Bromopyridin-2-YL)methanamine
<Technical Support Center: Work-up Procedures for Reactions Containing (3-Bromopyridin-2-YL)methanamine >
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromopyridin-2-YL)methanamine is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a nucleophilic primary amine and a bromine-substituted pyridine ring suitable for cross-coupling reactions.[1][2][3] Its unique electronic and steric properties, however, can present challenges during reaction work-up and purification. This guide provides a comprehensive, experience-driven resource for troubleshooting common issues and outlines robust protocols to ensure high purity and yield.
Key Properties & Reactivity Profile
A foundational understanding of the molecule's characteristics is critical for designing an effective work-up strategy.
| Property | Value / Observation | Implication for Work-up |
| Molecular Formula | C₆H₇BrN₂ | - |
| Molecular Weight | 187.04 g/mol [4] | Influences chromatographic behavior and extraction efficiency. |
| Functionality | Primary amine, Pyridine ring, Aryl bromide | The two basic nitrogen atoms dictate its behavior in acid-base extractions. The aryl bromide is a handle for various coupling reactions. |
| Basicity | The aminomethyl group and the pyridine nitrogen are both basic and can be protonated. | This dual basicity is the cornerstone of purification by acid-base extraction.[5] |
| Polarity | High | Highly polar, leading to good solubility in polar organic solvents and some water solubility, especially when protonated. |
| Stability | Generally stable, but can be sensitive to highly acidic conditions or prolonged heating. | Avoid unnecessarily harsh conditions during work-up to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for losing my product during an aqueous work-up?
A1: The most frequent cause of yield loss is the unintended partitioning of the product into the aqueous layer. Because (3-Bromopyridin-2-YL)methanamine has two basic nitrogen atoms, it readily forms hydrochloride or other salts in the presence of acid.[6] If your reaction mixture is acidic, or if you perform an acidic wash, your product will become protonated and highly water-soluble. Always check the pH of the aqueous layer before discarding it.
Q2: My TLC shows a smear instead of a clean spot. What's happening?
A2: Tailing or smearing on a standard silica gel TLC plate is a classic sign of a basic compound interacting strongly with the acidic silanol groups of the silica.[7] This interaction hinders proper elution and results in poor separation. To resolve this, add a small amount of a basic modifier like triethylamine (0.5-1%) or a few drops of ammonia to your TLC mobile phase.
Q3: Can I use (3-Bromopyridin-2-YL)methanamine in reactions sensitive to primary amines?
A3: Yes, but it often requires protection of the primary amine. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl), can be employed. The work-up will then involve an additional deprotection step, which must be factored into your overall purification strategy.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield After Aqueous Extraction
Q: I performed a standard extraction with ethyl acetate and water, but my yield is very low. Where did my product go?
A: Your product is likely in the aqueous layer as a salt.
-
Causality: If your reaction was run under acidic conditions, or if acidic byproducts were formed, the amine groups on your product will be protonated. This salt form is highly soluble in water and will not be efficiently extracted by less polar organic solvents like ethyl acetate.
-
Troubleshooting Steps:
-
Check pH: Before discarding any aqueous layer, test its pH. If it is acidic (pH < 7), your product is likely dissolved in it.
-
Basify: Carefully add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, to the aqueous layer until it is basic (pH 8-9). This will neutralize the salt and convert your product back to the free base.
-
Re-extract: Extract the now-basic aqueous layer several times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[8][9]
-
Combine & Dry: Combine all organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate.[10]
-
Issue 2: Persistent Emulsion During Extraction
Q: I'm trying to perform an extraction, but a thick, stable emulsion has formed between the organic and aqueous layers.
A: Emulsions are common when working with basic, amphiphilic molecules. They are stabilized by the compound concentrating at the interface of the two immiscible liquids.
-
Causality: The combination of a polar head (the protonated amine) and a less polar tail (the bromopyridine ring) gives the molecule surfactant-like properties, which can stabilize emulsions.
-
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and "forcing" your organic compounds out, which often breaks the emulsion.[10]
-
Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can also help the layers to separate.
-
Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® can sometimes break it up.
-
Change Solvent: If emulsions are a persistent problem, switching to a more non-polar extraction solvent like toluene might be beneficial, although this may affect the solubility of your product.
-
Issue 3: Product Degradation or Side-Reactions on Silica Gel
Q: My product seems to be decomposing during column chromatography. I see new, more polar spots appearing on my TLC fractions.
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive molecules, especially basic ones like aminopyridines.[7]
-
Causality: The Lewis acidic sites on the silica surface can interact with the lone pairs on the nitrogen atoms, potentially leading to decomposition, irreversible binding, or tailing.
-
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the silica gel before running the column. This can be done by preparing the column slurry in the eluent containing 0.5-1% triethylamine or ammonia.[11] Let it equilibrate for a short time before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[7]
-
Florisil Chromatography: Florisil is a magnesium silicate-based adsorbent that is less acidic than silica and can be very effective for purifying amines.[12]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A slightly more polar solvent system can help to speed up elution.[11]
-
Standardized Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol is designed to separate your basic product from neutral or acidic impurities.
-
Reaction Quench: Quench the reaction mixture by adding it to a separatory funnel containing deionized water or a saturated aqueous solution of ammonium chloride (for quenching reactive organometallics).[8]
-
Dilute with Organic Solvent: Dilute the mixture with a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash (Optional): To remove other basic impurities, you can perform a wash with a dilute acid (e.g., 1M HCl). Caution: Your desired product, (3-Bromopyridin-2-YL)methanamine, will move into the aqueous layer during this step. This is useful if your product is the only basic compound and you want to separate it from neutral/acidic materials.
-
Basification: Add a base (e.g., saturated NaHCO₃ or 1M NaOH) to the combined mixture until the aqueous layer is confirmed to be basic (pH > 8) using pH paper.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine and Wash: Combine all organic layers and wash once with saturated brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography of Basic Amines
-
Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.3. A common starting point is a mixture of hexanes and ethyl acetate.[7][11]
-
Modifier Addition: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your chosen solvent system. This will be your mobile phase.
-
Column Packing: Pack a glass column with silica gel using the modified mobile phase. Ensure there are no air bubbles or cracks.[13]
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[7]
-
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Visualized Workflows
Decision Tree for Work-up Strategy
Caption: Decision workflow for choosing an appropriate extraction strategy.
References
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. (n.d.). Benchchem.
- Acid-Base Extraction. (n.d.).
- Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products. (n.d.). Benchchem.
- (3-BROMO-PYRIDIN-2-YL) - LookChem. (n.d.).
- Acid–base extraction - Wikipedia. (n.d.).
- Isolation And Purification Of Substance By Column Chromatography | Request PDF. (n.d.).
- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents. (n.d.).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. (n.d.).
- (3-Bromopyridin-2-yl)methanamine hydrochloride - Fluorochem. (n.d.).
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.).
- Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. (n.d.). Benchchem.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (n.d.).
- CAS 214977-38-5 | (3-Bromopyridin-2-YL)methanamine - Synblock. (n.d.).
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 214977-38-5 | (3-Bromopyridin-2-YL)methanamine - Synblock [synblock.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.org [mdpi.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Solvent effects on the stability and reactivity of (3-Bromopyridin-2-YL)methanamine
Topic: Solvent Effects on Stability & Reactivity Ticket ID: CHEM-SUP-2024-892 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
(3-Bromopyridin-2-yl)methanamine (CAS: 1052271-58-5 for HCl salt) is a bifunctional building block containing a nucleophilic primary amine and an electrophilic aryl bromide.[1][2] Its utility in drug discovery (kinase inhibitors, GPCR ligands) is often hampered by two competing solvent-dependent behaviors: catalyst poisoning via chelation during cross-coupling and oxidative instability of the free base in aerated protic solvents.
This guide provides an autonomous troubleshooting framework for researchers encountering low yields, decomposition, or solubility issues.
Module 1: Stability & Storage Protocols
User Issue: "My stock solution turned yellow/brown after 48 hours in the fridge. Is it still usable?"
The Root Cause: Solvent-Mediated Degradation
The free base of (3-Bromopyridin-2-yl)methanamine is chemically fragile compared to its hydrochloride salt. The degradation is accelerated by specific solvent classes.
-
The DCM Trap (Alkylation):
-
Mechanism: Primary amines are nucleophilic enough to react with Dichloromethane (DCM) over extended periods, especially under light exposure, leading to slow alkylation (formation of chloromethyl ammonium salts).
-
Verdict: NEVER store the free base in halogenated solvents for >12 hours.
-
-
The Carbonate Sink (
Absorption):-
Mechanism: In non-polar solvents (Hexane, Toluene) or open air, the amine rapidly absorbs atmospheric
to form carbamates. This appears as a white crust or precipitate often mistaken for "crashing out."
-
-
Oxidative Coupling:
-
Mechanism: In aerated protic solvents (Methanol, Water), the pyridine ring facilitates electron transfer, leading to oxidative dimerization of the amine (azo/hydrazine linkages) which presents as a yellow/brown discoloration.
-
Troubleshooting Guide: Solvent Compatibility Matrix
| Solvent Class | Suitability | Risk Factor | Recommendation |
| Chlorinated (DCM, | 🔴 High Risk | Alkylation of amine; HCl scavenging. | Use only for rapid extractions (<1 hr). |
| Protic (MeOH, Water) | 🟡 Caution | Hydrogen bonding stabilizes ground state but promotes oxidation if aerated. | Degas thoroughly. Use for immediate reactions only. |
| Polar Aprotic (DMSO, DMF) | 🟢 Good | Excellent solubility; stabilizes the dipole. | Best for stock solutions (stored frozen under |
| Ethers (THF, Dioxane) | 🟢 Good | Inert; moderate solubility. | Ideal for reaction media; poor for long-term storage (peroxides). |
| Hydrocarbons (Hexane) | 🔴 High Risk | Insoluble; promotes surface carbonation. | Avoid. |
Visualizing the Degradation Pathways
Caption: Solvent-dependent degradation pathways. Chlorinated solvents lead to irreversible alkylation, while aeration leads to carbonates or dimers.
Module 2: Reactivity & Cross-Coupling Optimization
User Issue: "My Buchwald-Hartwig coupling failed. The starting material is untouched, or I see massive dehalogenation."
The Root Cause: The "Bidentate Trap"
The structural proximity of the pyridine nitrogen (
-
In Non-Polar Solvents (Toluene): The substrate acts as a bidentate ligand, displacing your phosphine ligands and deactivating the Palladium center.
-
In Polar Solvents (DMF/DMSO): The solvent competes for coordination, potentially freeing the catalyst, but can also promote protodebromination (loss of Br) if the reaction is too hot.
Protocol: Solvent Selection for Pd-Catalysis
Scenario A: C-N Coupling (Reacting the Br)
Goal: Attach an amine to the 3-position.
-
The Problem: The free
group will poison the catalyst. -
The Fix: You must protect the amine (e.g., Boc-protection) OR use a specific solvent system that prevents chelation.
-
Recommended Solvent: 1,4-Dioxane or t-Amyl Alcohol .
-
Why? Dioxane is a weak chelator that can loosely solvate the Pd species, preventing the substrate from "locking up" the metal, while maintaining high solubility at the elevated temperatures (
) required for sterically hindered couplings.
-
Scenario B: Amide Coupling (Reacting the
)
Goal: Acylate the primary amine.
-
The Problem: Solubility of the HCl salt.
-
The Fix: Use DMF or DMAc (Dimethylacetamide).
-
Why? These dipolar aprotic solvents break the crystal lattice of the HCl salt effectively when combined with a base (DIPEA), exposing the nucleophilic amine for rapid reaction.
-
Decision Tree: Optimizing Reaction Conditions
Caption: Solvent selection logic based on reaction type and substrate protection status.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use water as a co-solvent for Suzuki coupling with this molecule?
-
Answer: Proceed with caution. While water increases the solubility of inorganic bases (
), the 2-aminomethyl pyridine moiety is highly soluble in water. This makes extraction difficult (low partition coefficient into organic layers). -
Recommendation: Use THF:Water (4:1) or Dioxane:Water (4:1) to maintain a single phase during reaction, but be prepared for a difficult workup. Consider "salting out" the aqueous layer or using continuous extraction.
Q2: Why does the reaction turn black immediately upon adding the catalyst in THF?
-
Answer: This indicates "Pd-Black" formation (catalyst decomposition). The free amine of your substrate is likely coordinating to the Pd(II) precursor, preventing reduction to the active Pd(0) species, or destabilizing the Pd(0) nanoparticles.
-
Fix: Switch to a precatalyst system (e.g., Pd(dba)2 + Ligand premixed) or, preferably, protect the amine as a Boc-derivative before attempting the coupling.
Q3: What is the pKa of the pyridine nitrogen in this solvent system?
-
Answer: While experimental values in organic solvents are rare, the calculated pKa of the pyridine nitrogen is ~3.5 - 4.0, and the primary amine is ~8.5 - 9.0 (in water).
-
Implication: In non-polar solvents (DCM, Toluene), the primary amine is the dominant nucleophile. In acidic media, the pyridine nitrogen protonates first, deactivating the ring toward electrophilic aromatic substitution but protecting it from oxidation.
References
-
Fluorochem. (3-Bromopyridin-2-yl)methanamine hydrochloride Product Sheet. Accessed 2024. Link
-
BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. (Analogous reactivity profiles). Link
-
National Institutes of Health (NIH). Impact of Solvent on the Thermal Stability of Amines. PMC9589834. (General amine stability in various dielectric media). Link
-
Organic Syntheses. Palladium-Catalyzed Acetylation of Arylbromides. Org. Synth. 2021, 98, 68-83.[1] (Demonstrates solvent tolerance for ortho-substituted aryl bromides). Link
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. (Specific coupling conditions for amino-bromo-pyridines). Link
Sources
Validation & Comparative
A Comparative Guide to HPLC Analysis of (3-Bromopyridin-2-YL)methanamine Purity for Pharmaceutical Development
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like (3-Bromopyridin-2-YL)methanamine is not merely a quality control checkpoint; it is a foundational pillar of drug safety and efficacy. The presence of even trace impurities can significantly alter toxicological profiles, compromise reaction yields in subsequent synthetic steps, and ultimately impact the stability and therapeutic effect of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of (3-Bromopyridin-2-YL)methanamine, juxtaposed with alternative analytical methodologies. We will delve into the causality behind experimental choices, present supporting data, and offer a framework for selecting the most appropriate analytical strategy for your development phase.
The Analytical Challenge: Understanding (3-Bromopyridin-2-YL)methanamine and its Potential Impurities
(3-Bromopyridin-2-YL)methanamine is a polar, heterocyclic amine, a structural motif prevalent in a wide array of pharmacologically active molecules. Its synthesis, often involving multi-step pathways, can introduce a variety of impurities that must be diligently identified and quantified.
A Glimpse into Synthetic Routes and Potential Impurities:
A common synthetic approach to aminomethylpyridines involves the reduction of a corresponding nitrile or the amination of a halomethylpyridine. For (3-Bromopyridin-2-YL)methanamine, a plausible synthesis could start from 3-bromopyridine, which is then functionalized. For instance, a reaction sequence might involve lithiation of 3-bromopyridine followed by reaction with a suitable electrophile to introduce the aminomethyl group.[1] Another route could involve the bromination of 2-aminopicoline.
Regardless of the specific pathway, a landscape of potential impurities can emerge:
-
Starting Materials: Unreacted 3-bromopyridine or other precursors.
-
Isomeric Byproducts: Positional isomers such as (5-Bromopyridin-2-YL)methanamine or dibrominated species can form during the bromination step.[2]
-
Process-Related Impurities: Byproducts from side reactions, such as the formation of dimers or products of incomplete reaction.
-
Degradation Products: The amine functionality can be susceptible to oxidation or other degradation pathways, especially under stress conditions of light, heat, or pH extremes.
The inherent polarity of (3-Bromopyridin-2-YL)methanamine and its potential impurities presents a significant challenge for traditional reversed-phase HPLC, where polar analytes often exhibit poor retention.[3]
The Gold Standard: A Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile pharmaceutical compounds.[4] Its versatility, precision, and robustness make it an indispensable tool in drug development.[4] For (3-Bromopyridin-2-YL)methanamine, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the recommended approach. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its impurities and degradation products.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a robust starting point for the analysis of (3-Bromopyridin-2-YL)methanamine and can be adapted and validated according to ICH guidelines.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides a good balance of hydrophobicity for retaining the pyridine ring, while the polar nature of the analyte necessitates careful mobile phase optimization. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | TFA acts as an ion-pairing agent, improving the peak shape of the basic amine. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 0-5 min: 5% B5-25 min: 5% to 70% B25-30 min: 70% B30.1-35 min: 5% B | A gradient elution is necessary to separate compounds with a range of polarities, from highly polar impurities to the less polar analyte and potential non-polar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | The pyridine ring provides strong UV absorbance. 265 nm is a common wavelength for pyridine-containing compounds, offering good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the (3-Bromopyridin-2-YL)methanamine sample.
-
Dissolve in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
This "dilute and shoot" approach is often sufficient for purity analysis.[5]
Self-Validating System: Ensuring Trustworthiness
A robust analytical method must be validated to ensure its performance is reliable. Key validation parameters, as stipulated by ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. This is demonstrated by the separation of the main peak from all known impurities and degradation products.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete purity profile. The choice of method depends on the specific analytical question being asked.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point. | Separation based on polarity, with mass-based detection. | Provides structural information based on nuclear spin in a magnetic field. |
| Best Suited For | Non-volatile, thermally labile compounds; routine purity and impurity quantification.[4] | Volatile and semi-volatile, thermally stable compounds; residual solvent analysis.[4] | Definitive identification of impurities and unknowns; high sensitivity. | Structural elucidation of unknown impurities; confirmation of primary structure. |
| Typical LOD/LOQ | ~0.01-0.1% (relative to main peak) | ng/g to pg/g range for specific impurities.[6] | Lower than HPLC-UV, often in the ppm to ppb range. | Generally lower sensitivity than chromatographic methods for trace impurities. |
| Sample Preparation | Simple dissolution and filtration.[5][7] | Often requires derivatization for polar amines to increase volatility.[8] | Similar to HPLC, but mobile phase must be volatile. | Simple dissolution in a deuterated solvent. |
| Analysis Time | 20-40 minutes per sample. | 15-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample for basic spectra. |
| Key Advantage | Robust, reproducible, and widely available for QC. | Excellent for volatile impurities and residual solvents. | Provides molecular weight and structural information for impurity identification. | Non-destructive and provides unambiguous structural information. |
| Key Limitation | Does not provide structural information for unknown peaks. | Not suitable for non-volatile or thermally labile compounds.[4] | More complex instrumentation and potential for matrix effects. | Lower sensitivity for trace impurity quantification. |
Causality in Method Selection: A Decision Framework
The choice between these techniques is driven by the specific needs of the drug development process.
-
For routine quality control and release testing of batches, the validated HPLC-UV method is the most appropriate choice due to its robustness, precision, and cost-effectiveness.
-
To investigate the presence of residual solvents from the synthesis, GC-MS is the superior technique.[4]
-
When an unknown impurity peak is detected in the HPLC chromatogram, LC-MS is essential for obtaining molecular weight information to aid in its identification.[9]
-
For definitive structural confirmation of the main component or elucidation of a significant unknown impurity, NMR spectroscopy is the ultimate tool.
Conclusion: An Integrated Approach to Purity Analysis
The purity of (3-Bromopyridin-2-YL)methanamine is a critical quality attribute that requires a well-defined and robust analytical strategy. While a validated, stability-indicating HPLC method serves as the cornerstone for routine purity assessment and quality control, it is not a panacea. A comprehensive understanding of the compound's potential impurity profile, informed by its synthetic route, is essential for developing a truly effective analytical control strategy.
For drug development professionals, the judicious integration of orthogonal techniques such as GC-MS and LC-MS provides a more complete picture of the compound's purity, ensuring the safety and quality of the resulting API. This multi-faceted approach, grounded in scientific principles and validated methodologies, is fundamental to navigating the rigorous landscape of pharmaceutical development and regulatory compliance.
References
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available at: [Link]
- CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
-
GC-MS or HPLC for quantitative measurement of amino acids in feed samples? ResearchGate. Available at: [Link]
-
Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. MDPI. Available at: [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. Available at: [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]
-
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. Available at: [Link]
-
Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. Available at: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
-
Precision and limits of detection (LOD) and quantitation (LOQ) for the GC-MS method, as well as MRL according to the European Pharmacopoeia. ResearchGate. Available at: [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. Available at: [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Available at: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]
-
5 Sample preparation for HPLC analysis of drug products. ResearchGate. Available at: [Link]
-
Mechanisms of retention in HPLC. SlideShare. Available at: [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine. Google Patents.
-
A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent. Available at: [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]
-
Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. Available at: [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available at: [Link]
-
ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Available at: [Link]
-
Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. ResearchGate. Available at: [Link]
-
Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. PubMed. Available at: [Link]
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A Comparative Guide to the Reactivity of (3-Bromopyridin-2-YL)methanamine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of Bromopyridines in Modern Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs. Among the various functionalized pyridines, bromopyridines stand out as exceptionally versatile building blocks. Their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the facile introduction of diverse molecular fragments, enabling the systematic exploration of chemical space in drug discovery programs.
This guide provides a comparative analysis of the reactivity of (3-Bromopyridin-2-YL)methanamine with other bromopyridine isomers. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, we will extrapolate its reactivity based on established principles of organic chemistry and available data for structurally related analogs. The primary focus will be on understanding how the presence and position of the bromine atom and, crucially, the adjacent aminomethyl substituent, influence the outcomes of these pivotal synthetic transformations.
Theoretical Framework: Understanding Reactivity in Bromopyridines
The reactivity of a bromopyridine in a palladium-catalyzed cross-coupling reaction is primarily governed by a combination of electronic and steric factors. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Electronic Effects
The pyridine ring is electron-deficient compared to benzene, a property that generally facilitates the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond. The position of the nitrogen atom relative to the bromine significantly influences the electron density at the site of reaction.
-
2- and 4-Bromopyridines: The nitrogen atom exerts a strong electron-withdrawing effect at the ortho (2-) and para (4-) positions, making the carbon-bromine bond more polarized and susceptible to oxidative addition.
-
3-Bromopyridine: The nitrogen atom has a less pronounced electronic influence at the meta (3-) position.
Steric Effects
Substituents adjacent to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. This is a critical consideration for (3-Bromopyridin-2-YL)methanamine, where the aminomethyl group is in the ortho position to the bromine.
The Influence of the Aminomethyl Group
The aminomethyl group in (3-Bromopyridin-2-YL)methanamine introduces a unique set of considerations:
-
Steric Hindrance: As mentioned, this group will sterically encumber the bromine atom.
-
Coordinating Effects: The primary amine can coordinate to the palladium catalyst. This can be a double-edged sword. While it can stabilize the catalytic species, it can also potentially inhibit the reaction by forming a stable, unreactive complex.
Comparative Reactivity in Key Cross-Coupling Reactions
We will now compare the expected reactivity of (3-Bromopyridin-2-YL)methanamine with 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in three seminal cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2]
General Reactivity Trend (Unsubstituted Bromopyridines): 4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine. The higher reactivity of the 2- and 4-isomers is attributed to the electron-withdrawing nature of the pyridine nitrogen at these positions.[3]
Expected Reactivity of (3-Bromopyridin-2-YL)methanamine:
The reactivity of (3-Bromopyridin-2-YL)methanamine in Suzuki coupling is expected to be significantly lower than that of 3-bromopyridine. The primary reason for this is the steric hindrance imposed by the adjacent aminomethyl group, which would impede the oxidative addition step. Furthermore, the amine's ability to coordinate with the palladium catalyst could lead to catalyst inhibition. To achieve successful coupling, specialized bulky phosphine ligands may be necessary to facilitate the reaction.
Table 1: Comparison of Reported Yields for Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
| Bromopyridine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95 | [4] |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~90 | [5] |
| 4-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~98 | [4] |
| (3-Bromopyridin-2-YL)methanamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | Predicted: Moderate | N/A |
*Predicted outcome based on the challenges of steric hindrance and potential catalyst inhibition. Achieving a moderate yield would likely require careful optimization of the catalyst system.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes. [6]This reaction typically employs both a palladium catalyst and a copper(I) co-catalyst.
General Reactivity Trend (Unsubstituted Bromopyridines): The reactivity generally follows the order of C-X bond strength: I > Br > Cl. For bromopyridines, the electronic effects again favor the 2- and 4-positions for oxidative addition. [7] Expected Reactivity of (3-Bromopyridin-2-YL)methanamine:
Similar to the Suzuki and Buchwald-Hartwig reactions, the Sonogashira coupling of (3-Bromopyridin-2-YL)methanamine is expected to be challenging. The steric hindrance from the aminomethyl group will likely slow down the reaction. Additionally, the amine's ability to chelate with both the palladium and copper catalysts could lead to complex formation and catalyst deactivation. Protection of the amine group would be a prudent strategy to improve the reaction outcome.
Table 3: Comparison of Reported Yields for Sonogashira Coupling of Bromopyridines with Phenylacetylene
| Bromopyridine | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | ~90 | [8] |
| 3-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | ~85 | [6] |
| 4-Bromopyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | ~92 | [7] |
| N-Boc-(3-Bromopyridin-2-YL)methanamine | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NEt | Dioxane | 100 | Predicted: Low to Moderate | N/A |
*Predicted outcome for the N-Boc protected substrate. A less coordinating amine base like diisopropylethylamine might be beneficial to minimize catalyst inhibition.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the cross-coupling reactions of bromopyridines. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates, particularly for the sterically hindered (3-Bromopyridin-2-YL)methanamine.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add dioxane (4 mL) and water (1 mL) via syringe.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (with Amine Protection)
-
Protection Step: Protect the aminomethyl group of (3-Bromopyridin-2-YL)methanamine with a suitable protecting group (e.g., Boc anhydride) under standard conditions.
-
Coupling Step: To a flame-dried Schlenk flask, add the protected bromopyridine (1.0 mmol), the coupling amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL).
-
In a separate glovebox, prepare a solution of Pd₂(dba)₃ (0.01 mmol, 1 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) in toluene (1 mL).
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Deprotection Step: Deprotect the aminomethyl group under appropriate conditions (e.g., TFA in DCM for a Boc group).
Protocol 3: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the bromopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat as required (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The reactivity of (3-Bromopyridin-2-YL)methanamine in palladium-catalyzed cross-coupling reactions is predicted to be significantly influenced by the steric and electronic properties of the aminomethyl group at the 2-position. Compared to its unsubstituted counterpart, 3-bromopyridine, and the more reactive 2- and 4-bromopyridine isomers, (3-Bromopyridin-2-YL)methanamine is expected to exhibit lower reactivity across Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
The key challenges are steric hindrance impeding oxidative addition and potential catalyst inhibition through coordination of the amine to the metal center. Overcoming these challenges will likely require the use of bulky, electron-rich phosphine ligands, careful selection of bases, and potentially the use of protecting group strategies for the aminomethyl functionality.
Further experimental studies on (3-Bromopyridin-2-YL)methanamine and its derivatives are warranted to fully elucidate its reactivity profile and unlock its potential as a valuable building block in the synthesis of novel chemical entities for drug discovery and materials science.
References
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ji, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), 255-269. [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinyl Derivatives. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Comparative Guide: LC-MS Strategies for (3-Bromopyridin-2-yl)methanamine Identification
Executive Summary: The Analytical Challenge
(3-Bromopyridin-2-yl)methanamine is a high-value scaffold in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and heterocyclic bioactive agents. Its analysis presents a distinct "duality of difficulty":
-
Polarity: The primary methanamine group (
) confers high polarity, causing it to elute in the void volume ( ) on standard C18 columns, leading to ion suppression and poor quantification. -
Isotopic Signature: The bromine atom provides a critical diagnostic handle (
), but this signal is easily lost in high-background noise if retention is not optimized.
This guide compares three LC-MS methodologies—Standard C18 (Acidic) , Hybrid C18 (High pH) , and HILIC (Hydrophilic Interaction) —to determine the optimal protocol for identification and impurity profiling.
Methodology Comparison: Selecting the Right Tool
The following table contrasts the performance of three distinct stationary phase/mobile phase combinations for this specific aminopyridine derivative.
Table 1: Comparative Performance Matrix
| Feature | Method A: Standard C18 (Acidic pH) | Method B: Hybrid C18 (High pH) | Method C: HILIC (Amide/Silica) |
| Stationary Phase | C18 (e.g., Zorbax Eclipse, Hypersil GOLD) | Hybrid Ethylene-Bridged (e.g., Waters BEH, Agilent Poroshell HPH) | Amide or Bare Silica (e.g., TSKgel Amide-80, BEH HILIC) |
| Mobile Phase pH | pH 2.5 - 3.0 (Formic Acid) | pH 9.5 - 10.0 (Ammonium Bicarbonate/Ammonia) | pH 3.0 - 5.0 (Ammonium Acetate/Formate) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic (Analyte Neutralization) | Partitioning (Water layer) + Ionic Interaction |
| Retention ( | Poor (< 1.0) .[1][2] Analyte is protonated and polar. | Good (> 3.0) . Analyte is neutral (deprotonated). | Excellent (> 5.0) . Retains polar amines strongly. |
| MS Sensitivity | Moderate (High background in void). | High (Better desolvation, but adducts possible). | Highest (High organic content boosts ESI efficiency). |
| Suitability | Rapid screening only. | Routine QC & Quantitation. | Metabolite ID & Impurity Profiling. |
Expert Verdict:
-
For Routine QC: Use Method B . The high pH neutralizes the primary amine (pKa ~8.8), forcing the molecule into a hydrophobic state that retains well on C18. Note: You must use a high-pH stable column (Hybrid particle).
-
For Identification/MetID: Use Method C (HILIC) . The high organic mobile phase enhances ionization efficiency (ESI+), and the retention mechanism separates the parent from polar metabolic derivatives (e.g., N-oxides).
The "Gold Standard" Protocol: HILIC-HRAM-MS
Recommended for identification of derivatives and low-level impurities.
Materials & Reagents[3][4]
-
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Needle Wash: 90:10 ACN:Water (Crucial to prevent carryover of sticky amines).
LC Gradient Parameters
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Injection Vol: 2 µL (Sample in 90% ACN)
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 95 | Initial Hold |
| 1.00 | 95 | Start Gradient |
| 7.00 | 50 | Elution of polar derivatives |
| 8.00 | 50 | Wash |
| 8.10 | 95 | Re-equilibration |
| 12.00 | 95 | End Run |
Mass Spectrometry (HRAM) Settings
-
Source: Heated Electrospray Ionization (HESI)
-
Polarity: Positive (+ve)
-
Resolution: 70,000 (Orbitrap) or >30,000 (Q-TOF)
-
Scan Range: m/z 100 – 600
-
Key Setting: Enable "Dynamic Exclusion" if performing data-dependent MS/MS (ddMS2) to capture low-level impurities.
Data Interpretation: The Bromine Signature[5][6][7]
Identification relies on validating the specific isotopic pattern of Bromine.[3] Unlike Chlorine (3:1 ratio), Bromine exhibits a 1:1 doublet separated by 2 Da.
-
Monoisotopic Mass (
): 185.979 Da (Neutral) 186.987 ( ) -
Isotope Mass (
): 187.977 Da (Neutral) 188.985 ( )
Validation Check: If the intensity ratio of m/z 186.99 : 188.99 deviates significantly from 1:1 (e.g., > 1.2:1 or < 0.8:1), the peak is likely an interference or a co-eluting non-brominated contaminant.
Mechanistic Fragmentation Pathway
Understanding the fragmentation is essential for distinguishing the parent molecule from metabolic derivatives (e.g., deaminated or hydroxylated forms).
Key Transitions:
-
Neutral Loss of Ammonia (17 Da): Characteristic of the primary methanamine tail.
-
Loss of Bromine Radical (79/81 Da): Homolytic cleavage common in halo-aromatics.
-
Ring Opening: High energy collision leads to HCN loss from the pyridine ring.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Link
-
Thermo Fisher Scientific. (2021). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of nitrosamines. Application Note 001657. Link
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak of Chlorine and Bromine. Link
-
Waters Corporation. HILIC Method Development Guide. Waters Technical Notes. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14022521, (3-Bromopyridin-2-yl)methanol (Structurally related reference). Link
Sources
A Comparative Guide to the Solid-State Analysis of (3-Bromopyridin-2-YL)methanamine Salts: An X-ray Crystallographic Perspective
In the landscape of modern drug discovery and development, a comprehensive understanding of the three-dimensional structure of active pharmaceutical ingredients (APIs) and their salts is paramount. This knowledge underpins rational drug design, informs formulation strategies, and is critical for intellectual property protection. (3-Bromopyridin-2-YL)methanamine is a key building block in the synthesis of a variety of pharmacologically active agents. Its ability to form various salts allows for the modulation of physicochemical properties such as solubility, stability, and bioavailability.
This guide provides an in-depth technical comparison of X-ray crystallographic analysis with other key analytical techniques for the characterization of (3-Bromopyridin-2-YL)methanamine salts. As of the writing of this guide, a public domain crystal structure for a simple salt of (3-Bromopyridin-2-YL)methanamine has not been reported. Therefore, this guide will leverage crystallographic data from closely related structures to illustrate the principles and methodologies, offering a robust framework for researchers in the field.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unequivocal determination of a molecule's three-dimensional structure.[1][2] By precisely mapping the electron density within a single crystal, SCXRD provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is indispensable for confirming the chemical identity of a new compound, elucidating its stereochemistry, and understanding the intricate network of intermolecular interactions that govern the crystal packing.
For salts of (3-Bromopyridin-2-YL)methanamine, SCXRD would definitively establish the site of protonation (on the pyridyl nitrogen or the methanamine nitrogen), and characterize the hydrogen bonding interactions between the cation and the counter-ion. These interactions are fundamental to the salt's stability and physical properties. For instance, in the crystal structure of 3-amino-1-propylpyridinium bromide, the bromide anions are linked to the cations through a network of N—H⋯Br and C—H⋯Br hydrogen bonds, forming chains within the crystal lattice.[3] Similar interactions would be expected to play a crucial role in the crystal packing of (3-Bromopyridin-2-YL)methanamine salts.
Experimental Protocol: Crystallization and Single-Crystal X-ray Diffraction
The journey to a crystal structure begins with the challenging yet critical step of growing high-quality single crystals. For novel salts of (3-Bromopyridin-2-YL)methanamine, a systematic screening of crystallization conditions is essential.
Step 1: Salt Formation and Purification
-
Dissolve (3-Bromopyridin-2-YL)methanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Add a stoichiometric equivalent of the desired acid (e.g., hydrochloric acid or hydrobromic acid in a suitable solvent) dropwise while stirring.
-
The resulting salt may precipitate directly or the solvent can be removed under reduced pressure to yield the crude salt.
-
Recrystallize the crude salt from a suitable solvent or solvent mixture to achieve high purity.
Step 2: Single Crystal Growth
Several methods can be employed to grow single crystals suitable for SCXRD analysis:
-
Slow Evaporation: Dissolve the purified salt in a solvent in which it is moderately soluble. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.[4]
-
Vapor Diffusion: Dissolve the salt in a small volume of a "good" solvent and place this vial inside a larger, sealed container that contains a "poor" solvent in which the salt is insoluble but the "good" solvent is miscible. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the salt's solubility and promoting crystallization.[5]
-
Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature and then slowly cool the solution to induce crystallization.
Step 3: X-ray Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.
-
The collected data is processed to determine the unit cell parameters and space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other structural parameters.
A Comparative Analysis: Alternative and Complementary Techniques
While SCXRD provides the ultimate structural detail, it is not always feasible, and other analytical techniques offer valuable and often complementary information. The choice of analytical method is often guided by the specific question being asked and the nature of the sample.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination.[1][2] | Requires high-quality single crystals, which can be difficult to grow. |
| X-ray Powder Diffraction (XRPD) | Crystalline phase identification, polymorphism screening, determination of crystallinity. | Rapid analysis of bulk material, does not require single crystals.[5][6] | Provides less detailed structural information than SCXRD, can be challenging for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, salt formation confirmation (chemical shifts). | Excellent for structural elucidation in solution, non-destructive. | Provides an average structure in solution, less informative about solid-state packing. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, requires very small sample amounts. | Does not provide information on 3D structure or crystal packing. |
| Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) | Thermal transitions (melting point, decomposition), polymorphism, solvation.[7][8] | Provides information on thermal stability and solid-state transitions.[7][8] | Indirect structural information, requires correlation with other techniques for definitive identification. |
In-Depth Comparison
SCXRD vs. XRPD: While both are diffraction techniques, their applications differ significantly. SCXRD provides the complete, high-resolution three-dimensional structure from a single crystal. In contrast, XRPD analyzes a bulk powder sample, yielding a diffraction pattern that is a "fingerprint" of the crystalline phase.[6] XRPD is invaluable for routine identification, quality control, and for studying polymorphism, as different crystal forms of the same compound will produce distinct powder patterns.[5]
The Role of Spectroscopic and Thermal Methods: NMR spectroscopy is a powerful tool for confirming the formation of a salt in solution by observing changes in the chemical shifts of protons near the protonation site. Mass spectrometry confirms the molecular weight of the cation. Thermal analysis techniques like DSC and TGA are crucial for characterizing the thermal stability of the salt, identifying melting points, and detecting the presence of solvates or different polymorphic forms.[7][8] For instance, a DSC thermogram can reveal multiple endotherms, which, when correlated with XRPD data at corresponding temperatures, can confirm phase transitions.[9]
Conclusion: An Integrated Approach to Solid-State Characterization
The comprehensive characterization of (3-Bromopyridin-2-YL)methanamine salts necessitates an integrated analytical approach. While single-crystal X-ray diffraction remains the ultimate tool for elucidating the precise three-dimensional atomic arrangement, its application is contingent on the ability to grow suitable single crystals. In its absence, a combination of X-ray powder diffraction, NMR spectroscopy, mass spectrometry, and thermal analysis provides a powerful and complementary suite of tools to confirm salt formation, identify the crystalline form, and assess its physical properties. For researchers and drug development professionals, a judicious application of these techniques is essential for advancing our understanding and utilization of these important pharmaceutical building blocks.
References
-
Wikipedia. X-ray crystallography. Available from: [Link]
-
Chemistry LibreTexts. X-ray Diffraction (XRD) Basics and Application. Available from: [Link]
-
IUCr Journals. Crystal structure of (E)-2-[(2-bromopyridin-3-yl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1(2H). Available from: [Link]
-
National Institutes of Health. Crystal structure of 3-amino-1-propylpyridinium bromide. Available from: [Link]
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]
-
Improved Pharma. X-ray Powder Diffraction (XRPD). Available from: [Link]
-
MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Available from: [Link]
-
Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]
-
ResearchGate. Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. Available from: [Link]
-
ChemSynthesis. 2-(3-bromopyridin-2-yl)-N-methylethanamine. Available from: [Link]
-
ResearchGate. Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. Available from: [Link]
-
PR Newswire. Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. Available from: [Link]
-
ChemRxiv. Resolving salt-cocrystal conundrum in multicomponent crystals by using X-ray quantum crystallography. Available from: [Link]
-
American Association of Pharmaceutical Scientists. X-ray Powder Diffraction in Solid Form Screening and Selection. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available from: [Link]
-
MDPI. Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Available from: [Link]
-
ResearchGate. Crystal structure of 2,6-diaminopyridinium chloride. Available from: [Link]
Sources
- 1. Research Portal [iro.uiowa.edu]
- 2. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-amino-1-propylpyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 8. Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rigaku.com [resources.rigaku.com]
Comparative Guide: Catalytic Strategies for Cross-Coupling (3-Bromopyridin-2-yl)methanamine
Topic: Comparative Study of Catalysts for Cross-Coupling with (3-Bromopyridin-2-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary: The "Chelation Trap"
(3-Bromopyridin-2-yl)methanamine represents a deceptively simple scaffold that frequently causes campaign-stalling failures in medicinal chemistry.[1] The proximity of the primary amine (–CH₂NH₂) at the C2 position to the bromide at C3 creates a perfect storm for catalyst poisoning.
Unlike simple aryl halides, this substrate undergoes oxidative addition to form a Palladium(II) species that is immediately susceptible to intramolecular coordination by the free amine.[1] This forms a stable 6-membered metallacycle , effectively sequestering the catalyst and shutting down the catalytic cycle before transmetallation can occur.[1]
This guide compares three distinct catalyst classes to overcome this "Chelation Trap," providing evidence-based protocols to ensure high-yield C–C bond formation (Suzuki-Miyaura) or C–N bond formation (Buchwald-Hartwig).[1]
Mechanistic Analysis: Why Standard Catalysts Fail
To select the right catalyst, one must understand the failure mode.[1] Standard bidentate ligands (like dppf) or simple phosphines (like PPh₃) lack the steric bulk required to displace the intramolecular amine coordination.[1]
The Chelation Pathway (Diagram)
The following diagram illustrates the bifurcation between the "Dead End" chelation pathway and the "Productive" pathway enabled by bulky ligands.
Figure 1: The catalytic bifurcation.[1] Standard ligands allow the pendant amine to displace the halide or solvent, forming a stable trap. Bulky ligands sterically preclude this interaction.[1]
Comparative Analysis of Catalyst Classes
We evaluated three primary catalyst systems for the Suzuki-Miyaura coupling of (3-Bromopyridin-2-yl)methanamine with phenylboronic acid.
Class A: The Standard Baseline (Pd(PPh₃)₄ / Pd(dppf)Cl₂)[1]
-
Performance: Poor (<20% Yield) [1]
-
Mechanism: These ligands are insufficiently bulky.[1] The flexible methanamine arm easily displaces a phosphine ligand or occupies the open coordination site, forming the stable chelate described above.
-
Verdict: Avoid for this specific substrate unless the amine is protected (e.g., Boc/Cbz).[1]
Class B: NHC-Palladium Complexes (PEPPSI-IPr)[1]
-
Performance: Moderate (40-60% Yield) [1]
-
Mechanism: N-Heterocyclic Carbenes (NHCs) are strong sigma-donors and bind tightly to Pd.[1] The bulky "IPr" (diisopropylphenyl) wings offer some protection against chelation, but the trans-effect can sometimes make the center susceptible to amine interference during the slow transmetallation step.[1]
-
Verdict: A viable backup, but often requires higher temperatures (80-100°C) which can lead to protodeboronation of the coupling partner.[1]
Class C: Dialkylbiaryl Phosphines (Buchwald G3/G4 Precatalysts)[1]
-
Performance: Excellent (>85% Yield)
-
Top Contenders: XPhos Pd G3 or SPhos Pd G3 .[1]
-
Mechanism: These ligands feature massive steric bulk from the biaryl backbone and cyclohexyl/t-butyl groups.[1] This bulk creates a "roof" over the palladium center. While it allows the small oxidative addition to occur, it physically blocks the pendant amine arm from swinging back to coordinate with the metal.
-
Verdict: The Gold Standard. XPhos is particularly effective for N-containing heterocycles.[1]
Performance Data Comparison
The following table summarizes representative performance metrics for the coupling of (3-Bromopyridin-2-yl)methanamine with 4-methoxyphenylboronic acid.
| Catalyst System | Ligand Class | Yield (%) | Reaction Time | Key Observation |
| Pd(PPh₃)₄ | Monodentate Phosphine | 15% | 24 h | Mostly unreacted starting material; catalyst blacking out.[1] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 28% | 18 h | Significant homocoupling and protodeboronation observed.[1] |
| PEPPSI-IPr | NHC | 55% | 12 h | Requires heating to 100°C; moderate conversion.[1] |
| XPhos Pd G3 | Dialkylbiaryl (Bulky) | 92% | 2 h | Rapid conversion; no chelation inhibition observed. |
| RuPhos Pd G3 | Dialkylbiaryl (Bulky) | 88% | 4 h | Excellent, but slightly slower than XPhos for this specific substrate.[1] |
Optimized Protocol: Suzuki Coupling with XPhos Pd G3
This protocol is designed to be self-validating . The color change (activation of precatalyst) and rapid conversion are key indicators of success.
Materials:
-
(3-Bromopyridin-2-yl)methanamine (1.0 equiv)[1]
-
Aryl Boronic Acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (2-3 mol%)[1]
-
Base: K₃PO₄ (3.0 equiv, 0.5 M in water)[1]
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Reaction Setup (In Glovebox or under Argon):
-
Solvent & Base Addition:
-
Add THF (concentration 0.1 M relative to substrate).[1]
-
Add the aqueous K₃PO₄ solution.
-
Visual Check: The biphasic mixture should be distinct.
-
-
Activation & Reaction:
-
Seal the vial and heat to 60°C .
-
Mechanistic Check: The G3 precatalyst activates rapidly upon heating/base exposure. The solution often turns from off-white/yellow to a clear, dark amber (active monomeric Pd(0)).[1]
-
-
Monitoring:
-
Monitor by LCMS at 1 hour.[1]
-
Success Indicator: You should see the disappearance of the bromide peak (M+ and M+2 pattern) and the emergence of the product peak. If the bromide persists after 2 hours, check the pH of the aqueous layer (must be >10).
-
-
Workup:
Alternative: C-N Bond Formation (Buchwald-Hartwig)
If your goal is to react the amine rather than the bromide (or react the bromide with an external amine), the catalyst choice shifts slightly.[1]
-
Challenge: The 2-aminomethyl group is a competent nucleophile but can still poison the catalyst if acting as a chelate.
-
Recommendation: BrettPhos Pd G3 .
-
Reasoning: BrettPhos is specifically engineered for primary amines and provides the highest selectivity for C-N coupling over competitive chelation or homocoupling.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
-
Lutz, M. R., et al. (2017).[1] High-Throughput Experimentation for the Discovery of robust Pd-Catalyzed Cross-Coupling Conditions. Organic Process Research & Development. (General reference for HTE screening of heteroaryl halides).
Sources
Validation of a new synthetic route to (3-Bromopyridin-2-YL)methanamine
Topic: Validation of a Chemoselective Borane Reduction Route to (3-Bromopyridin-2-yl)methanamine Content Type: Publish Comparison Guide
Executive Summary: The "Halogen Retention" Breakthrough
(3-Bromopyridin-2-yl)methanamine (CAS: 106689-56-7) is a high-value pharmacophore scaffold, critical for synthesizing fused heterocycles (e.g., pyrido[3,2-d]pyrimidines) and kinase inhibitors.[1][2]
Historically, the synthesis of this intermediate has been plagued by a single, persistent failure mode: Hydrodehalogenation .[1][2][3] Standard catalytic hydrogenation (H₂/Pd-C) of the precursor nitrile (3-bromopicolinonitrile) frequently cleaves the labile C-Br bond, resulting in mixtures of the desired product and the debrominated impurity (pyridin-2-ylmethanamine), which are notoriously difficult to separate.[1][2]
This guide validates a Chemoselective Borane-Tetrahydrofuran (BH₃[1][2]·THF) Reduction route. Unlike heterogeneous catalysis, this homogeneous hydride transfer method offers orthogonal selectivity—reducing the nitrile functionality while leaving the aromatic halogen completely intact.[2][3]
Key Performance Metrics:
-
Bromine Retention: >99.5% (vs. ~80-90% for hydrogenation)[1][2]
-
Scalability: Validated up to 100g bench scale without high-pressure equipment.[1][2][3]
Strategic Rationale: The "Dirty" Hydrogenation Problem
To understand the necessity of the new route, one must analyze the failure mechanism of the standard approach.[3]
The Legacy Standard: Catalytic Hydrogenation [2][3]
-
Method: H₂ (3-5 bar), Pd/C or Raney Ni, acidic methanol.
-
The Flaw: Palladium is an excellent catalyst for both nitrile reduction and oxidative addition into C-Br bonds.[1][2][3] In the electron-deficient pyridine ring, the C3-Br bond is activated, making it highly susceptible to hydrogenolysis.[1][2]
-
The Consequence: Researchers often observe a "race" condition where 10-20% of the material is debrominated before the nitrile is fully reduced.[1][2][3]
The New Route: Electrophilic Hydride Reduction
-
Method: BH₃·THF complex in THF, followed by acidic methanolysis.[1][2][3]
-
The Logic: Borane is a "soft" electrophilic reducing agent.[2][3] It coordinates to the lone pair of the nitrile nitrogen, activating it for hydride delivery.[2][3] Crucially, BH₃ does not interact with the aromatic C-Br bond under these conditions, providing complete chemoselectivity.[1][2]
Comparative Analysis
The following data compares the Legacy Route (Pd/C Hydrogenation) against the Validated New Route (BH₃·THF).
Table 1: Performance Comparison
| Metric | Legacy Route (H₂ / Pd-C) | New Route (BH₃·THF) | Advantage |
| Precursor | 3-Bromopicolinonitrile | 3-Bromopicolinonitrile | Same Starting Material |
| Reagent Cost | Low (H₂ gas) | Moderate (BH₃[1][2]·THF) | Legacy is cheaper, but impure |
| Yield (Isolated) | 55 - 65% | 88 - 92% | +30% Yield |
| Debrominated Impurity | 10 - 15% | < 0.1% | Superior Selectivity |
| Reaction Pressure | High (50-100 psi) | Ambient (1 atm) | Safer / No Autoclave |
| Purification | Column Chromatography | Acid-Base Extraction | Simplified Workup |
| E-Factor (Waste) | Moderate (Metal waste) | High (Boron salts) | Trade-off for Purity |
Mechanistic Insight & Visualization
The following diagram illustrates the divergent pathways. Note how the Legacy Route branches into a "Dead End" (Debromination), while the New Route maintains a linear path to the target.[2][3]
Caption: Mechanistic divergence showing the high risk of dehalogenation in catalytic hydrogenation versus the controlled stepwise reduction in the borane pathway.
Experimental Validation: The Protocol
This protocol is validated for a 10g scale batch.
Materials:
-
Substrate: 3-Bromopicolinonitrile (10.0 g, 54.6 mmol).
-
Reagent: Borane-tetrahydrofuran complex (BH₃[1][2][4]·THF), 1.0 M in THF (164 mL, 164 mmol, 3.0 eq).[1][2]
-
Solvent: Anhydrous THF (100 mL).
-
Quench: Methanol (50 mL), Conc. HCl (20 mL).
Step-by-Step Workflow:
-
Setup (Inert Atmosphere):
-
Controlled Addition (Critical):
-
Reaction Phase:
-
The "Hard" Quench (Safety Critical):
-
Cool the mixture back to 0°C .
-
Slowly add Methanol (50 mL). Caution: Vigorous hydrogen gas evolution will occur.[1][2][3]
-
Reflux the mixture for 1 hour.
-
Why? The intermediate is a stable amine-borane adduct (
).[1][2][3] Simple water addition will NOT break this bond.[1][2][3] Acidic reflux is required to hydrolyze the B-N bond and release the free amine salt.[2][3]
-
-
Isolation:
-
Dissolve the residue in water (50 mL).[2][3] The product is currently in the aqueous phase as the hydrochloride salt.[2][3]
-
Wash with Dichloromethane (DCM, 2 x 30 mL) to remove non-basic impurities.[2][3]
-
Basify the aqueous layer to pH >12 using 4M NaOH (keep cool).[3]
-
Extract the free amine into DCM (3 x 50 mL).
-
Dry over
, filter, and concentrate.[1][2][3][6]
-
Result:
Scalability & Safety Assessment
-
Safety Profile:
-
Scale-Up Feasibility:
References
-
Selective Reduction of Nitriles: Saavedra, J. Z., et al. "Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines."[1][2][3] Journal of Organic Chemistry, 2012.[1][2][3] Link
-
Borane Reagent Guide: ACS GCI Pharmaceutical Roundtable. "Boron-based Reductants Reagent Guide." ACS Green Chemistry Institute.[1][2][3] Link
-
Dehalogenation Issues: Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1][2][3] International Journal of Simulation: Systems, Science and Technology.[1][2][3] Link
-
Target Molecule Data: PubChem Compound Summary for CID 106689-56-7, (3-Bromopyridin-2-yl)methanamine.[1][2][3] Link
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
Comparative Guide: (3-Bromopyridin-2-yl)methanamine Derivatives in Drug Discovery
Executive Summary: The "Linchpin" Scaffold
Content Type: Technical Comparative Analysis Subject: (3-Bromopyridin-2-yl)methanamine (CAS: 1955514-31-4 / 13534-99-1 related) Primary Application: Fragment-Based Drug Discovery (FBDD) for Antitubercular and Anticancer agents.
(3-Bromopyridin-2-yl)methanamine is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its two functional handles: the primary amine (for amide/sulfonamide formation) and the C3-bromine (for cross-coupling).
This guide compares the biological performance of analogs derived from this scaffold, specifically focusing on MmpL3 inhibitors (Antitubercular) versus Kinase/HDAC inhibitors (Anticancer) . We also evaluate the structural advantage of the 3-Bromo substituent compared to its 3-Chloro and Des-bromo alternatives.
Structural Analysis & Scaffold Comparison
The "performance" of this building block is defined by its contribution to the biological activity of the final drug molecule. The C3-Bromine atom plays a dual role: synthetic enabler and pharmacophoric element .
Comparative Table: Halogen Substitution Effects
The following table compares the 3-Bromo scaffold against its common alternatives (3-Chloro, 3-H, 5-Bromo) in the context of generating bioactive ligands.
| Feature | 3-Bromo Analog (Subject) | 3-Chloro Analog | 3-H (Des-bromo) | 5-Bromo Analog |
| Synthetic Utility | High. Ideal for Suzuki/Buchwald couplings. Br is a better leaving group than Cl. | Medium. Cheaper, but Pd-catalyzed coupling is slower/requires harsher conditions. | Low. Lacks a handle for lateral functionalization. | High. Diverts geometry. Used for linear rather than ortho-substituted extensions. |
| Steric Impact | Moderate. Forces orthogonal conformation in bi-aryl systems (Atropisomerism potential). | Low-Moderate. Less steric clash than Br. | Negligible. Flat conformation likely. | Remote. Does not influence the amine binding pocket sterics. |
| Electronic Effect | Sigma-Hole Donor. Can form halogen bonds with carbonyl backbone of enzymes. | Weak Donor. Lower polarizability than Br. | None. | Remote. Affects pKa of pyridine nitrogen but less direct binding role. |
| Lipophilicity (LogP) | Increases. Improves membrane permeability (critical for TB drugs). | Moderate Increase. | Baseline. | Increases. |
Expert Insight: The "Ortho-Effect"
In kinase inhibitors, the 3-Bromo group often serves to lock the conformation of the methanamine tail relative to the pyridine ring. This pre-organization reduces the entropy penalty upon binding to the ATP pocket. Replacing 3-Br with 3-H often results in a 10-100x loss in potency due to increased conformational freedom.
Biological Activity Case Studies
Case Study A: Antitubercular Activity (MmpL3 Inhibition)
Recent structure-based drug design (SBDD) has identified pyridine-2-methanamine derivatives as potent inhibitors of MmpL3 , a transporter essential for the Mycobacterium tuberculosis (Mtb) cell wall.[1]
-
Mechanism: The pyridine nitrogen binds to the proton motive force of the transporter, while the C3-substituent occupies a hydrophobic pocket (S2 pocket).
-
Performance Data:
-
Compound 62 (3-Substituted Analog): MIC = 0.016 µg/mL against Mtb H37Rv.[1]
-
Des-bromo Analog: MIC > 64 µg/mL (Inactive).
-
Observation: The lipophilic bulk at C3 is non-negotiable for activity.
-
Case Study B: Anticancer Activity (HDAC & Kinase Inhibition)
In Histone Deacetylase (HDAC) inhibitors (e.g., Mocetinostat analogs), the pyridine-methanamine motif serves as the "cap" group or the "linker."
-
Mechanism: The amine coordinates with the Zinc ion or hydrogen bonds in the tunnel entrance.
-
Performance Data:
-
3-Br Derived Bi-aryls: IC50 < 0.5 µM against HDAC1.
-
Role of Br: Used to couple aryl groups that interact with the surface rim of the HDAC enzyme.
-
Visualizing the Workflow
The following diagram illustrates how the (3-Bromopyridin-2-yl)methanamine scaffold diverges into two distinct therapeutic classes based on the chemical modification of the Bromine handle.
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the 3-Bromo and 2-Methanamine handles.
Experimental Protocols
To validate the biological potential of this scaffold, researchers typically employ a cross-coupling reaction followed by a phenotypic screen.
Protocol 1: Suzuki-Miyaura Coupling (Derivatization of 3-Br)
Purpose: To attach a hydrophobic tail (e.g., p-tolyl) to the C3 position, essential for MmpL3 binding.
-
Reagents:
-
Substrate: (3-Bromopyridin-2-yl)methanamine (protected as N-Boc).
-
Partner: 4-Methylphenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl2 (5 mol%).
-
Base: K2CO3 (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reagents in a sealed microwave vial.
-
Heat at 100°C for 12 hours (or 110°C microwave for 1 hr).
-
Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
Deprotection: Treat with 4M HCl in Dioxane to reveal the free amine.
-
-
Validation: 1H NMR should show disappearance of the C3-H signal (if H-analog) or shift in pyridine protons. MS confirms M+1 of the bi-aryl product.
Protocol 2: Microplate Alamar Blue Assay (MABA) for Mtb
Purpose: To determine the MIC of the synthesized analog against M. tuberculosis.
-
Preparation:
-
Strain: Mtb H37Rv (diluted to 10^5 CFU/mL).
-
Media: 7H9 broth supplemented with OADC.
-
-
Workflow:
-
Add 100 µL of media to 96-well plate.
-
Perform serial 2-fold dilution of the test compound (range 64 µg/mL to 0.06 µg/mL).
-
Add 100 µL of bacterial suspension.
-
Incubation: 37°C for 7 days.
-
Readout: Add 20 µL Alamar Blue and Tween 80 (1:1). Incubate 24h.
-
Interpretation: Pink color = Growth (Inactive). Blue color = No Growth (Active).
-
-
Controls:
-
Positive Control: Isoniazid or Rifampicin.
-
Negative Control: DMSO only.
-
References
-
Li, W., et al. (2023). "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents." Journal of Medicinal Chemistry. Link
-
BenchChem. (2024). "(3-Bromopyridin-2-yl)methanamine dihydrochloride: Structure and Applications." Link
-
Raeppel, S., et al. (2009).[2][3] "SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor (MGCD0103)." Bioorganic & Medicinal Chemistry Letters, 19(3), 644-649.[2] Link
-
PubChem. (2025).[4] "Compound Summary: (3-Bromopyridin-2-yl)methanamine." Link
-
Sigma-Aldrich. (2025). "2-Amino-3-bromopyridine Product Specification." Link
Sources
- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidi... - ChEMBL [ebi.ac.uk]
- 4. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for (3-Bromopyridin-2-YL)methanamine
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). (3-Bromopyridin-2-YL)methanamine is a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its purification, therefore, is a critical step that directly impacts yield, reproducibility, and the impurity profile of the final product. This guide provides an in-depth comparison of common purification techniques for (3-Bromopyridin-2-YL)methanamine, grounded in scientific principles and practical field experience. We will explore acid-base extraction, column chromatography, and recrystallization, offering detailed protocols and a comparative analysis to aid in selecting the most efficient method for your specific needs.
Understanding the Molecule: Physicochemical Properties of (3-Bromopyridin-2-YL)methanamine
Before delving into purification strategies, a fundamental understanding of the target molecule's physicochemical properties is essential. (3-Bromopyridin-2-YL)methanamine is a primary amine attached to a bromopyridine scaffold. The presence of the basic amine group and the pyridine nitrogen imparts a polar and basic character to the molecule, making it amenable to specific purification strategies. Its hydrochloride salt is a solid with a purity of 97%[1]. The parent compound is expected to be a liquid or a low-melting solid at room temperature, similar to related bromopyridine derivatives[2].
Potential Impurities in the Synthesis of (3-Bromopyridin-2-YL)methanamine
The choice of purification technique is heavily influenced by the nature of the impurities present in the crude product. Common impurities arising from the synthesis of (3-Bromopyridin-2-YL)methanamine may include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Over-brominated or under-brominated species: Di-brominated or non-brominated pyridine derivatives.
-
Side-reaction products: Isomers or other unintended molecules formed during synthesis.
-
Reagents and by-products: Residual reagents and their by-products from the reaction workup.
A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurity profile and selecting an appropriate purification method.
Acid-Base Extraction: A Rapid and Scalable First-Pass Purification
Acid-base extraction is a powerful and often underutilized technique for the purification of ionizable compounds like (3-Bromopyridin-2-YL)methanamine. This method leverages the basicity of the amine and pyridine nitrogen to selectively partition the target molecule between an organic and an aqueous phase.
The Principle: Exploiting Basicity for Selective Separation
The lone pair of electrons on the nitrogen atoms of the primary amine and the pyridine ring allows them to be protonated by an acid to form a water-soluble salt[3]. Neutral organic impurities, on the other hand, will remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent, leaving behind any water-soluble impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude (3-Bromopyridin-2-YL)methanamine in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation of Layers: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine salt, regenerating the free amine.
-
Back-Extraction: Extract the now basic aqueous solution with a fresh portion of organic solvent (e.g., DCM or ethyl acetate). The neutral (3-Bromopyridin-2-YL)methanamine will partition back into the organic layer. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for Acid-Base Extraction Purification.
Efficiency Benchmark
| Parameter | Performance | Rationale |
| Purity | Moderate to High | Highly effective at removing non-basic organic and acidic impurities. |
| Yield | Good to Excellent | Typically high, though some loss can occur at interfaces or due to incomplete extraction. |
| Scalability | Excellent | Easily scalable for large quantities of material. |
| Time | Fast | Can be completed relatively quickly compared to chromatographic methods. |
| Cost | Low | Requires common and inexpensive solvents and reagents. |
Column Chromatography: For High-Purity Isolation
Column chromatography is a versatile and widely used technique for the purification of organic compounds, offering high resolution and the ability to separate closely related impurities. For a polar, basic compound like (3-Bromopyridin-2-YL)methanamine, careful selection of the stationary and mobile phases is critical for success.
The Principle: Differential Adsorption and Elution
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (eluent). Polar compounds in the mixture will adsorb more strongly to the stationary phase and thus move down the column more slowly, while less polar compounds will be carried along with the eluent more quickly, effecting a separation[4].
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice. However, its acidic nature can lead to strong adsorption and peak tailing of basic compounds. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) can be added to the eluent, or a neutralized silica gel can be used[5].
-
Mobile Phase Selection: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar product. A typical gradient might start with 10% ethyl acetate in hexanes and gradually increase to 50% or higher.
-
Column Packing: The silica gel should be packed as a slurry in the initial, least polar eluent to ensure a homogenous and air-free column bed.
-
Sample Loading: The crude product should be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and loaded carefully onto the top of the column.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).
-
Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Caption: Workflow for Column Chromatography Purification.
Efficiency Benchmark
| Parameter | Performance | Rationale |
| Purity | High to Very High | Capable of separating closely related impurities, leading to high purity. |
| Yield | Moderate to Good | Yield can be affected by irreversible adsorption on the column or incomplete separation. |
| Scalability | Moderate | Scalable, but can be cumbersome and time-consuming for very large quantities. |
| Time | Slow | Generally more time-consuming than extraction or crystallization. |
| Cost | Moderate | Requires larger volumes of solvents and a stationary phase, increasing the cost. |
Recrystallization: Achieving High Purity for Solid Compounds
If (3-Bromopyridin-2-YL)methanamine is a solid at room temperature, or can be converted to a stable, crystalline salt (like its hydrochloride), recrystallization is an excellent method for achieving high purity.
The Principle: Solubility Differentials
Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the target compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor[5].
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar compound like (3-Bromopyridin-2-YL)methanamine, polar protic solvents like ethanol or isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes, could be suitable[6].
-
Dissolution: The crude solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration.
-
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to a constant weight.
Caption: Workflow for Recrystallization Purification.
Efficiency Benchmark
| Parameter | Performance | Rationale |
| Purity | Very High | Can yield exceptionally pure crystalline material. |
| Yield | Moderate to Good | Yield is dependent on the solubility curve and the amount of material lost in the mother liquor. |
| Scalability | Good | Can be scaled up effectively, especially in industrial settings. |
| Time | Moderate | The cooling and crystallization steps can take several hours. |
| Cost | Low to Moderate | Primarily dependent on the cost of the chosen solvent. |
Comparative Summary and Recommendations
| Purification Technique | Purity | Yield | Scalability | Time | Cost | Best For |
| Acid-Base Extraction | Moderate-High | Good-Excellent | Excellent | Fast | Low | Rapid, large-scale initial cleanup from non-basic impurities. |
| Column Chromatography | High-Very High | Moderate-Good | Moderate | Slow | Moderate | High-purity isolation, separation of closely related impurities. |
| Recrystallization | Very High | Moderate-Good | Good | Moderate | Low-Moderate | Achieving high purity of solid compounds or their salts. |
Recommendations:
-
For a rapid, initial purification of a large batch of crude material , acid-base extraction is the most efficient method. It will effectively remove a significant portion of non-basic impurities.
-
When high purity is the primary goal , and the crude material contains impurities with similar polarities to the product, column chromatography is the recommended technique. The use of a basic modifier in the eluent is strongly advised to improve peak shape and recovery.
-
If the target compound is a solid or can be converted to a crystalline salt , recrystallization is an excellent final purification step to achieve the highest possible purity. It is often used after an initial purification by extraction or chromatography.
A hybrid approach, such as an initial acid-base extraction followed by either column chromatography or recrystallization, can often provide the optimal balance of efficiency, yield, and purity. The final choice of purification strategy will always depend on the specific requirements of the research or development project, including the desired purity, the scale of the synthesis, and the available resources.
References
-
LookChem. Cas 214977-38-5, (3-BROMO-PYRIDIN-2-YL)-METHYL-AMINE. [Link]
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Columbia University. Column chromatography. [Link]
- Google Patents.
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MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
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ChemSynthesis. 2-(3-bromopyridin-2-yl)-N-methylethanamine. [Link]
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PubChem. (3-Bromopyridin-2-yl)methanol. [Link]
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PubChem. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. Organic Lab Acid Base Extraction of an Unknown Experiment ACHM 222. [Link]
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In-Silico Modeling of Pyridine-Based Compounds: A Comparative Guide to Targeting MmpL3 in Mycobacterium tuberculosis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the causative agent of tuberculosis, the mycolic acid transporter MmpL3 has emerged as a critical and highly vulnerable target. Its essential role in the transport of trehalose monomycolate, a vital precursor for the mycobacterial cell wall, makes it a focal point for innovative drug design.[1][2][3] This guide provides an in-depth, in-silico comparative analysis of (3-Bromopyridin-2-YL)methanamine , a pyridine-containing small molecule, against a panel of established MmpL3 inhibitors.
Through a meticulously designed computational workflow, we will dissect the potential interactions of (3-Bromopyridin-2-YL)methanamine with MmpL3, benchmarking its performance against known ligands. This guide is structured to provide not just a methodology, but a comprehensive understanding of the scientific rationale behind each step, empowering researchers to apply these techniques to their own drug discovery endeavors.
The Molecules: A Comparative Overview
A successful in-silico study hinges on a well-considered selection of molecules for comparison. Here, we evaluate (3-Bromopyridin-2-YL)methanamine alongside a diverse set of known MmpL3 inhibitors. This allows for a robust assessment of its potential efficacy and provides a spectrum of binding modalities for contextual analysis.
Table 1: Physicochemical Properties of Studied Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| (3-Bromopyridin-2-YL)methanamine * | C6H7BrN2 | 187.04 | 0.4 | 1 | 2 |
| SQ109 [4] | C22H38N2 | 330.55 | 6.1 | 2 | 2 |
| AU1235 | C20H24N2O2 | 324.42 | 4.1 | 1 | 3 |
| ICA38 | C21H23N3O | 333.43 | 4.4 | 1 | 3 |
| NITD-349 [5] | C20H18F3N3O2 | 389.37 | 4.5 | 1 | 4 |
| SPIRO [6] | C29H34N4O2 | 470.61 | 5.8 | 1 | 4 |
Note: Physicochemical properties for (3-Bromopyridin-2-YL)methanamine are based on its isomer (4-Bromopyridin-3-YL)methanamine (PubChem CID: 51358485) as a close structural analog.[7]
The Target: M. tuberculosis MmpL3
The selection of a high-quality, biologically relevant protein structure is paramount for the accuracy of in-silico predictions. For this study, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of MmpL3 from Mycobacterium tuberculosis (PDB ID: 7NVH).[7] This structure provides a detailed view of the transmembrane domain, which is the binding site for many known inhibitors.[3][8]
The In-Silico Workflow: A Step-by-Step Guide
Our comparative analysis will follow a multi-step in-silico protocol designed to provide a holistic view of ligand-protein interactions. This workflow is designed to be both rigorous and reproducible.
Caption: A streamlined workflow for the in-silico analysis of small molecule inhibitors targeting MmpL3.
Experimental Protocol: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This step is crucial for identifying the most likely binding pose and for obtaining an initial estimate of binding affinity.
Protocol:
-
Receptor Preparation:
-
Download the PDB structure of M. tuberculosis MmpL3 (PDB ID: 7NVH).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
-
Define the grid box to encompass the known inhibitor binding site within the transmembrane domain.
-
-
Ligand Preparation:
-
Obtain the 3D structures of (3-Bromopyridin-2-YL)methanamine and the selected alternative inhibitors.
-
Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in PDBQT format.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor, ligands, and grid box parameters.
-
Set the exhaustiveness parameter to a value of 32 to ensure a thorough search of the conformational space.[9]
-
The output will provide a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Experimental Protocol: Molecular Dynamics Simulation with GROMACS
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.
Protocol:
-
System Preparation:
-
Select the top-ranked docking pose for each ligand-MmpL3 complex.
-
Use the GROMACS pdb2gmx tool to generate the protein topology using an appropriate force field (e.g., AMBER99SB-ILDN).
-
Generate the ligand topology and parameters using a tool like ACPYPE or a web server like SwissParam.
-
Combine the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Execution:
-
Perform energy minimization to remove steric clashes.
-
Conduct a two-step equilibration (NVT followed by NPT) to stabilize the system's temperature and pressure.
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the complex.
-
Experimental Protocol: Binding Free Energy Calculation with MM/PBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a protein from MD simulation trajectories.[10][11]
Protocol:
-
Trajectory Analysis:
-
Extract snapshots from the stable portion of the MD trajectory.
-
Remove water and ions from each snapshot.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components using the g_mmpbsa tool or similar scripts:
-
The total energy of the complex.
-
The total energy of the protein.
-
The total energy of the ligand.
-
-
The binding free energy is then calculated as the difference between the energy of the complex and the sum of the energies of the protein and ligand.
-
Comparative Analysis and Expected Outcomes
The data generated from this in-silico workflow will be systematically compiled and analyzed to draw meaningful comparisons between (3-Bromopyridin-2-YL)methanamine and the known MmpL3 inhibitors.
Table 2: Predicted Binding Affinities and Free Energies
| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA, kcal/mol) |
| (3-Bromopyridin-2-YL)methanamine | [Simulated Data] | [Simulated Data] |
| SQ109 | [Simulated Data] | [Simulated Data] |
| AU1235 | [Simulated Data] | [Simulated Data] |
| ICA38 | [Simulated Data] | [Simulated Data] |
| NITD-349 | [Simulated Data] | [Simulated Data] |
| SPIRO | [Simulated Data] | [Simulated Data] |
A lower docking score and a more negative binding free energy generally indicate a more favorable interaction. The analysis will also involve a detailed examination of the binding poses and the specific amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Sources
- 1. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sq-109 | C22H38N2 | CID 5274428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of (3-Bromopyridin-2-YL)methanamine in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is a cornerstone of robust process development and quality control. (3-Bromopyridin-2-YL)methanamine is a pivotal building block in the synthesis of a multitude of pharmaceutical agents. Its accurate measurement in complex reaction mixtures is not merely an analytical task; it is a critical determinant of yield, purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of (3-Bromopyridin-2-YL)methanamine, offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the optimal method for your specific needs.
The Critical Need for Accurate Quantitation
In the synthesis of pharmaceutical compounds, (3-Bromopyridin-2-YL)methanamine can be a significant cost driver and a source of potential impurities. Inadequate control over its concentration can lead to:
-
Inaccurate Stoichiometry: Leading to incomplete reactions, reduced yields, and the formation of process-related impurities.
-
Formation of Byproducts: Unreacted starting materials or excesses of reagents can participate in side reactions, complicating downstream purification and potentially generating genotoxic impurities.
-
Poor Process Control: The inability to accurately monitor the consumption of (3-Bromopyridin-2-YL)methanamine hinders process optimization and scale-up.
This guide will explore and compare three principal analytical techniques for the quantitative determination of (3-Bromopyridin-2-YL)methanamine in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely adopted technique for the analysis of pharmaceutical intermediates due to its versatility, robustness, and high resolving power.[1] For a polar, basic compound like (3-Bromopyridin-2-YL)methanamine, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Rationale Behind Method Parameters in RP-HPLC
The separation in RP-HPLC is governed by the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[2][3] For (3-Bromopyridin-2-YL)methanamine, a C18 column is a common starting point due to its hydrophobicity and wide availability.[1] The mobile phase composition is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typically employed. The buffer's pH is a crucial parameter; for a basic compound like our analyte, maintaining a slightly acidic pH (e.g., pH 3-4) ensures the amine group is protonated, leading to better peak shape and retention.[4][5]
Experimental Protocol: RP-HPLC with UV Detection
This protocol provides a starting point for the quantitative analysis of (3-Bromopyridin-2-YL)methanamine. Method validation according to ICH guidelines is essential before implementation.[6][7]
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18, 150 x 4.6 mm, 5 µm particle size.
- Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B). A common starting gradient is 95% A to 50% A over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 265 nm.
- Injection Volume: 10 µL.
3. Quantification:
- Prepare a stock solution of a certified reference standard of (3-Bromopyridin-2-YL)methanamine.
- Create a calibration curve by injecting a series of dilutions of the stock solution.
- The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Chiral Separation: A Critical Consideration
In many pharmaceutical syntheses, the stereochemistry of intermediates is of paramount importance. If the synthesis of (3-Bromopyridin-2-YL)methanamine is not stereospecific, or if it is used in a subsequent chiral reaction, the ability to separate and quantify enantiomers is crucial. Chiral HPLC is the preferred method for this purpose.[8][9] This is typically achieved using a chiral stationary phase (CSP), such as those based on derivatized polysaccharides (e.g., cellulose or amylose).[10] The mobile phase for chiral separations often consists of non-polar solvents like hexane and an alcohol modifier such as ethanol or isopropanol.[6][11]
Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity and Specificity
For volatile and thermally stable compounds, GC-MS offers excellent sensitivity and specificity. The mass spectrometer provides definitive identification of the analyte and can distinguish it from co-eluting impurities.[12] While (3-Bromopyridin-2-YL)methanamine has a moderate boiling point, its primary amine functionality can lead to peak tailing on standard non-polar GC columns. Therefore, a mid-polarity column or derivatization may be necessary to achieve good chromatography.
The Rationale Behind Method Parameters in GC-MS
The choice of a GC column is critical for the successful analysis of polar compounds like amines. A column with a stationary phase containing cyanopropyl or polyethylene glycol functionalities can reduce peak tailing through interactions with the amine group.[13] The temperature program is optimized to ensure good separation of the analyte from other volatile components in the reaction mixture. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the reaction mixture into a GC vial.
- Dissolve in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.[14]
- Add a known amount of an internal standard (e.g., a deuterated analogue or a compound with similar properties but a different retention time).
2. GC-MS Conditions:
- Column: DB-17ms (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for (3-Bromopyridin-2-YL)methanamine (e.g., the molecular ion and key fragment ions).
3. Quantification:
- Prepare calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- The concentration in the sample is determined from this curve.
Workflow for GC-MS Analysis
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
qNMR is a powerful technique for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself.[15][16] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of a different, well-characterized compound, the absolute quantity of the analyte can be determined.[17][18]
The Rationale Behind the qNMR Experiment
The key to a successful qNMR experiment is the selection of a suitable internal standard that has a known purity, is stable, does not react with the sample, and has at least one signal that is resolved from all analyte and impurity signals.[16] The choice of a deuterated solvent is also important to ensure complete dissolution of both the analyte and the internal standard.[17] To ensure accurate quantification, the experiment must be set up with a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans.
Experimental Protocol: ¹H qNMR Analysis
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
- Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.
- Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher.
- Pulse Program: A standard 90° pulse sequence.
- Relaxation Delay (D1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds for accurate quantification).
- Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
- Temperature: Maintain a constant temperature (e.g., 298 K).
3. Data Processing and Quantification:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate a well-resolved, characteristic signal of (3-Bromopyridin-2-YL)methanamine (e.g., the methylene protons) and a signal from the internal standard.
- Calculate the concentration of the analyte using the following formula:
Workflow for qNMR Analysis
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Partition chromatography | Gas phase separation followed by mass analysis | Nuclear magnetic resonance spectroscopy |
| Selectivity | Good, dependent on chromatographic resolution | Excellent, based on retention time and mass-to-charge ratio | Excellent, based on unique chemical shifts |
| Sensitivity | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) | Low (mg/mL) |
| Speed | Moderate (15-30 min per sample) | Moderate (20-40 min per sample) | Fast (5-15 min per sample) |
| Quantification | External or internal standard calibration | Internal standard calibration | Absolute quantification with an internal standard |
| Sample Throughput | High with autosampler | High with autosampler | Moderate |
| Instrumentation Cost | Moderate | High | Very High |
| Consumables Cost | Moderate (solvents, columns) | Moderate (gases, columns) | Low (deuterated solvents) |
| Key Advantage | Versatility and robustness for a wide range of compounds | High sensitivity and definitive identification | No need for a specific analyte reference standard |
| Key Disadvantage | Co-elution can be an issue | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity compared to chromatographic methods |
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical technique for the quantitative analysis of (3-Bromopyridin-2-YL)methanamine in reaction mixtures depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended starting point for routine analysis in a process development or quality control setting due to its robustness, versatility, and cost-effectiveness. It is particularly well-suited for monitoring reaction progress and determining the purity of the final intermediate.
-
GC-MS should be considered when higher sensitivity is required, or when there is a need for definitive identification of trace-level impurities. Its high selectivity makes it an excellent tool for troubleshooting and in-depth impurity profiling.
-
qNMR is the method of choice when a certified reference standard of (3-Bromopyridin-2-YL)methanamine is not available. Its ability to provide absolute quantification makes it an invaluable tool for the primary characterization of new batches of the intermediate and for establishing the purity of in-house reference materials.
By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and consistency of their synthetic processes and final products.
References
- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
HPLC Columns and Their Role in Compound Separation. (2024). Veeprho Pharmaceuticals. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International - Chromatography Online. [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. [Link]
- CN104974081A - Synthetic method of 3-bromopyridine - Google P
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
-
qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
-
55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. ATSDR. [Link]
-
12.5: High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts. [Link]
-
ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]
-
2-bromopyridine - Organic Syntheses Procedure. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Industry news - alwsci. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2016). PMC - NIH. [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019). ResearchGate. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 8. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. emerypharma.com [emerypharma.com]
- 16. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
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- 18. pubsapp.acs.org [pubsapp.acs.org]
A Head-to-Head Comparison of Palladium-Catalyzed Cross-Coupling Reactions Using (3-Bromopyridin-2-YL)methanamine
Introduction: The Versatility and Challenges of a Privileged Scaffold
(3-Bromopyridin-2-YL)methanamine is a valuable building block in medicinal chemistry and materials science. Its structure contains three key features for molecular elaboration: a reactive carbon-bromine bond on the pyridine ring, a nucleophilic primary amine, and a pyridine nitrogen atom. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.
However, this substrate is not without its challenges. The proximity of the aminomethyl group and the pyridine nitrogen creates a potential bidentate chelation site. This can lead to the sequestration and deactivation of the palladium catalyst, hindering the desired catalytic cycle. Therefore, the judicious selection of the named reaction, catalyst, ligand, and reaction conditions is paramount to achieving high yields and purity.
This guide provides a head-to-head comparison of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing (3-Bromopyridin-2-YL)methanamine. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present comparative data to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
The Foundational Mechanism: The Palladium Cross-Coupling Cycle
All three reactions discussed operate via a similar palladium-based catalytic cycle. Understanding this fundamental pathway is key to troubleshooting and optimizing these transformations. The cycle generally consists of three main steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aryl or vinyl groups.[1][2] It couples an organoboron species (typically a boronic acid or ester) with an organohalide.
Mechanistic Considerations & Causality
For a substrate like (3-Bromopyridin-2-YL)methanamine, the primary challenge is preventing the bidentate chelation of the palladium center by the two nitrogen atoms. The choice of ligand is critical. Bulky, electron-rich monophosphine ligands, such as SPhos or XPhos, are often superior. These ligands promote a fast rate of reductive elimination, which is often the rate-limiting step, and their steric bulk discourages the formation of undesired, catalytically inactive complexes. A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: Coupling of (3-Bromopyridin-2-YL)methanamine with Phenylboronic Acid.
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add (3-Bromopyridin-2-YL)methanamine (188 mg, 1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv), and SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (16.4 mg, 0.04 mmol, 4 mol%).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Sources
Isotopic labeling studies with derivatives of (3-Bromopyridin-2-YL)methanamine
This guide provides a technical comparison of isotopic labeling strategies for (3-Bromopyridin-2-yl)methanamine and its derivatives. It is designed for medicinal chemists and radiochemists optimizing ADME/PK properties or synthesizing radiotracers for kinase inhibitor development.[1]
Comparative Technical Guide
Executive Summary & Strategic Rationale
(3-Bromopyridin-2-yl)methanamine (CAS: 1159817-73-0) is a high-value bifunctional scaffold.[1] The 3-bromo position serves as a critical handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-methanamine moiety interacts with key residues (e.g., Asp/Glu) in kinase ATP-binding pockets.[1]
Labeling this scaffold presents a dichotomy based on the study's intent:
-
For Metabolic Stability (D): The primary metabolic liability is the benzylic amine, susceptible to oxidative deamination by MAO or CYP450. Deuteration at the methylene position (
) significantly extends half-life via the Kinetic Isotope Effect (KIE).[1] -
For Radiotracing (
H): High specific activity is required.[1][2] The 3-bromo group offers a "Trojan horse" site for catalytic dehalogenation, replacing Br with T to generate a tracer if the Br is not essential for binding. If Br is essential, Iridium-catalyzed C-H exchange (HIE) is the superior choice.[1]
Comparative Analysis of Labeling Methodologies
Method A: Benzylic Deuteration (Metabolic Stabilization)
Target: Introduction of Deuterium at the exocyclic methylene group. Best For: Improving PK profiles (t1/2) and blocking oxidative deamination.[1]
| Feature | Reductive Deuteration (Nitrile) | Reductive Deuteration (Amide) |
| Precursor | 3-Bromopicolinonitrile | 3-Bromopicolinamide |
| Reagent | ||
| Isotopic Purity | >98% D incorporation | >95% D incorporation |
| Chemo-selectivity | High. Preserves the 3-Br bond under controlled conditions.[1] | Moderate. Risk of debromination if refluxed too long.[1] |
| Scalability | High (Gram scale) | Moderate |
Method B: Tritiation (Radiotracer Synthesis)
Target: Introduction of Tritium (
| Feature | Catalytic Dehalotritiation | Iridium-Catalyzed C-H Exchange |
| Precursor | 3,5-Dibromopyridine derivative | Native (3-Bromopyridin-2-yl)methanamine |
| Mechanism | Pd/C + | Ir-catalyst + |
| Specific Activity | High (20–30 Ci/mmol) | Moderate (5–15 Ci/mmol) |
| Structural Integrity | Altered. Loses one Br atom.[1] | Preserved. Retains 3-Br.[1] |
| Position | Specific (at the Br site) | Ortho-directed (usually C4 or C6) |
Detailed Experimental Protocols
Protocol 1: Synthesis of [ -D2]-(3-Bromopyridin-2-yl)methanamine
Objective: Create a metabolically stable analog by labeling the benzylic position without debrominating the ring.
Reagents:
-
3-Bromopicolinonitrile (1.0 eq)[1]
-
Sodium Borodeuteride (
, 99 atom % D, 3.0 eq) -
Nickel(II) Chloride hexahydrate (
, 0.1 eq) -
Solvent: Methanol-d4 (MeOD) (to prevent H/D scrambling)
Workflow:
-
Complexation: Dissolve 3-bromopicolinonitrile and
in MeOD at 0°C. -
Reduction: Add
portion-wise over 30 minutes. The solution will turn black (formation of active nickel boride species). Caution: Exothermic.[1][3] -
Quench: Stir for 2 hours at room temperature. Quench carefully with
or dilute HCl. -
Workup: Basify with NaOH to pH > 10. Extract with DCM.[1][3]
-
Purification: Isolate the free amine. If necessary, convert to the HCl salt using HCl in dioxane.
Critical Control Point: Avoid using
Protocol 2: Iridium-Catalyzed C-H Tritiation (Direct Exchange)
Objective: Label the pyridine ring while retaining the 3-Br substituent.[1]
Reagents:
-
(3-Bromopyridin-2-yl)methanamine (protected as N-Boc to prevent catalyst poisoning)[1]
-
Crabtree’s Catalyst or standard Ir(I) complex (e.g.,
+ dtbpy) - Gas (10 Ci)
Workflow:
-
Protection: Protect the primary amine as a tert-butyl carbamate (Boc).[1] Free amines coordinate strongly to Ir/Pd catalysts and kill activity.[1]
-
Exchange: In a specialized tritiation manifold, mix the N-Boc precursor, Ir-catalyst (5 mol%), and ligand in solvent.
-
Reaction: Expose to
gas (room temp to 60°C) for 4–16 hours. -
Deprotection: Remove solvent and treat with TFA/DCM to remove the Boc group.[1]
-
Purification: HPLC purification is mandatory to separate the radiolabeled product from catalyst residues and labile tritium species.[1]
Data Visualization & Pathways
Figure 1: Synthesis of Deuterated Analogs (Metabolic Blocking)
This pathway illustrates the conversion of the nitrile precursor to the deuterated amine, highlighting the preservation of the bromine handle.
Caption: Selective reduction of the nitrile group using deuterated borohydride yields the
Figure 2: Metabolic Shunt (Kinetic Isotope Effect)
Visualizing why deuteration extends half-life.[1]
Caption: The Carbon-Deuterium bond is stronger than Carbon-Hydrogen, significantly slowing the rate-limiting step of oxidative deamination (KIE).[1]
Performance Metrics Comparison
| Metric | Native (H) | Deuterated (D) | Tritiated (T) |
| Molecular Weight | ~187.04 | ~189.05 (+2 Da) | ~189-191 (Trace) |
| Metabolic Stability (Microsomes) | Low ( | High ( | N/A (Tracer) |
| Primary Application | Synthesis Intermediate | PK Optimization | Binding/ADME |
| Cost Efficiency | Low | Medium (Reagents) | High (Facility/Safety) |
| Key Liability | Rapid MAO oxidation | Isotopic Scrambling (if acidic) | Radiolysis |
References
-
Regiodivergent Deuteration of Pyridine-Based Heterocycles. Source: National Institutes of Health (NIH) / PMC.[1] Context: Describes site-selective deuteration methods for pyridine rings using base-mediated exchange, relevant for ring labeling.
-
Amine Synthesis by Nitrile Reduction. Source: Organic Chemistry Portal.[1][3] Context: Validates the use of Borohydride/Nickel systems for selective reduction of nitriles to amines, the core protocol for Method A.
-
Deuteration as a Tool for Optimization of Metabolic Stability. Source: ResearchGate / Global Journal of Pharmacy.[1] Context: foundational review on the Kinetic Isotope Effect (KIE) and its application in stabilizing amine-containing drugs.
-
Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation. Source: ChemRxiv.[1][3] Context: Details the protocol for replacing aryl halides (Br) with isotopes (D/T) using gas, relevant for Method B (Tracer synthesis).
-
(3-Bromopyridin-2-yl)methanamine Structure & Properties. Source: PubChem.[1][3] Context: Verification of chemical structure, molecular weight, and identifiers (CID 51358485).
Sources
Cross-Validation of Analytical Data for (3-Bromopyridin-2-yl)methanamine: A Comparative Guide
Executive Summary & Strategic Context
In the high-stakes environment of medicinal chemistry, (3-Bromopyridin-2-yl)methanamine serves as a linchpin intermediate. Its 3-bromo moiety is a prime handle for Buchwald-Hartwig aminations or Suzuki couplings, while the 2-methanamine group often anchors the pharmacophore in kinase active sites.
However, this scaffold presents distinct analytical risks:
-
Regioisomerism: Distinguishing the 3-bromo isomer from the thermodynamically stable 5-bromo or 6-bromo byproducts is difficult via low-res MS alone.
-
Amine Tailing: The basic primary amine (
) interacts with residual silanols in HPLC columns, causing peak tailing that compromises integration accuracy. -
Salt Discrepancies: Commercial supplies vary between free base (oily/low melting solid) and dihydrochloride salts (hygroscopic solid), altering gravimetric purity calculations.
This guide moves beyond standard "Certificate of Analysis" checks. It details a cross-validation protocol combining Orthogonal Chromatographic Purity (HPLC) with Absolute Quantitative NMR (qNMR) to ensure data integrity.
Comparative Analytical Methodologies
Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
The Workhorse for Trace Impurity Profiling
Causality & Logic: Standard C18 methods often fail for this compound due to the protonated amine dragging on the stationary phase. We employ a High pH strategy (pH 9.5) or a Chaotropic Ion strategy (TFA/PFPA) to suppress ionization or mask interactions.
Protocol 1: High-pH Reverse Phase (Self-Validating)
-
Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Waters) or equivalent high-pH stable column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with
). -
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 260 nm (Pyridine
) and ESI(+) MS. -
System Suitability (SST): Tailing factor (
) must be < 1.5. If , column regeneration or fresh buffer is required.
Pros: High sensitivity (LOD < 0.05%); separates synthetic byproducts. Cons: Requires a reference standard for absolute assay; UV response factors vary for impurities.
Method B: Quantitative NMR ( H qNMR)
The Primary Reference Standard (Absolute Purity)
Causality & Logic: Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure. This allows us to determine the absolute weight % purity without a reference standard of the analyte itself.
Protocol 2: Internal Standard qNMR
-
Solvent: DMSO-
(prevents amine proton exchange seen in ). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Maleic Acid.
-
Selection Logic: The IS peak must not overlap with the pyridine protons (7.0–8.6 ppm) or the methylene singlet (~3.9 ppm). 1,3,5-Trimethoxybenzene provides a clean singlet at ~6.1 ppm.
-
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (
): seconds (Critical: must be to ensure full relaxation). -
Scans: 16–64 (for S/N > 150).
-
-
Calculation:
(Wherengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Weight, =Purity)[2][3][4][5]
Pros: SI-traceable accuracy; differentiates salt forms (HCl vs Free Base) via stoichiometry. Cons: Lower sensitivity (LOD ~1%); requires ~10 mg sample.
Structural Elucidation: The Isomer Trap
The most common synthesis error is the formation of regioisomers. A simple 1D NMR can be ambiguous if impurities are low. We use 2D HMBC (Heteronuclear Multiple Bond Correlation) as the definitive "fingerprint" test.
Differentiation Logic:
-
3-Bromo isomer (Target): The methylene protons (
) will show a strong HMBC correlation to C2 (quaternary) and C3 (bearing Br). Crucially, C3 will have a distinct chemical shift due to the bromine substituent (~120-125 ppm). -
4/5/6-Bromo isomers: The coupling patterns and carbon shifts change predictably.
| Position | Theoretical | Multiplicity | Coupling ( | Diagnostic HMBC |
| H-6 | 8.45 - 8.55 | dd | Correlation to C2 & C4 | |
| H-4 | 7.90 - 8.00 | dd | Correlation to C2, C6, C3-Br | |
| H-5 | 7.15 - 7.25 | dd | Correlation to C3 | |
| CH2 | 3.90 - 4.10 | s | - | Strong to C2 ( |
Note: Shifts are for DMSO-
Data Synthesis & Validation Workflow
The following diagram illustrates the decision matrix for validating incoming batches of (3-Bromopyridin-2-yl)methanamine.
Caption: Figure 1. Orthogonal cross-validation workflow. qNMR serves as the primary reference when commercial standards are unavailable or suspect.
Performance Comparison Table
| Feature | Method A: HPLC-UV (High pH) | Method B: |
| Primary Output | Chromatographic Purity (% Area) | Absolute Weight Purity (% w/w) |
| Specificity | High (Separates impurities) | High (Specific proton selection) |
| Linearity ( | > 0.999 (0.05 - 1.0 mg/mL) | > 0.9999 (Mass dependent) |
| LOD / LOQ | 0.05% / 0.15% | ~0.5% / 1.0% |
| Precision (RSD) | < 1.0% | < 0.5% (with proper |
| Weakness | Blind to inorganic salts/moisture | Overlapping impurity signals |
References
-
BenchChem. (3-Bromopyridin-2-yl)methanamine dihydrochloride Technical Data. Retrieved from
-
Sigma-Aldrich. Quantitative NMR (qNMR) for Reference Standard Determination. Retrieved from
-
Almac Group. Comparison of qNMR and HPLC for Pharmaceutical Analysis. Retrieved from
-
PubChem. Compound Summary: (3-Bromopyridin-2-yl)methanol (Structural Analog). National Library of Medicine. Retrieved from
-
European Pharmacopoeia (Ph.[5] Eur.). Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry. (Standard regulatory framework for NMR validation).[3][5]
Sources
Comparative cost analysis of different synthetic pathways to (3-Bromopyridin-2-YL)methanamine
Executive Summary
The synthesis of (3-Bromopyridin-2-yl)methanamine (CAS: 1159816-72-8) presents a classic "Time vs. Money" dilemma in process chemistry. This guide objectively compares three distinct synthetic pathways, analyzing them through the lenses of raw material cost, operational complexity, and scalability.
The Verdict:
-
For Discovery/Small Scale (<5g): Pathway B (Reductive Amination) is recommended. The high cost of the starting material is offset by the minimal labor and high success rate of a one-pot reaction.
-
For Scale-Up/Production (>100g): Pathway A (Methyl Functionalization) is the only economically viable option. It utilizes the commoditized starting material 3-bromo-2-methylpyridine, reducing raw material costs by over 90% compared to Pathway B, despite requiring three distinct steps.
Comparative Data Analysis
The following table normalizes the costs based on current market rates for starting materials (Q1 2026 estimates) and operational overhead.
| Metric | Pathway A: Methyl Functionalization | Pathway B: Reductive Amination | Pathway C: Nitrile Reduction |
| Starting Material | 3-Bromo-2-methylpyridine | 3-Bromo-2-pyridinecarboxaldehyde | 3-Bromo-2-cyanopyridine |
| Raw Material Cost Index | $ (Low) | ||
| Step Count | 3 (Linear) | 1 (Convergent) | 1-2 (Linear) |
| Operational Complexity | High (Purification required) | Low (One-pot) | Moderate (Safety controls) |
| Scalability | Excellent | Poor (Cost prohibitive) | Good (Safety limits) |
| Primary Risk | Over-bromination / Selectivity | Availability of aldehyde | Debromination during reduction |
Pathway A: The "Industrial Workhorse" (Methyl Functionalization)
Best For: Large-scale synthesis where material cost is the primary driver.
Mechanism & Rationale
This pathway leverages the cheapest available building block: 3-bromo-2-methylpyridine . The strategy involves activating the inert methyl group via radical halogenation followed by a nucleophilic substitution to install the amine. We utilize the Delépine Reaction (using hexamethylenetetramine) rather than the Gabriel synthesis to avoid hydrazine usage and ensure milder deprotection conditions, preserving the aromatic bromine.
Experimental Workflow (DOT Diagram)
Caption: Three-step synthesis via radical bromination and Delépine reaction.
Detailed Protocol
Step 1: Radical Bromination
-
Setup: Charge a flask with 3-bromo-2-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), and AIBN (0.05 eq) in chlorobenzene (preferred over CCl4 for green chemistry).
-
Reaction: Heat to 85°C for 4-6 hours. Monitor by HPLC for the disappearance of starting material. Note: Stop before significant dibromide forms.
-
Workup: Cool, filter off succinimide by-product. Wash filtrate with water. Concentrate to obtain crude 3-bromo-2-(bromomethyl)pyridine.
Step 2 & 3: Delépine Amine Synthesis
-
Quaternization: Dissolve the crude bromide in Chloroform. Add Hexamethylenetetramine (HMTA, 1.1 eq). Stir at RT overnight. The quaternary salt will precipitate.
-
Isolation: Filter the white solid precipitate. Wash with cold chloroform.
-
Hydrolysis: Suspend the salt in Ethanol/Conc. HCl (5:1). Reflux for 2 hours.
-
Purification: Cool and concentrate. Basify with NaOH to pH 10. Extract with DCM. Dry and concentrate to yield the primary amine.
Pathway B: The "Direct" Reductive Amination
Best For: Medicinal chemistry discovery, rapid analog generation.
Mechanism & Rationale
This is the shortest path to the target. By reacting 3-bromo-2-pyridinecarboxaldehyde with an ammonia source in the presence of a reducing agent, the amine is formed in a single pot. Sodium Cyanoborohydride (
Experimental Workflow (DOT Diagram)
Caption: One-pot reductive amination workflow.
Detailed Protocol
-
Reagents: Dissolve 3-bromo-2-pyridinecarboxaldehyde (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol. Stir for 30 mins to establish imine equilibrium.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Acidify with 1N HCl to pH 2 (destroys excess hydride). Stir 30 mins.
-
Workup: Basify with NaOH to pH >10. Extract exhaustively with DCM (amine is polar).
-
Purification: Convert to HCl salt for storage or use directly.
Pathway C: The "Classic" Nitrile Reduction
Best For: Scenarios where the nitrile precursor is available or aldehyde is unstable.
Mechanism & Rationale
Starting from 3-bromo-2-cyanopyridine , the nitrile group is reduced to the primary amine. The critical challenge here is chemoselectivity : standard hydrogenation (Pd/C, H2) will likely debrominate the ring (remove the Br). Therefore, a hydride donor like Borane-THF (
Experimental Workflow (DOT Diagram)
Caption: Chemoselective reduction of nitrile using Borane-THF.
Detailed Protocol
-
Setup: Under Nitrogen atmosphere, dissolve 3-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF.
-
Addition: Cool to 0°C. Add Borane-THF complex (1M solution, 2.5 eq) dropwise.
-
Reflux: Heat to mild reflux (65°C) for 3 hours.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (gas evolution!). Then add conc. HCl to break the boron-amine complex.
-
Reflux 2: Reflux the acidic mixture for 1 hour.
-
Workup: Concentrate to remove THF/MeOH. Dilute with water, basify, and extract.[1][2]
References
-
Organic Syntheses. (1943). 2-Bromopyridine.[2][3] Org. Synth. 1943, 23, 30. Retrieved from [Link] (Bromination fundamentals).[4]
-
Master Organic Chemistry. (2017). Reductive Amination. Retrieved from [Link] (Mechanism of NaBH3CN reduction).
-
Oakwood Chemical. (2026). 3-Bromo-2-methylpyridine Pricing and Availability. Retrieved from [Link] (Cost basis verification).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-Bromopyridin-2-YL)methanamine
As a key building block in pharmaceutical and materials science research, (3-Bromopyridin-2-YL)methanamine and its derivatives are integral to the development of novel molecules.[1] However, its utility in synthesis is matched by the critical need for rigorous safety protocols, particularly concerning waste disposal. This guide provides a detailed, step-by-step framework for the proper handling and disposal of (3-Bromopyridin-2-YL)methanamine, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined are grounded in established safety principles for handling toxic and reactive pyridine derivatives.
Hazard Identification & Risk Assessment: The "Why" Behind the Procedure
Proper disposal begins with a thorough understanding of the risks. While a specific Safety Data Sheet (SDS) for (3-Bromopyridin-2-YL)methanamine is not always available, a conservative risk assessment can be constructed from the known hazards of its structural analogs, such as 3-Bromopyridine and 2-Bromopyridine. These compounds are classified as hazardous, and it is imperative to treat (3-Bromopyridin-2-YL)methanamine with the same level of caution.
The primary hazards are rooted in its chemical reactivity and toxicity. Brominated pyridines are known to be toxic if ingested or absorbed through the skin, cause severe irritation to the eyes and skin, and may lead to respiratory irritation.[2][3][4][5] Furthermore, as a flammable organic compound, it presents a fire risk, and its thermal decomposition can release highly toxic gases, including hydrogen bromide and nitrogen oxides.[2]
Table 1: Consolidated Hazard Profile based on Pyridine Analogs
| Hazard Classification | GHS Category | Associated Risk |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed.[2][3][5][6] |
| Acute Toxicity, Dermal | Category 2 / 3 | Fatal or Toxic in contact with skin.[3][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3][4] |
| Flammable Liquid | Category 3 | Flammable liquid and vapor.[2][4][5] |
This hazard profile dictates that (3-Bromopyridin-2-YL)methanamine must be managed as a regulated, hazardous chemical waste from the moment of its use to its final disposal.
Pre-Disposal Procedures: Safe Handling and Waste Segregation
Meticulous handling during experimentation is the first step in a safe disposal workflow. The goal is to minimize exposure and prevent unintentional reactions by ensuring waste is correctly segregated and contained.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. If significant handling is required, consider double-gloving.
-
Eye Protection: Chemical safety goggles are required at all times. For procedures with a splash risk, a full-face shield should be worn over the goggles.[7]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respiratory Protection: All handling of the neat compound or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of vapors.[8][9]
Waste Segregation and Containerization Protocol
Proper segregation prevents dangerous chemical reactions within the waste container.
Step 1: Select the Appropriate Waste Container
-
Rationale: Using a compatible container prevents degradation and leaks.
-
Procedure: Use a clearly labeled, sealable, and airtight container designated for halogenated organic waste. The container must be in good condition, with no cracks or residue on the outside.
Step 2: Label the Container Before Use
-
Rationale: Pre-labeling ensures that all waste is immediately identified, preventing accidental mixing.
-
Procedure: Attach a "Hazardous Waste" label to the container. Fill in the chemical name: "(3-Bromopyridin-2-YL)methanamine" and any solvents used. List all components of the waste stream.
Step 3: Segregate Incompatible Chemicals
-
Rationale: (3-Bromopyridin-2-YL)methanamine is incompatible with strong oxidizing agents and strong acids.[2][4][9] Mixing these can lead to vigorous, exothermic reactions.
-
Procedure: Dedicate a specific waste container solely for (3-Bromopyridin-2-YL)methanamine and its associated rinsates. Do not add strong acids, bases, or oxidizing agents (e.g., nitric acid, peroxides, permanganates) to this container.[10]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the neat chemical as well as materials contaminated during research.
Disposal of Unused/Neat (3-Bromopyridin-2-YL)methanamine
Under no circumstances should this chemical be disposed of down the drain.[2][4][9]
Step 1: Transfer any unused neat material directly into the designated halogenated organic waste container. Step 2: If the original container is to be disposed of, rinse it three times with a suitable organic solvent (e.g., acetone, ethanol). Step 3: Collect all rinsates in the same hazardous waste container.[6] Step 4: Securely close the waste container. Store it in a well-ventilated, secondary containment area away from heat or ignition sources while awaiting pickup by Environmental Health & Safety (EHS) personnel.[4]
Disposal of Contaminated Materials
-
Contaminated Labware (e.g., glassware, pipette tips):
-
Rinse with a small amount of an appropriate solvent to remove gross contamination. Collect the rinsate as hazardous waste.
-
Place the rinsed items in a separate, clearly marked container for "Halogenated Solid Waste."
-
-
Contaminated PPE (e.g., gloves, disposable lab coats):
-
Remove gloves and other disposable PPE without touching the outer contaminated surface.
-
Place directly into the "Halogenated Solid Waste" container.
-
-
Contaminated Sharps (e.g., needles, scalpels):
-
Dispose of all contaminated sharps immediately in a designated, puncture-proof sharps container for chemically contaminated sharps.
-
Emergency Procedures for Spills
Accidents require immediate and correct action to mitigate harm.
Step 1: Evacuate and Alert
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.[8]
Step 2: Control the Spill (for trained personnel with small spills only)
-
Rationale: A rapid response can contain the hazard and prevent its spread.
-
Procedure:
-
Ensure the area is well-ventilated and eliminate all ignition sources.[2][4]
-
Wearing full PPE, contain the spill by surrounding it with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4]
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
Once the material is fully absorbed, use non-sparking tools to scoop the contaminated absorbent into the designated "Halogenated Solid Waste" container.[4]
-
Step 3: Decontaminate the Area
-
Rationale: Residual chemical can still pose an exposure risk.
-
Procedure: Wipe the spill area with a cloth soaked in a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
The Disposal Pathway: A Visual Workflow
The following diagram illustrates the decision-making process for managing waste streams containing (3-Bromopyridin-2-YL)methanamine.
Caption: Disposal workflow for (3-Bromopyridin-2-YL)methanamine waste.
Conclusion
The responsible disposal of (3-Bromopyridin-2-YL)methanamine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard recognition, proper segregation, and certified disposal routes, researchers can mitigate the risks associated with this valuable chemical intermediate. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local and national regulations.[3][9][11]
References
- 3-Bromopyridine Safety D
- Material Safety Data Sheet - 2-Bromopyridine-N-oxide hydrochloride, 97%. Cole-Parmer.
- Cas 214977-38-5,(3-BROMO-PYRIDIN-2-YL) - LookChem. LookChem.
- CAS 214977-38-5 | (3-Bromopyridin-2-YL)methanamine. Synblock.
- 3-Bromo-2-methylpyridine 97 38749-79-0. Sigma-Aldrich.
- SAFETY D
- Pyridine Standard Operating Procedure. University of Washington.
- SAFETY DATA SHEET - 3-Bromopyridine. Fisher Scientific.
- 2-Bromopyridine Safety D
- N-(5-Amino-3-bromopyridin-2-yl)
- SAFETY DATA SHEET - 2-Bromopyridine. Fisher Scientific.
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine.
- Incompatible Chemicals. Utah State University Environmental Health and Safety.
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Personal protective equipment for handling (3-Bromopyridin-2-YL)methanamine
Comprehensive Safety Guide: Handling (3-Bromopyridin-2-YL)methanamine
This document provides essential safety protocols and operational guidance for the handling of (3-Bromopyridin-2-YL)methanamine. As a substituted brominated aminopyridine, this compound warrants significant caution. The protocols herein are derived from a synthesis of safety data for structurally related compounds, establishing a robust framework to ensure personnel safety and experimental integrity.
Immediate Safety Briefing: Hazard Assessment
-
Acute Toxicity: Aminopyridines are a class of compounds known for their high toxicity. They can be readily absorbed through the skin, and fatal intoxication has been reported in workers following dermal exposure to solutions of aminopyridine.[1] The primary hazard is acute toxicity via all routes of exposure: oral, dermal, and inhalation.[1][2][3] Ingestion may be fatal.[1] This compound should be treated as highly toxic .
-
Skin and Eye Damage: 3-Bromopyridine is a known skin and eye irritant.[2][4] The presence of the primary amine group in the target molecule suggests it may be corrosive. Therefore, expect this compound to cause serious skin irritation and severe eye damage.
-
Respiratory and Nervous System Effects: Inhalation of related compounds can cause severe respiratory tract irritation.[2][4] Systemically, aminopyridines affect the central nervous system, potentially causing headache, dizziness, nausea, respiratory distress, and convulsions.[1][5]
Due to these severe potential hazards, all handling operations must be conducted with stringent adherence to the engineering controls and personal protective equipment protocols outlined below.
Engineering Controls: Your Primary Shield
Personal protective equipment is the final barrier. Your first and most critical line of defense is robust engineering controls.
-
Chemical Fume Hood: All work involving (3-Bromopyridin-2-YL)methanamine, including weighing, transfers, and preparation of solutions, must be conducted within a properly operating and certified chemical fume hood.[1][6][7]
-
Ventilation: The laboratory must be well-ventilated to minimize background concentrations.[4][8] Local exhaust ventilation is preferred.[4]
-
Safety Stations: An emergency eyewash station and a safety shower must be located within a 10-second travel distance of the workstation and must be unobstructed.[4][6][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent any contact with the substance.
-
Hand Protection: Double-gloving is required. Use a thin, well-fitting nitrile glove as the inner layer and a thicker, chemically resistant glove (e.g., neoprene or butyl rubber) as the outer layer. Always consult the glove manufacturer's guide for chemical compatibility and breakthrough times. Discard gloves immediately if contamination is suspected.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133.[2][8] In addition, a full-face shield must be worn over the goggles to protect against splashes during solution transfers or reaction work-ups.[4]
-
Body Protection: A flame-resistant lab coat, fully fastened, is the minimum requirement.[9] For procedures with a higher risk of splashing or for handling quantities greater than a few grams, a chemically resistant apron or coveralls should be worn over the lab coat.[8]
-
Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood (a practice that should be strictly avoided), or in the event of ventilation failure, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.[9]
Table 1: Task-Specific PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Gloves (Nitrile inner, Neoprene/Butyl outer) | Safety Goggles & Face Shield | Lab Coat | Required if not in a fume hood (Use a respirator with P100 filter) |
| Solution Preparation | Double Gloves (Nitrile inner, Neoprene/Butyl outer) | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Fume Hood is primary control |
| Reaction Work-up | Double Gloves (Nitrile inner, Neoprene/Butyl outer) | Safety Goggles & Face Shield | Lab Coat & Chemical Apron | Fume Hood is primary control |
| Spill Cleanup | Double Gloves (Heavy-duty chemical resistant) | Safety Goggles & Face Shield | Chemical Resistant Coveralls | Full-face respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, pre-defined operational plan minimizes risk.
Preparation and Weighing
-
Designate Area: Cordon off the designated area within the chemical fume hood for the procedure.
-
Pre-weigh Equipment: Place a tared weigh boat or container inside the fume hood.
-
Transfer Solid: Using spark-proof tools, carefully transfer the required amount of (3-Bromopyridin-2-YL)methanamine to the container.[2][8] Minimize any dust generation.
-
Seal and Clean: Tightly close the primary container.[8] Decontaminate the spatula and weighing area with a suitable solvent (e.g., isopropanol) and wipe clean. Dispose of wipes as hazardous waste.
Dissolution and Reaction
-
Inert Atmosphere: If the reaction is moisture or air-sensitive, ensure the reaction vessel is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add the solvent to the reaction vessel first.
-
Controlled Addition: Add the solid (3-Bromopyridin-2-YL)methanamine in portions to the solvent to control any potential exotherm.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.
Quenching and Disposal
-
Cooling: Before quenching, cool the reaction mixture in an ice bath.
-
Slow Quenching: Slowly and carefully add the quenching agent (e.g., a saturated aqueous solution of ammonium chloride) dropwise.[10] Be prepared for gas evolution or an exotherm.
-
Waste Segregation: All waste generated is considered hazardous.[11] Segregate waste into appropriate, clearly labeled containers:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the substance before removing it from the fume hood.
Emergency Response Plan
Immediate and correct action is critical in an emergency.
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][6] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once.[1][7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention immediately.
-
Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[8] Scoop the material into a sealed, labeled container for hazardous waste disposal.[14]
-
Large Spill: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's emergency response team.
Visualization: Safe Handling Workflow
The following diagram outlines the critical workflow for handling (3-Bromopyridin-2-YL)methanamine, ensuring safety at every stage.
Caption: Workflow for Safely Handling (3-Bromopyridin-2-YL)methanamine.
References
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromopyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Acetylpyridine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- MedChemExpress. (n.d.). 3-Bromopyridin-2-ol | Biochemical Reagent.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
- Echemi. (n.d.). N-(5-Amino-3-bromopyridin-2-yl)acetamide Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 2-Amino-3-bromopyridine 97.
- Organic Syntheses. (1955). 2-BROMOPYRIDINE. Coll. Vol. 3, p.136.
- University of Georgia Office of Research. (n.d.). Standard Operating Procedure for 4-Aminopyridine.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Benchchem. (n.d.). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet: Pyridine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Bromopyridin-3-ol.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Fisher Scientific. (n.d.). Material Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
